molecular formula C11H13N5O3 B135234 (-)-Neplanocin A CAS No. 72877-50-0

(-)-Neplanocin A

Katalognummer: B135234
CAS-Nummer: 72877-50-0
Molekulargewicht: 263.25 g/mol
InChI-Schlüssel: XUGWUUDOWNZAGW-VDAHYXPESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Neplanocin A is a member of purines and a nucleoside analogue.
Neplanocin A has been reported in Streptomyces citricolor and Actinoplanes regularis with data available.
neplanocins are antitumor antibiotics & carbocyclic analogs of purine nucleosides from Ampullarilla regularis A11079;  see also neplanocin B, neplanocin C, neplanocin D & neplanocin F;  structure in first source;  a potent inhibitor of S-adenosylhomocysteine hydrolase

Eigenschaften

IUPAC Name

(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGWUUDOWNZAGW-VDAHYXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30993658
Record name 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72877-50-0
Record name (-)-Neplanocin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72877-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neplanocin A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(-)-Neplanocin A: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Neplanocin A, a naturally occurring carbocyclic adenosine analog isolated from Ampullariella regularis, has garnered significant scientific interest due to its potent antitumor and antiviral properties.[1][2][3] Its unique structure, which substitutes the ribose moiety with a cyclopentenyl ring, is central to its biological activity. This document provides an in-depth examination of the molecular mechanisms underpinning the therapeutic potential of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Inhibition of S-Adenosyl-L-Homocysteine (SAHH) Hydrolase

The principal mechanism of action of this compound is the potent and tight-binding inhibition of S-adenosyl-L-homocysteine (SAHH) hydrolase (EC 3.3.1.1).[1][3] This enzyme is a critical regulator in all cells, responsible for the reversible hydrolysis of S-adenosyl-L-homocysteine (AdoHcy) into adenosine and L-homocysteine.[4][5]

By inhibiting SAHH, this compound causes the intracellular accumulation of AdoHcy.[1][4] AdoHcy is a powerful product feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[6][7] Consequently, the inhibition of SAHH by this compound leads to a global disruption of cellular and viral methylation reactions that are essential for numerous biological processes. This disruption is the cornerstone of its therapeutic effects.[1][4]

G cluster_0 Cellular Environment NPA This compound SAHH S-Adenosyl-L-homocysteine Hydrolase (SAHH) NPA->SAHH Ado_Hcy Adenosine + Homocysteine SAHH->Ado_Hcy Hydrolysis AdoHcy S-Adenosyl-L-homocysteine (AdoHcy) AdoHcy->SAHH Synthesis Methyltransferases SAM-dependent Methyltransferases AdoHcy->Methyltransferases Inhibition SAM S-Adenosyl-L-methionine (SAM) SAM->Methyltransferases Methyltransferases->AdoHcy Product Substrate Substrate (RNA, DNA, Protein) Methylated_Substrate Methylated Substrate Substrate->Methylated_Substrate Methylation

Caption: Core mechanism of this compound via SAHH inhibition.

1.1 Consequence: Disruption of Viral RNA Methylation

Many viruses, including DNA and RNA viruses, rely on SAM-dependent methylation for the 5'-capping of their messenger RNA (mRNA).[6][7] This cap structure is crucial for mRNA stability, efficient translation into viral proteins, and evasion of host innate immune recognition. The accumulation of AdoHcy following SAHH inhibition by this compound prevents this critical methylation step, thereby impairing the production of new virus particles.[1][6] This explains the broad-spectrum antiviral activity of this compound against viruses such as vaccinia virus, parainfluenza virus, measles virus, and reovirus.[1][6][8]

1.2 Consequence: Disruption of Cellular Methylation and Antitumor Effects

In cancer cells, epigenetic modifications, including the methylation of histones and DNA, play a key role in regulating gene expression and promoting proliferation.[2][4] By inhibiting methyltransferases, this compound can alter these epigenetic landscapes. For instance, its anti-proliferative effect in MDA-MB-231 breast cancer cells has been linked to the inhibition of histone H3K79 methylation.[2][4] This disruption of aberrant methylation patterns contributes to its cytotoxic effects against various tumor cell lines.[2][4]

Secondary and SAHH-Independent Mechanisms

While SAHH inhibition is the primary mechanism, other cellular interactions contribute to the biological profile of this compound.

2.1 Activation by Adenosine Kinase (ADK)

Some studies suggest that this compound can be phosphorylated by adenosine kinase (ADK) to form its corresponding nucleotide analogs.[9][10] These metabolites may contribute to its cytotoxicity. Evidence for this includes markedly reduced ADK activity in leukemia cell lines resistant to this compound and the observation that the compound competitively inhibits the phosphorylation of adenosine.[9] The resulting triphosphate metabolite is thought to inhibit RNA synthesis to a greater extent than DNA synthesis, a unique feature among many antimetabolites.[9][10] However, the importance of this pathway is debated, as some active analogs that cannot be phosphorylated still show potent biological activity, indicating this is not the sole mechanism.[4][11][12]

G cluster_1 Alternative Pathway NPA This compound ADK Adenosine Kinase (ADK) NPA->ADK Substrate NpcTP Neplanocin A Triphosphate (NpcTP) ADK->NpcTP Phosphorylation Inhibition Inhibition NpcTP->Inhibition RNA_Synth RNA Synthesis Inhibition->RNA_Synth

Caption: ADK-mediated activation of this compound.

2.2 SAHH-Independent Antiviral Activity

Recent research on novel synthetic derivatives of this compound has revealed mechanisms of action that are entirely independent of SAHH inhibition.[7][13] Certain derivatives designed for activity against Hepatitis B Virus (HBV) were found to reduce intracellular HBV RNA levels without inhibiting SAHH.[7][14] The proposed mechanism for these analogs involves the acceleration of viral RNA degradation, representing a distinct and novel antiviral strategy.[7]

Quantitative Data Summary

The biological activity of this compound and its derivatives has been quantified in numerous studies. The tables below summarize key inhibitory and effective concentrations.

Table 1: Inhibition of S-Adenosyl-L-Homocysteine Hydrolase (SAHH)

CompoundEnzyme SourceParameterValueReference(s)
This compoundPurified Bovine LiverKi8.39 nM[1][15]
This compoundL929 Mouse Cell EnzymeKi0.2 nM[16]
This compoundL929 Mouse Cell LysateIC500.08 µM[15]
6'-fluoro-neplanocin ARecombinant HumanIC500.24 µM[17]

Table 2: Antiviral Activity

CompoundVirusCell LineParameterValueReference(s)
This compoundVaccinia VirusMouse L-cells% Inhibition95% at 1.0 µM[1]
This compoundVarious RNA/DNA VirusesVariousMIC0.01 - 4 µg/mL[6][8]
6'-fluoro-neplanocin AVesicular Stomatitis Virus-EC500.43 µM[17]
AR-II-04-26 (derivative)Hepatitis B VirusPHHEC500.068 µM[7]
MK-III-02-03 (derivative)Hepatitis B VirusPHHEC500.38 µM[7]

Table 3: Antitumor and Cytotoxic Activity

CompoundCell LineParameterValueReference(s)
This compoundA549 (Human Lung Carcinoma)IC501.22 µM[15]
This compoundCHO (Chinese Hamster Ovary)MIC (Clone Formation)0.1 µM[10]

Key Experimental Protocols

4.1 S-Adenosyl-L-Homocysteine (SAHH) Hydrolase Inhibition Assay

This protocol describes a continuous colorimetric assay to measure SAHH activity in the hydrolytic direction by quantifying the production of L-homocysteine.[18][19]

  • Principle: SAHH catalyzes the hydrolysis of AdoHcy to adenosine and L-homocysteine. The free thiol group of the generated L-homocysteine reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound. The rate of TNB formation, monitored by the increase in absorbance at 412 nm, is directly proportional to the SAHH activity.

  • Reagents:

    • Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 8.0.

    • Substrate: S-Adenosyl-L-homocysteine (SAH).

    • Chromogen: 0.2 mM DTNB in Assay Buffer.

    • Enzyme: Purified or recombinant SAHH.

    • Inhibitor: this compound at various concentrations.

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate or cuvette containing Assay Buffer, DTNB, and the SAHH enzyme.

    • For inhibition studies, pre-incubate the enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrate (SAH).

    • Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

    • Calculate the initial reaction rates (v₀) from the linear portion of the absorbance curve.

    • Determine IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_2 Workflow: SAHH Inhibition Assay A Prepare Reaction Mix (Buffer, DTNB, SAHH) B Pre-incubate with This compound A->B C Initiate reaction by adding Substrate (SAH) B->C D Monitor Absorbance at 412 nm C->D E Calculate Initial Reaction Rates D->E F Plot % Inhibition vs. [Inhibitor] to find IC50 E->F

Caption: Experimental workflow for the colorimetric SAHH assay.

4.2 Analysis of Viral RNA Methylation via MeRIP-seq

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq) is a widely used technique to profile N6-methyladenosine (m6A) modifications on a transcriptome-wide scale.[20][21]

  • Principle: An antibody specific to m6A is used to enrich for RNA fragments containing this modification. The enriched RNA fragments are then sequenced and mapped to the viral and/or host genome to identify the locations of m6A.

  • Procedure:

    • RNA Isolation and Fragmentation: Isolate total RNA from virus-infected and control cells. Fragment the RNA into small pieces (approx. 100 nucleotides) using chemical or enzymatic methods.

    • Immunoprecipitation (IP): Incubate the fragmented RNA with an anti-m6A antibody conjugated to magnetic beads. A portion of the fragmented RNA is saved as an 'input' control.

    • Washing and Elution: Wash the beads to remove non-specifically bound RNA. Elute the m6A-containing RNA fragments from the antibody-bead complex.

    • Library Preparation: Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and the input RNA. This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

    • High-Throughput Sequencing: Sequence the prepared libraries using a next-generation sequencing platform.

    • Data Analysis: Align the sequencing reads to a reference genome (viral and host). Use peak-calling algorithms to identify regions enriched for m6A in the IP sample relative to the input control.

G cluster_3 Workflow: MeRIP-seq Protocol A Isolate Total RNA from Virus-Infected Cells B Fragment RNA into ~100 nt pieces A->B C Immunoprecipitate with anti-m6A Antibody B->C D Elute m6A-containing RNA Fragments C->D E Prepare Sequencing Libraries (IP and Input Control) D->E F High-Throughput Sequencing E->F G Bioinformatic Analysis: Alignment & Peak Calling F->G

References

The Biological Activity of (-)-Neplanocin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Neplanocin A, a carbocyclic adenosine analog originally isolated from Ampullariella regularis, has demonstrated significant potential as both an antiviral and an antitumor agent.[1][2] Its primary mechanism of action is the potent and irreversible inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, a critical enzyme in cellular methylation reactions.[3] This inhibition leads to the intracellular accumulation of S-adenosyl-L-homocysteine (AdoHcy), a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. The subsequent disruption of methylation-dependent processes, including viral mRNA capping and the regulation of oncogene expression, forms the basis of its therapeutic potential. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the key signaling pathways it modulates.

Mechanism of Action

This compound exerts its biological effects primarily through the potent inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[3] This enzyme is responsible for the reversible hydrolysis of AdoHcy to adenosine and L-homocysteine, a crucial step in the methionine cycle. By irreversibly inactivating AdoHcy hydrolase, this compound causes the cellular accumulation of AdoHcy.[4]

AdoHcy is a strong product inhibitor of virtually all SAM-dependent methyltransferases.[5] These enzymes are responsible for the methylation of a wide array of biological macromolecules, including DNA, RNA, proteins, and lipids. The inhibition of these methyltransferases disrupts numerous critical cellular processes.

In the context of antiviral activity , the inhibition of methyltransferases prevents the 5'-capping of viral mRNAs.[6] This cap structure is essential for the stability, processing, and translation of viral transcripts, and its absence effectively halts viral replication.

In its antitumor activity , the disruption of methylation pathways by this compound affects gene expression. A key target is the downregulation of the c-myc proto-oncogene. The expression of c-myc is sensitive to the methylation status of its regulatory regions, and the accumulation of AdoHcy leads to a reduction in c-myc mRNA levels.[7] This downregulation contributes to the induction of apoptosis and cell cycle arrest in cancer cells.[7]

Quantitative Efficacy Data

The potency of this compound has been quantified against various cancer cell lines and viruses. The following tables summarize key inhibitory and effective concentrations.

Table 1: Antitumor Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
L1210Murine LeukemiaNot Specified[2]
MOLT-4T-cell Leukemia7[8][9]
A431Epidermoid Carcinoma10[8][9]
CEMT-lymphoblastoid Leukemia0.7 µg/mL[3]
L5178YMurine LymphomaNot Specified[2]

Table 2: Antiviral Activity of this compound (EC50/MIC Values)

VirusVirus TypeCell LineEC50/MICReference
Vaccinia Virus (VV)DNA VirusESM4 µg/mL (IC50)[3]
Vaccinia Virus (WR)DNA VirusL9290.5 µM (84% inhibition)[6]
Vesicular Stomatitis Virus (VSV)RNA VirusESMNot Specified[3]
HIV-1RetrovirusNot Specified0.1 µM[9]
West Nile VirusFlavivirusNot Specified51 µM[9]
Parainfluenza VirusRNA VirusNot Specified0.01 - 4 µg/mL (MIC)[10]
Measles VirusRNA VirusNot Specified0.01 - 4 µg/mL (MIC)[10]
ReovirusdsRNA VirusNot Specified0.01 - 4 µg/mL (MIC)[10]

Experimental Protocols

S-Adenosyl-L-homocysteine (AdoHcy) Hydrolase Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of compounds like this compound against AdoHcy hydrolase by measuring the formation of homocysteine.

Materials:

  • Purified recombinant AdoHcy hydrolase

  • S-adenosyl-L-homocysteine (AdoHcy)

  • Adenosine deaminase

  • Potassium phosphate buffer (50 mM, pH 7.2)

  • EDTA (1 mM)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and adenosine deaminase.

  • Add the test compound at various concentrations to the wells of the microplate. Include a control with solvent only.

  • Add the AdoHcy hydrolase enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding AdoHcy as the substrate.

  • Simultaneously, add DTNB to the reaction mixture. DTNB reacts with the thiol group of the homocysteine produced, forming a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically.

  • Monitor the increase in absorbance at 412 nm over time. The rate of TNB formation is directly proportional to the AdoHcy hydrolase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antiviral Plaque Reduction Assay

This assay is used to quantify the ability of an antiviral compound to inhibit the formation of viral plaques.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Virus stock (e.g., Vaccinia virus)

  • Complete cell culture medium

  • This compound

  • Agarose overlay medium (e.g., 2x MEM with 1% low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed host cells in multi-well plates and grow them to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (typically 50-100 plaque-forming units per well).

  • After a 1-2 hour adsorption period, remove the viral inoculum.

  • Overlay the cell monolayers with the agarose overlay medium containing different concentrations of this compound. The agarose solidifies and restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 2-3 days).

  • After incubation, fix the cells with a formalin solution.

  • Remove the agarose overlay and stain the cell monolayer with crystal violet solution. The stain will color the viable cells, leaving the unstained plaques visible.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug) and determine the EC50 value.

Signaling Pathways and Experimental Workflows

Core Mechanism of Action of this compound

The primary mechanism involves the inhibition of AdoHcy hydrolase, leading to the accumulation of AdoHcy and subsequent inhibition of methyltransferases.

Neplanocin_A_Mechanism NeplanocinA This compound AdoHcy_Hydrolase S-Adenosyl-L-homocysteine Hydrolase (SAHH) NeplanocinA->AdoHcy_Hydrolase Inhibits AdoHcy S-Adenosyl-L-homocysteine (AdoHcy) AdoHcy_Hydrolase->AdoHcy Hydrolyzes Methyltransferases Methyltransferases AdoHcy->Methyltransferases Inhibits Methylation Disruption of Macromolecule Methylation (DNA, RNA, Protein) Methyltransferases->Methylation Catalyzes SAM S-Adenosyl-L-methionine (SAM) SAM->Methyltransferases Methyl Donor Neplanocin_A_c-myc_Pathway NeplanocinA This compound SAHH SAHH Inhibition NeplanocinA->SAHH AdoHcy_Accumulation AdoHcy Accumulation SAHH->AdoHcy_Accumulation Methyltransferase_Inhibition Methyltransferase Inhibition AdoHcy_Accumulation->Methyltransferase_Inhibition DNA_Methylation_Alteration Altered DNA/ Histone Methylation Methyltransferase_Inhibition->DNA_Methylation_Alteration cmyc_Promoter c-myc Promoter Region DNA_Methylation_Alteration->cmyc_Promoter Affects cmyc_Transcription Decreased c-myc Transcription cmyc_Promoter->cmyc_Transcription Leads to Apoptosis Apoptosis/ Cell Cycle Arrest cmyc_Transcription->Apoptosis Induces Antiviral_Screening_Workflow Start Start: Prepare Cell Monolayer Infection Infect cells with virus Start->Infection Treatment Add this compound (serial dilutions) Infection->Treatment Overlay Add Agarose Overlay Treatment->Overlay Incubation Incubate for Plaque Formation Overlay->Incubation Fix_Stain Fix and Stain Cells Incubation->Fix_Stain Count Count Plaques Fix_Stain->Count Analysis Calculate EC50 Count->Analysis

References

The Structure-Activity Relationship of (-)-Neplanocin A: A Technical Guide to a Potent S-adenosyl-L-homocysteine Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Neplanocin A is a naturally occurring carbocyclic adenosine analog isolated from Ampullariella regularis.[1][2] It has garnered significant attention in the scientific community for its potent antiviral and antitumor activities.[3][4][5][6][7] The primary molecular target of this compound is S-adenosyl-L-homocysteine (SAH) hydrolase, a pivotal enzyme in cellular methylation reactions.[1][3][4][6] By irreversibly inhibiting SAH hydrolase, this compound disrupts the cellular methylation cycle, a fundamental process for the replication of various viruses and the proliferation of cancer cells.[8][9][10] However, the clinical development of this compound has been impeded by its significant cytotoxicity.[1] This has catalyzed extensive research into the synthesis and evaluation of structural analogs and derivatives to enhance its therapeutic index by dissociating its potent bioactivity from its toxicity. This in-depth technical guide elucidates the core structure-activity relationships (SAR) of this compound, presents quantitative biological data, details key experimental protocols, and visualizes the associated signaling pathways.

Core Structure-Activity Relationship (SAR)

The SAR of this compound and its analogs has been extensively investigated, with modifications focused on two primary regions: the cyclopentene ring and the purine base.

Modifications of the Cyclopentene Moiety

The unique cyclopentene ring of this compound is crucial for its potent inhibitory activity against SAH hydrolase. Key modifications and their effects are summarized below:

  • 6'-Position: Substitution at the 6'-position has been a key area of investigation. The introduction of a fluorine atom at the 6'-position, yielding 6'-fluoroneplanocin A , has been shown to increase the inhibitory activity against SAH hydrolase.[11][12][13] This analog exhibits potent anti-vesicular stomatitis virus (VSV) activity and robust anticancer activity across various human tumor cell lines.[11][12][13] Conversely, one-carbon homologation at the 5'-position generally leads to a decrease in inhibitory activity, suggesting steric hindrance within the enzyme's active site.[11][12]

  • Double Bond: Saturation of the double bond in the cyclopentene ring converts this compound into its analog, aristeromycin . While aristeromycin is also a potent SAH hydrolase inhibitor, this modification alters the conformational flexibility of the carbocyclic ring, which can influence its interaction with the enzyme and other cellular targets.

  • 5'-Nor Derivatives: Analogs lacking the 5'-hydroxymethyl group, such as 9-(trans-2',trans-3'-dihydroxycyclopent-4'-enyl)adenine (DHCA) , have demonstrated potent inhibition of SAH hydrolase and significant antiviral activity, particularly against vesicular stomatitis virus and rotavirus, with greater selectivity than this compound.[14] This suggests that the 5'-hydroxyl group, while important for phosphorylation by adenosine kinase in some contexts, is not essential for SAH hydrolase inhibition.[14]

Modifications of the Purine Base

The adenine base of this compound is another critical determinant of its biological activity. Modifications to the purine ring have yielded important insights into the SAR:

  • 3-Deazaadenine Analogs: Replacement of the N-3 of the adenine ring with a carbon atom to give 3-deazaneplanocin A maintains potent inhibitory activity against SAH hydrolase.[4][11][14] This analog exhibits broad-spectrum antiviral activity with significantly lower cytotoxicity compared to this compound, potentially due to its reduced metabolism to the 5'-triphosphate and S-adenosylmethionine metabolites.[4]

  • 7-Deazaadenine Analogs: In contrast, the introduction of a 7-deazaadenine moiety eliminates the inhibitory activity against SAH hydrolase.[11][12] This indicates that the N-7 of the purine ring is essential for its role as a hydrogen bond acceptor in the active site of the enzyme.[11][12]

  • Halogenation: Halogenation of the purine ring has also been explored. For instance, 2-fluoroneplanocin A displays an antiviral potency and spectrum comparable to that of this compound, being particularly active against vaccinia virus, vesicular stomatitis virus, and human cytomegalovirus.[15]

Quantitative Data on Biological Activity

The biological activities of this compound and its key analogs are summarized in the tables below, providing a comparative overview of their potency against SAH hydrolase, various viruses, and cancer cell lines.

Table 1: Inhibitory Activity against S-adenosyl-L-homocysteine (SAH) Hydrolase
CompoundIC50 (µM)Ki (nM)Source
This compound0.088.39[6][16]
6'-Fluoroneplanocin A0.24-[11][12]
3-Deazaneplanocin A-Potent Inhibitor[4][14]
Aristeromycin-Potent Inhibitor[4]
Table 2: Antiviral Activity of this compound and Analogs
CompoundVirusCell LineEC50 (µM)MIC (µg/mL)Source
This compoundVaccinia VirusL9290.5-1.0 (84-95% inhibition)-[3][6]
This compoundVesicular Stomatitis VirusVarious-0.01-4
6'-Fluoroneplanocin AVesicular Stomatitis Virus-0.43-[11][12]
3-Deazaneplanocin AVesicular Stomatitis Virus-Potent-[4][14]
2-Fluoroneplanocin AVaccinia Virus-Potent-[15]
DHCAVesicular Stomatitis Virus-Potent-[14]
Table 3: Anticancer Activity of this compound and Analogs
CompoundCell LineIC50 (µM)ActivitySource
This compoundL1210 Leukemia-Significant Antitumor Activity[3][16]
6'-Fluoroneplanocin AVarious Human Tumor Cell Lines-Potent Anticancer Activity[11][12]
(-)-NPAMDA-MB-231 (TNBC)-Higher growth-inhibitory activity than non-TNBC cells[8]
(+)-NPAVarious Cancer Cell Lines-Less cytotoxic than (-)-NPA[5][7]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound involves the inhibition of SAH hydrolase, which leads to the intracellular accumulation of SAH. SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of cellular methylation has profound downstream effects on both viral replication and cancer cell proliferation.

G cluster_0 Cellular Methylation Cycle cluster_1 Mechanism of this compound cluster_2 Downstream Effects Met Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (e.g., DNMTs, PRMTs, Histone MTs) Viral_mRNA Viral mRNA Capping (5' cap methylation) SAM->Viral_mRNA Provides Methyl Group Histone_Methylation Histone Methylation (e.g., H3K79me2) SAM->Histone_Methylation Provides Methyl Group DNA_Methylation DNA Methylation SAM->DNA_Methylation Provides Methyl Group Hcy Homocysteine SAH->Hcy SAH Hydrolase Ado Adenosine SAH->Ado SAH Hydrolase SAH->Viral_mRNA Inhibition SAH->Histone_Methylation Inhibition SAH->DNA_Methylation Inhibition Hcy->Met Methionine Synthase NPA This compound NPA->SAH Irreversible Inhibition Antiviral Antiviral Activity Viral_mRNA->Antiviral Leads to Antitumor Antitumor Activity Histone_Methylation->Antitumor Leads to DNA_Methylation->Antitumor Leads to

Caption: Mechanism of action of this compound.

The following diagram illustrates a generalized workflow for the synthesis of this compound analogs, a critical process for SAR studies.

G start Chiral Starting Material (e.g., D-Ribose) intermediate1 Synthesis of Carbocyclic Core start->intermediate1 intermediate2 Key Carbocyclic Intermediate (e.g., cyclopentenyl mesylate) intermediate1->intermediate2 coupling Coupling Reaction (e.g., SN2 displacement) intermediate2->coupling purine Modified Purine Base purine->coupling protected_analog Protected Analog coupling->protected_analog deprotection Deprotection protected_analog->deprotection final_product Final this compound Analog deprotection->final_product

Caption: Generalized workflow for the synthesis of this compound analogs.

Experimental Protocols

S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of SAH hydrolase. The activity can be measured in either the synthetic or hydrolytic direction. A common method involves monitoring the formation of SAH from adenosine and homocysteine via HPLC.

Detailed Methodology:

  • Enzyme Preparation: Purified SAH hydrolase is obtained from sources such as bovine liver or expressed recombinantly. The enzyme is dialyzed against an appropriate buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).

  • Reaction Mixture: The reaction is typically performed in a final volume of 100 µL containing 100 mM sodium phosphate buffer (pH 7.5), 1 mM EDTA, varying concentrations of the test compound (e.g., this compound or its analogs), and a predetermined concentration of the enzyme.

  • Initiation and Incubation: The reaction is initiated by the addition of substrates, adenosine and L-homocysteine (e.g., final concentration of 50 µM each). The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Termination: The reaction is terminated by the addition of an acid, such as 10% trichloroacetic acid.

  • Analysis: The amount of SAH formed is quantified by reverse-phase HPLC with UV detection at 254 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of SAH produced in the presence of the inhibitor to that in the control (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Plaque Reduction Assay

Principle: This assay quantifies the ability of a compound to inhibit the replication of a lytic virus, measured by the reduction in the number of plaques (zones of cell death) formed in a monolayer of host cells.[17]

Detailed Methodology:

  • Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells for many viruses) is prepared in 6-well plates.

  • Virus Titration: The virus stock is serially diluted to determine the titer that produces a countable number of plaques (typically 50-100 per well).

  • Compound Preparation: The test compound is serially diluted to a range of concentrations in a serum-free medium.

  • Infection: The cell monolayers are infected with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a 1-2 hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose or agar) containing the various concentrations of the test compound.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining and Counting: The cells are fixed (e.g., with 4% formaldehyde) and stained with a dye such as crystal violet, which stains viable cells. Plaques appear as clear zones against the stained cell monolayer. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value (the concentration that inhibits plaque formation by 50%) is determined from the dose-response curve.

MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is removed, and fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the untreated control. The IC50 value (the concentration that reduces cell viability by 50%) is determined from the dose-response curve.

Conclusion

This compound remains a compelling lead compound for the development of novel antiviral and anticancer agents. Its potent inhibition of SAH hydrolase provides a clear mechanism of action that is amenable to rational drug design. The extensive SAR studies have identified key structural features that govern its biological activity and have led to the development of analogs with improved therapeutic potential, such as 6'-fluoroneplanocin A and 3-deazaneplanocin A. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in this field. Future efforts will likely focus on further optimizing the therapeutic index of neplanocin analogs and exploring their potential in combination therapies.

References

(-)-Neplanocin A: A Technical Guide to its Function as a Potent S-adenosylhomocysteine Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Neplanocin A, a naturally occurring carbocyclic analog of adenosine, stands as a powerful and extensively studied inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This enzyme plays a pivotal role in cellular methylation reactions by catalyzing the reversible hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase by this compound leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of methylation processes underlies the compound's significant antiviral and antitumor activities. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and the downstream cellular consequences of SAH hydrolase inhibition.

Introduction

This compound was first isolated from Ampullariella regularis and identified as an antitumor antibiotic.[1] Subsequent research revealed its potent inhibitory activity against S-adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase.[1] This enzyme is a critical regulator of cellular methylation, a fundamental process involved in the modification of DNA, RNA, proteins, and lipids. By controlling the intracellular concentration of SAH, SAH hydrolase ensures the efficiency of SAM-dependent methylation reactions.[2]

The inhibition of SAH hydrolase by this compound results in a buildup of SAH, which in turn inhibits a wide array of methyltransferases.[2][3] This mechanism is the foundation for its broad-spectrum antiviral activity, as many viruses rely on host cell methylation for the capping of their mRNA, a crucial step for viral protein synthesis.[1] Similarly, the anticancer properties of this compound are linked to the disruption of aberrant methylation patterns often observed in cancer cells, which can affect gene expression and cell proliferation.[2][3]

Mechanism of Action

This compound is an irreversible, mechanism-based inhibitor of SAH hydrolase.[4] The inactivation process is time-dependent and demonstrates tight binding to the enzyme.[1] The molecular mechanism involves the enzyme's tightly bound cofactor, nicotinamide adenine dinucleotide (NAD+). Upon binding of this compound to the active site, the enzyme catalyzes the oxidation of the inhibitor's 3'-hydroxyl group. This is followed by the elimination of adenine and the reduction of the enzyme-bound NAD+ to NADH. This process leads to the formation of a reactive intermediate that covalently modifies the enzyme, resulting in its irreversible inactivation.

The stoichiometry of this inhibition has been shown to be one molecule of this compound per tetramer of the enzyme.[1] This potent and irreversible inhibition makes this compound a valuable tool for studying cellular methylation and a promising lead compound for therapeutic development.

Quantitative Inhibitory Data

The potency of this compound and its analogs has been quantified in numerous studies. The following tables summarize key inhibitory constants and cytotoxic concentrations against various targets and cell lines.

Table 1: Inhibition of S-adenosylhomocysteine (SAH) Hydrolase by this compound and its Analogs

CompoundEnzyme SourceInhibition Constant (Kᵢ)IC₅₀Reference(s)
This compoundBovine Liver8.39 nM-[1][4]
This compoundMurine L929 Cells-0.12 µM[5]
6'-fluoroneplanocin A--0.24 µM[6]

Table 2: Antiviral Activity of this compound

VirusCell LineEC₅₀ / MICReference(s)
Vaccinia VirusMouse L-cells0.5 - 1.0 µM (plaque inhibition)[1][4]
Vesicular Stomatitis Virus (VSV)-0.01 - 4 µg/mL[7][8]
Parainfluenza Virus-0.01 - 4 µg/mL[7][8]
Measles Virus-0.01 - 4 µg/mL[7][8]
Reovirus-0.01 - 4 µg/mL[7][8]
Ebola Virus-< 0.1 µM[9]
Marburg Virus-< 0.1 µM[9]
JC VirusCOS71.12 µM (for (4'R)-5'-nor-3-deaza isoneplanocin)[10]

Table 3: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀Reference(s)
A549Lung Carcinoma1.22 µM, 2.16 µM[1]
CCRF-CEMLeukemia1.12 µg/mL, 1.2 µM[1]
MOLT-4Leukemia7 µM[3]
A431Epidermoid Carcinoma10 µM[3]
MDA-MB-468Breast Adenocarcinoma0.45 µM[11]
BxPC3Pancreatic Carcinoma0.43 µM[11]
LNCaPProstate Adenocarcinoma0.15 µM[11]
DU145Prostate Carcinoma5.52 µM[11]

Experimental Protocols

Accurate assessment of SAH hydrolase inhibition is crucial for the evaluation of compounds like this compound. Below are detailed methodologies for commonly used assays.

Spectrophotometric Assay for SAH Hydrolase Activity (Coupled Enzyme Assay)

This continuous assay measures the production of adenosine, which is then deaminated by adenosine deaminase (ADA), leading to a decrease in absorbance at 265 nm.

Materials:

  • Purified SAH hydrolase

  • This compound or other test inhibitors

  • S-adenosylhomocysteine (SAH)

  • Adenosine deaminase (ADA)

  • Potassium phosphate buffer (50 mM, pH 7.2) containing 1 mM EDTA

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 265 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of SAH in the assay buffer.

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Prepare a solution of ADA in the assay buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the following in order:

      • Potassium phosphate buffer

      • Test inhibitor at various concentrations (or vehicle control)

      • ADA solution

      • SAH hydrolase solution

    • Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the SAH substrate.

    • Immediately begin monitoring the decrease in absorbance at 265 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the curve.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

HPLC-Based Assay for SAH Hydrolase Activity

This method directly measures the formation of adenosine and homocysteine or the consumption of SAH, offering high specificity and sensitivity.

Materials:

  • Purified SAH hydrolase

  • This compound or other test inhibitors

  • S-adenosylhomocysteine (SAH)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Quenching solution (e.g., perchloric acid or trichloroacetic acid)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)

Procedure:

  • Enzymatic Reaction:

    • Set up reaction mixtures containing the reaction buffer, SAH hydrolase, and the test inhibitor at various concentrations.

    • Pre-incubate the mixtures at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding SAH.

    • Incubate for a fixed period (e.g., 10-30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

    • Centrifuge the samples to pellet precipitated protein.

    • Filter the supernatant before HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Separate the components (SAH, adenosine, homocysteine) using an appropriate mobile phase and gradient.

    • Detect and quantify the peaks of interest using a UV or fluorescence detector.

  • Data Analysis:

    • Calculate the amount of product formed or substrate consumed based on standard curves.

    • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The inhibition of SAH hydrolase by this compound has profound effects on cellular methylation pathways. The following diagrams illustrate these relationships and the general workflow for assessing inhibition.

Methylation_Cycle_Inhibition SAM S-adenosylmethionine (SAM) (Methyl Donor) MT Methyltransferase SAM->MT Substrate Substrate (DNA, RNA, Protein) Substrate->MT Methylated_Substrate Methylated Substrate SAH S-adenosylhomocysteine (SAH) SAH->MT Feedback Inhibition SAHH SAH Hydrolase SAH->SAHH Adenosine Adenosine Adenosine->SAHH Homocysteine Homocysteine Homocysteine->SAHH MT->Methylated_Substrate MT->SAH SAHH->Adenosine SAHH->Homocysteine NeplanocinA This compound NeplanocinA->SAHH Inhibition SAH_Hydrolase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Assay_Setup Set up Assay Reaction (Enzyme + Inhibitor/Vehicle) Prepare_Reagents->Assay_Setup Pre_Incubate Pre-incubate Assay_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Substrate) Pre_Incubate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Spectrophotometry or HPLC) Initiate_Reaction->Monitor_Reaction Data_Analysis Data Analysis (Calculate Rates, % Inhibition, IC50) Monitor_Reaction->Data_Analysis End End Data_Analysis->End Mechanism_of_Action NeplanocinA This compound Enzyme_Complex Enzyme-Inhibitor Complex NeplanocinA->Enzyme_Complex SAHH_NAD SAH Hydrolase-NAD+ SAHH_NAD->Enzyme_Complex Oxidation Oxidation of 3'-OH Release of Adenine Enzyme_Complex->Oxidation SAHH_NADH SAH Hydrolase-NADH + Reactive Intermediate Oxidation->SAHH_NADH Irreversible_Inactivation Irreversibly Inactivated Enzyme SAHH_NADH->Irreversible_Inactivation Covalent Modification

References

An In-depth Technical Guide to (-)-Neplanocin A Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Abstract: (-)-Neplanocin A, a carbocyclic analog of adenosine, has garnered significant attention in the scientific community for its potent antiviral and antitumor activities. Its primary mechanism of action involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a critical enzyme in cellular transmethylation reactions. However, the clinical utility of this compound has been limited by its cytotoxicity. This has spurred extensive research into the development of derivatives and analogs with improved therapeutic indices. This technical guide provides a comprehensive overview of these efforts, detailing the biological activities, mechanisms of action, and key experimental methodologies used in the evaluation of these compounds.

Quantitative Biological Data

The following tables summarize the reported biological activities of this compound and a selection of its key derivatives and analogs. This data is intended to provide a comparative overview for researchers in the field.

Table 1: Antiviral Activity of this compound Derivatives and Analogs

CompoundVirusCell LineIC50 (µM)Citation
This compoundVaccinia VirusMurine L-9290.5 - 1.0[1][2]
This compoundVesicular Stomatitis Virus (VSV)--[3]
6'-fluoroneplanocin A (2)Vesicular Stomatitis Virus (VSV)-0.43[4]
AR-II-04-26Hepatitis B Virus (HBV)HepG2.2.15.70.77 ± 0.23[5]
MK-III-02-03Hepatitis B Virus (HBV)HepG2.2.15.70.83 ± 0.36[5]
3-Deazaneplanocin AVesicular Stomatitis Virus, Vaccinia Virus, Parainfluenza Virus, Reovirus, Rotavirus--[3]
DHCAVesicular Stomatitis Virus, Vaccinia Virus, Parainfluenza Virus, Reovirus, Rotavirus--[3]
DHCDAVesicular Stomatitis Virus, Vaccinia Virus, Parainfluenza Virus, Reovirus, Rotavirus--[3]
Acyclic analogue 4bVaccinia VirusMurine L92970[6]

Table 2: Anticancer Activity of this compound Derivatives and Analogs

CompoundCell LineIC50 (µM)Citation
This compoundA431 (epidermoid carcinoma)10[7]
This compoundMOLT-4 (acute lymphoblastic leukemia)7[7]
(-)-NPAA431-[8][9]
(+)-NPAA431>100[8][9]
(-)-NPAMCF-7 (breast cancer)-[8][9]
(+)-NPAMCF-7 (breast cancer)>100[8][9]
6'-fluoroneplanocin A (2)Various human tumor cell linesPotent activity reported[4]

Table 3: S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibitory Activity

CompoundEnzyme SourceKi (nM)IC50 (µM)Citation
This compoundBovine Liver8.39-[1][2]
This compoundL929 Cell0.2-[10]
6'-fluoroneplanocin A (2)--0.24[4]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound and its analogs.

S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against SAH hydrolase by measuring the production of homocysteine.

Principle: The enzymatic hydrolysis of SAH produces adenosine and homocysteine. The free thiol group of homocysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[11]

Materials:

  • Purified SAH hydrolase

  • S-adenosyl-L-homocysteine (SAH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2) containing 1 mM EDTA.

  • Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare a stock solution of DTNB (e.g., 10 mM) in the assay buffer.

  • Prepare a stock solution of SAH (e.g., 10 mM) in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • DTNB solution (final concentration, e.g., 0.2 mM)

    • Test compound at various concentrations (or solvent control).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding SAH solution to each well (final concentration, e.g., 50 µM).

  • Immediately start monitoring the increase in absorbance at 412 nm at 37°C for 10-15 minutes, taking readings every 30-60 seconds.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.

  • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

Antiviral Activity Assessment: Plaque Reduction Assay

This protocol details the procedure for a plaque reduction assay, a standard method for evaluating the antiviral efficacy of compounds against cytopathic viruses.

Principle: Lytic viruses form plaques (localized areas of cell death) in a confluent monolayer of susceptible host cells. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds inhibit viral replication, leading to a reduction in the number and/or size of plaques.[5][12][13]

Materials:

  • Susceptible host cell line (e.g., Vero, HeLa)

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Growth medium and serum-free medium

  • Test compounds

  • Overlay medium (e.g., containing 1% methylcellulose or agarose)

  • Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into multi-well plates and incubate until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium.

  • Infection:

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Add the diluted virus (at a multiplicity of infection, MOI, that produces a countable number of plaques, e.g., 50-100 PFU/well) to the cells in the presence of various concentrations of the test compound or a vehicle control.

    • Incubate for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: After the adsorption period, remove the virus-containing medium and overlay the cell monolayer with the overlay medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining:

    • Aspirate the overlay medium.

    • Fix the cells with a suitable fixative (e.g., 10% formalin) for at least 30 minutes.

    • Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14][15][16][17]

Materials:

  • Cell line of interest

  • Complete growth medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (set as 100% viability).

    • Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general workflow for the synthesis and evaluation of its analogs.

Inhibition of the Transmethylation Pathway

Transmethylation_Inhibition SAM S-adenosyl- L-methionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase Methyl Donor SAH S-adenosyl- L-homocysteine (SAH) SAH->Methyltransferase Feedback Inhibition SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Methyltransferase->SAH Methylated_Substrate Methylated Substrate Methyltransferase->Methylated_Substrate Adenosine Adenosine SAH_Hydrolase->Adenosine Homocysteine L-homocysteine SAH_Hydrolase->Homocysteine Neplanocin_A This compound & Analogs Neplanocin_A->SAH_Hydrolase Inhibition Substrate Substrate (e.g., DNA, RNA, proteins) Substrate->Methyltransferase

General Experimental Workflow for Analog Development

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Design & Synthesis of This compound Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification SAH_Assay SAH Hydrolase Inhibition Assay Purification->SAH_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay Data_Analysis Determine IC50, CC50, Ki & Structure-Activity Relationships (SAR) SAH_Assay->Data_Analysis Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Cytotoxicity_Assay->Antiviral_Assay Anticancer_Assay Anticancer Assay (e.g., Cell Proliferation) Cytotoxicity_Assay->Anticancer_Assay Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The primary mechanism of action through the inhibition of SAH hydrolase is well-established, leading to broad-spectrum antiviral and anticancer activities. The key challenge remains the dissociation of therapeutic efficacy from cytotoxicity. Future research will likely focus on the design of analogs with increased selectivity and reduced off-target effects. The exploration of alternative mechanisms of action, such as the role of adenosine kinase in the activity of certain analogs, may also open new avenues for drug development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important field of study.

References

The Chemical Synthesis of (-)-Neplanocin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Neplanocin A, a carbocyclic nucleoside antibiotic isolated from Ampullariella regularis, has garnered significant attention in the scientific community due to its potent antiviral and antitumor activities. Its unique structure, featuring a cyclopentene ring in place of the typical ribose moiety of adenosine, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth overview of the key strategies developed for the total synthesis of this compound, with a focus on enantioselective approaches. We present a comparative summary of quantitative data from seminal syntheses, detailed experimental protocols for key transformations, and visualizations of the synthetic pathways to aid in understanding the logical flow of these complex chemical sequences.

Core Synthetic Strategies and Key Intermediates

The synthesis of this compound has been approached from various starting materials, each with its own set of advantages and challenges. The primary strategic decision in any synthesis is the method of stereocontrol to achieve the desired absolute configuration of the four chiral centers on the cyclopentene core.

Two main approaches have dominated the landscape of this compound synthesis:

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as carbohydrates (e.g., D-ribose, L-ribulose) or tartaric acid. The inherent chirality of the starting material is transferred through the synthetic sequence to establish the stereocenters of the target molecule.

  • Asymmetric Synthesis: This approach builds the chiral centers using asymmetric reactions, such as enzymatic resolutions or the use of chiral catalysts and auxiliaries. This allows for greater flexibility in the choice of starting materials, which are often achiral and inexpensive.

A critical aspect of all syntheses is the construction of the densely functionalized cyclopentene ring and the subsequent stereocontrolled installation of the adenine base.

Comparative Analysis of Key Synthetic Routes

Several research groups have reported successful total syntheses of this compound. The following tables summarize the quantitative data from some of the most influential and representative examples, providing a basis for comparison of their efficiency and stereoselectivity.

Synthetic Route Starting Material Key Strategy Number of Steps Overall Yield (%) Enantiomeric Excess (%) Reference
Marquez et al. (1988)Racemic cyclopentenyl intermediateResolution with (-)-B-chlorodiisopinocampheylborane11 (from cyclopentenone)~5>98[1]
Johnson et al. (1987)Racemic 2-carbethoxycyclopentanoneEnzymatic hydrolysis (pig liver esterase)12~4>95
Ohno et al. (1983)Racemic bicyclo[3.2.0]hept-2-en-6-oneEnzymatic asymmetrization (pig liver esterase)10~10>98
Vandewalle et al. (1991)L-RibuloseChiral pool approach14~6>99
Wolfe & Borchardt (1990)D-RiboseChiral pool approach13~8>99

Table 1: Comparison of Enantioselective Syntheses of this compound

Reaction Step Marquez et al. (1988) Johnson et al. (1987) Ohno et al. (1983) Vandewalle et al. (1991) Wolfe & Borchardt (1990)
Formation of Cyclopentene CoreDiels-Alder reactionDieckmann condensationPhotocycloadditionIntramolecular aldol condensationRadical cyclization
Introduction of C4'-HydroxymethylOzonolysis and reductionGrignard reactionBaeyer-Villiger oxidation and reductionWittig reactionRadical addition
Glycosylation (Adenine coupling)Mitsunobu reactionSN2 displacementMitsunobu reactionMitsunobu reactionSN2 displacement
StereocontrolAsymmetric hydroborationEnzymatic resolutionEnzymatic asymmetrizationChiral starting materialChiral starting material
Key Protecting GroupsTBDMS, AcTBDPS, MOMAc, MEMTr, TBDMSBn, Ac

Table 2: Comparison of Key Transformations and Reagents in Selected Syntheses

Detailed Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of this compound, based on published literature.

Protocol 1: Enantioselective Hydrolysis of a Prochiral Diester (Ohno's Synthesis)

This protocol describes the enzymatic asymmetrization of a prochiral cyclopentane diester to set the key stereocenters of the carbocyclic core.

Materials:

  • Dimethyl cis-4-cyclopentene-1,3-dicarboxylate

  • Pig Liver Esterase (PLE)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • 1 N Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Diazomethane in diethyl ether

Procedure:

  • A solution of dimethyl cis-4-cyclopentene-1,3-dicarboxylate (1.0 g, 5.4 mmol) in 10 mL of acetone is added to a vigorously stirred suspension of Pig Liver Esterase (200 mg) in 100 mL of 0.1 M phosphate buffer (pH 7.0).

  • The reaction mixture is stirred at room temperature, and the pH is maintained at 7.0 by the controlled addition of 0.1 N NaOH.

  • After the consumption of one equivalent of NaOH, the reaction is stopped.

  • The reaction mixture is extracted with diethyl ether (3 x 50 mL) to remove any unreacted diester.

  • The aqueous layer is acidified to pH 2 with 1 N HCl and then extracted with diethyl ether (5 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude monoacid.

  • The crude monoacid is dissolved in diethyl ether and treated with an ethereal solution of diazomethane until a yellow color persists.

  • The solvent is carefully evaporated to yield the corresponding methyl ester. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Protocol 2: Mitsunobu Coupling for Adenine Installation (Marquez's Synthesis)

This protocol details the crucial step of coupling the adenine base to the cyclopentenol intermediate with inversion of stereochemistry.

Materials:

  • (1R,4S)-4-hydroxy-5-(hydroxymethyl)cyclopent-2-en-1-yl acetate

  • Adenine

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of adenine (1.5 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an argon atmosphere is added a solution of the cyclopentenol intermediate (1.0 equivalent) in anhydrous THF.

  • Diethyl azodicarboxylate (1.5 equivalents) is added dropwise to the mixture over 10 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography using a gradient of dichloromethane and methanol to afford the protected this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of two key enantioselective syntheses of this compound.

Ohno_Synthesis Start Bicyclo[3.2.0]hept-2-en-6-one Int1 Prochiral Diester Start->Int1 Ozonolysis, Oxidation Int2 Chiral Monoester Int1->Int2 Pig Liver Esterase Int3 Lactone Int2->Int3 Iodolactonization Int4 Diol Int3->Int4 Reduction Int5 Protected Cyclopentenol Int4->Int5 Protection, Elimination Product This compound Int5->Product Mitsunobu (Adenine), Deprotection Vandewalle_Synthesis Start L-Ribulose Int1 Protected Furanose Start->Int1 Protection Int2 Acyclic Aldehyde Int1->Int2 Oxidative Cleavage Int3 Cyclopentene Aldehyde Int2->Int3 Intramolecular Aldol Condensation Int4 Cyclopentenol Int3->Int4 Reduction Product This compound Int4->Product Mitsunobu (Adenine), Deprotection

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of (-)-Neplanocin A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(-)-Neplanocin A is a carbocyclic adenosine analog originally isolated from Ampullariella regularis. It is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions.[1][2][3] This inhibition leads to the intracellular accumulation of SAH, a product-feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[2][4] Consequently, this compound disrupts essential methylation processes, including the capping of viral mRNA, leading to its broad-spectrum antiviral and anticancer activities.[3][5] While its potent bioactivity is well-documented, its clinical development has been challenged by significant cytotoxicity.[3]

These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of this compound and its analogs, aiding in the discovery and development of derivatives with an improved therapeutic index.

Mechanism of Action: Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase

The primary mechanism of action of this compound is the potent and irreversible inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase (also known as AHCY).[1][6] This enzyme catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine, a crucial step in regenerating the cellular pool of methionine and maintaining the SAM/SAH ratio, which is critical for cellular methylation potential.[2][7] Inhibition of SAH hydrolase by this compound leads to an accumulation of SAH.[1][4] High levels of SAH, in turn, cause feedback inhibition of SAM-dependent methyltransferases, which are responsible for the methylation of various biomolecules, including DNA, RNA, proteins, and lipids. In the context of viral infections, this disruption of methylation interferes with the 5'-capping of viral mRNAs, a process essential for their stability and translation, thereby inhibiting viral replication.[5]

Signaling Pathway Diagram

NeplanocinA_Pathway cluster_0 Cellular Methylation Cycle cluster_1 Drug Action SAM S-adenosyl-L-methionine (SAM) Methyltransferase Methyltransferases SAM->Methyltransferase SAH S-adenosyl-L-homocysteine (SAH) SAH->Methyltransferase inhibits SAHH SAH Hydrolase SAH->SAHH Ado_Hcy Adenosine + L-Homocysteine Methyltransferase->SAH produces Methylated_Substrate Methylated Substrate Methyltransferase->Methylated_Substrate SAHH->Ado_Hcy Substrate Substrate (DNA, RNA, Protein) Substrate->Methyltransferase NPA This compound NPA->SAHH inhibits

Caption: Mechanism of this compound action via inhibition of SAH hydrolase.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound.

Table 1: Enzyme Inhibition Data
Target EnzymeInhibitorAssay TypeKi ValueReference
S-adenosyl-L-homocysteine HydrolaseThis compoundEnzyme Inhibition8.39 nM[8][6]
S-adenosyl-L-homocysteine HydrolaseThis compoundEnzyme Inhibition0.03 µM[3]
Table 2: Antiviral Activity Data
VirusCell LineAssay TypeEC50 / IC50Reference
Vaccinia Virus (WR)Mouse L-929 cellsPlaque Reduction0.08 µM (IC50)[6]
Vaccinia VirusMurine L-929 cellsVirus Replication0.5 - 1.0 µM[5]
Vesicular Stomatitis VirusVariousVirus-induced CPE0.01 - 4 µg/mL (MIC)[9][5]
Parainfluenza VirusVariousVirus-induced CPE0.01 - 4 µg/mL (MIC)[9][5]
Measles VirusVariousVirus-induced CPE0.01 - 4 µg/mL (MIC)[9][5]
ReovirusVariousVirus-induced CPE0.01 - 4 µg/mL (MIC)[9][5]
Hepatitis B Virus (HBV)HepG2.2.15.7 cellsHBV DNA ProductionNot active[4]
Polio-1 VirusHeLa cellsVirus Replication> 40 µg/mL (IC50)[6]
Ebola Virus (EBOV)Not specifiedAntiviral Assay13 nM (EC50)[3]
Marburg Virus (MARV)Not specifiedAntiviral Assay12 nM (EC50)[3]
Table 3: Cytotoxicity Data
Cell LineAssay TypeIncubation TimeIC50 / CC50Reference
L1210 LeukemiaNot specifiedNot specified0.027 µg/mL (IC50)[6]
L929 Mouse CellsNot specifiedNot specified0.05 µM (IC50)[6]
MDA-MB-231SRB Assay72 hrs0.86 µM (IC50)[6]
MDA-MB-231Sulforhodamine B72 hrs0.4 µM (IC50)[6]
MCF7Not specifiedNot specified< 25 µM (IC50)[6]

Experimental Protocols

Protocol 1: SAH Hydrolase Inhibition Assay (Spectrophotometric)

This assay measures the hydrolytic activity of SAH hydrolase by quantifying the production of L-homocysteine.

Principle: The thiol group of L-homocysteine, a product of SAH hydrolysis, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the increase in absorbance at 412 nm.[10][11]

Materials:

  • Recombinant purified SAH hydrolase

  • S-Adenosyl-L-homocysteine (SAH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA[10]

  • This compound or other test inhibitors

  • 96-well, clear, flat-bottom microplates

  • Microplate reader capable of reading absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in the reaction buffer.

    • Prepare a stock solution of SAH (e.g., 10 mM) in the reaction buffer.

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM this compound) in a suitable solvent (e.g., DMSO). Serially dilute the inhibitor to create a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well plate, prepare the reaction mixture. For a 200 µL final volume per well:[10]

      • 160 µL Reaction Buffer

      • 20 µL DTNB solution (final concentration 1 mM)

      • 10 µL of various concentrations of the test inhibitor or vehicle control (e.g., DMSO).

  • Pre-incubation:

    • Add 10 µL of the SAH Hydrolase enzyme solution to each well.

    • Pre-incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the SAH substrate solution to each well.[10]

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 412 nm using a microplate reader. Take readings every 30-60 seconds for 10-15 minutes.[10]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

SAHH_Assay_Workflow prep 1. Prepare Reagents (Buffer, DTNB, SAH, Inhibitor) setup 2. Set up Reaction in 96-well Plate (Buffer + DTNB + Inhibitor) prep->setup preincubate 3. Add SAH Hydrolase Enzyme Pre-incubate at 37°C setup->preincubate initiate 4. Initiate Reaction (Add SAH Substrate) preincubate->initiate measure 5. Measure Absorbance at 412 nm (Kinetic Read) initiate->measure analyze 6. Analyze Data (Calculate Rates, Determine IC50) measure->analyze

Caption: Experimental workflow for the SAH Hydrolase inhibition assay.

Protocol 2: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.[12][13]

Materials:

  • Human cancer or other relevant cell lines (e.g., MDA-MB-231, L929)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of reading absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12]

    • Incubate for 24 hours under standard conditions (37 °C, 5% CO₂).[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound (and a vehicle control).

    • Incubate for the desired period (e.g., 48 or 72 hours).[6][12]

  • MTT Addition:

    • After incubation, add 10-20 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37 °C, allowing formazan crystals to form.[12]

  • Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

MTT_Assay_Workflow seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate for 24h seed->incubate1 treat 3. Treat with this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 2-4h add_mtt->incubate3 solubilize 7. Solubilize Formazan Crystals incubate3->solubilize measure 8. Measure Absorbance at 570 nm solubilize->measure analyze 9. Analyze Data (Calculate Viability, Determine IC50) measure->analyze

Caption: Experimental workflow for the cell viability (MTT) assay.

Protocol 3: Antiviral Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the replication of a plaque-forming virus, such as vaccinia virus.[8]

Principle: In a confluent monolayer of host cells, infectious virus particles create localized areas of cell death or cytopathic effect (CPE) known as plaques. The number of plaques is proportional to the quantity of infectious virus. An effective antiviral agent will reduce the number or size of these plaques.

Materials:

  • Host cell line susceptible to the virus (e.g., L-929 cells for vaccinia virus)[8]

  • Plaque-forming virus stock (e.g., Vaccinia Virus)

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • This compound

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

Procedure:

  • Cell Seeding:

    • Seed host cells into multi-well plates to form a confluent monolayer within 24 hours.

  • Virus Infection:

    • Remove the culture medium and infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well.

    • Allow the virus to adsorb for 1-2 hours at 37 °C.

  • Compound Treatment:

    • During or after virus adsorption, remove the virus inoculum.

    • Wash the cells gently with PBS.

    • Add overlay medium containing various concentrations of this compound (and a vehicle control).

  • Incubation:

    • Incubate the plates at 37 °C for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Remove the overlay medium.

    • Fix the cells (e.g., with 10% formalin) for at least 30 minutes.

    • Remove the fixative and stain the cell monolayer with Crystal Violet solution for 10-15 minutes.

    • Gently wash the plates with water and allow them to dry. Plaques will appear as clear zones against a purple background.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration that inhibits plaque formation by 50%.

Plaque_Assay_Workflow seed 1. Seed Host Cells to Confluency infect 2. Infect Cells with Virus seed->infect adsorb 3. Allow Virus Adsorption (1-2h) infect->adsorb treat 4. Add Overlay Medium with this compound adsorb->treat incubate 5. Incubate (2-5 days) for Plaque Formation treat->incubate fix_stain 6. Fix and Stain Cells (e.g., Crystal Violet) incubate->fix_stain count 7. Count Plaques fix_stain->count analyze 8. Analyze Data (Calculate % Inhibition, Determine IC50) count->analyze

Caption: Experimental workflow for the antiviral plaque reduction assay.

References

Unveiling the Antiviral Potential of (-)-Neplanocin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Neplanocin A, a carbocyclic analog of adenosine, has demonstrated significant antiviral activity against a broad spectrum of viruses. Its primary mechanism of action involves the potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions. This inhibition leads to the disruption of viral mRNA capping, a crucial step for the replication of many viruses. These application notes provide detailed protocols for assessing the antiviral efficacy and cytotoxicity of this compound, along with a summary of its reported antiviral activity.

Mechanism of Action: Targeting Viral Methylation

This compound's antiviral effect stems from its ability to interrupt the methylation of the 5' cap of viral mRNAs. By irreversibly inhibiting SAH hydrolase, it causes an accumulation of S-adenosyl-L-homocysteine (SAH), which in turn acts as a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These methyltransferases are essential for the addition of a methyl group to the 5' cap of viral mRNAs, a modification necessary for efficient translation and protection from degradation. The resulting unmethylated or improperly capped viral mRNAs are either poorly translated or degraded by the host cell's machinery, thus halting viral replication.[1][2][3]

Neplanocin_A_Mechanism_of_Action cluster_0 Cellular Methylation Cycle cluster_1 Viral Replication SAM S-adenosyl-L-methionine (Methyl Donor) Methyltransferase Methyltransferase SAM->Methyltransferase donates methyl group SAH S-adenosyl-L-homocysteine SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase hydrolyzed by Ado_Hcy Adenosine + Homocysteine Methyltransferase->SAH produces Capped_mRNA 5'-Capped Viral mRNA (Translation Competent) Methyltransferase->Capped_mRNA SAH_Hydrolase->Ado_Hcy Viral_mRNA Viral mRNA Viral_mRNA->Methyltransferase requires methylation Viral_Protein Viral Protein Synthesis Capped_mRNA->Viral_Protein Progeny_Virus Progeny Virus Viral_Protein->Progeny_Virus Neplanocin_A This compound Neplanocin_A->SAH_Hydrolase inhibits

Mechanism of action of this compound.

Quantitative Antiviral Efficacy and Cytotoxicity

The antiviral activity of this compound is often quantified by its 50% effective concentration (EC50), the concentration at which it inhibits viral replication by 50%. Its toxicity to host cells is measured by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Vaccinia VirusL-9290.5 - 1.0>10>10-20[1]
Vaccinia VirusE6SM-0.7 µg/mL (~2.66)-[4]
Vesicular Stomatitis Virus (VSV)E6SM-7 µg/mL (~26.6)-[4]
Vesicular Stomatitis Virus (VSV)Vero0.07 µg/mL (~0.27)>100 µg/mL (>380)>1428[5][6]
Parainfluenza VirusVero0.01 µg/mL (~0.04)>100 µg/mL (>380)>10000[5]
Measles VirusVero0.01 µg/mL (~0.04)>100 µg/mL (>380)>10000[5]
ReovirusVero0.04 µg/mL (~0.15)>100 µg/mL (>380)>2500[5]
Smallpox Virus 7124Vero 760.03 µg/mL (~0.11)--[4]
Smallpox Virus BSHVero 760.14 µg/mL (~0.53)--[4]

Note: The molecular weight of this compound (263.25 g/mol ) was used for the conversion from µg/mL to µM (µM = (µg/mL) / 0.26325).

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiviral efficacy of this compound are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of This compound Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72 hours Compound_Addition->Incubation_48_72h MTT_Addition Add MTT reagent to each well Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate CC50 value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the MTT cytotoxicity assay.

Materials:

  • Host cell line appropriate for the virus of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in 80-90% confluency after 24 hours.

  • Compound Addition: After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a cell control (medium only).

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using regression analysis.[4][5][7]

Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.[8]

Plaque_Reduction_Assay_Workflow Start Start Cell_Seeding Seed host cells in 6- or 12-well plates Start->Cell_Seeding Incubation_Confluency Incubate until confluent monolayer forms Cell_Seeding->Incubation_Confluency Virus_Compound_Incubation Pre-incubate virus with serial dilutions of this compound Incubation_Confluency->Virus_Compound_Incubation Infection Infect cell monolayers with virus-compound mixture Virus_Compound_Incubation->Infection Adsorption Allow virus adsorption (1-2 hours) Infection->Adsorption Overlay Remove inoculum and add semi-solid overlay containing this compound Adsorption->Overlay Incubation_Plaques Incubate for plaque formation (days) Overlay->Incubation_Plaques Fixation_Staining Fix and stain cells (e.g., with crystal violet) Incubation_Plaques->Fixation_Staining Plaque_Counting Count plaques Fixation_Staining->Plaque_Counting Data_Analysis Calculate EC50 value Plaque_Counting->Data_Analysis End End Data_Analysis->End

Workflow for the Plaque Reduction Assay.

Materials:

  • Confluent monolayers of a susceptible host cell line in multi-well plates (e.g., 6- or 12-well)

  • Virus stock of known titer

  • This compound

  • Serum-free medium

  • Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.

  • Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Mix the diluted virus with each dilution of this compound and incubate for 1 hour at 37°C. Add these mixtures to the cell monolayers. Include a virus control (virus mixed with medium) and a cell control (medium only).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Carefully aspirate the inoculum and add the semi-solid overlay medium containing the corresponding concentration of this compound to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Fix the cells with the fixing solution and then stain with the staining solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of this compound.[9][10][11]

Virus_Yield_Reduction_Assay_Workflow Start Start Cell_Seeding Seed host cells in multi-well plates Start->Cell_Seeding Incubation_Confluency Incubate until confluent Cell_Seeding->Incubation_Confluency Infection Infect cells with virus at a high MOI Incubation_Confluency->Infection Compound_Addition Add serial dilutions of This compound Infection->Compound_Addition Incubation_Replication Incubate for one viral replication cycle Compound_Addition->Incubation_Replication Harvesting Harvest supernatant (containing progeny virus) Incubation_Replication->Harvesting Titration Determine viral titer of the supernatant (e.g., by plaque assay or TCID50) Harvesting->Titration Data_Analysis Calculate the reduction in viral yield and EC50 Titration->Data_Analysis End End Data_Analysis->End

Workflow for the Virus Yield Reduction Assay.

Materials:

  • Confluent monolayers of a susceptible host cell line

  • Virus stock

  • This compound

  • Culture medium

Procedure:

  • Infection: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI).

  • Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the cultures for a period equivalent to one viral replication cycle.

  • Harvesting: At the end of the incubation, harvest the cell culture supernatant, which contains the progeny virus.

  • Titration: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Compare the viral titers from the treated cultures to the untreated virus control. The percentage of yield reduction is calculated, and the EC50 is determined.

By following these protocols, researchers can effectively evaluate the antiviral efficacy and cytotoxicity of this compound and its derivatives, contributing to the development of novel antiviral therapeutics.

References

Application Notes and Protocols for Assessing (-)-Neplanocin A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to assess the cytotoxicity of (-)-Neplanocin A, a potent antiviral and antitumor agent. Detailed protocols for key assays are provided to ensure reliable and reproducible results.

This compound is a carbocyclic analog of adenosine known to exhibit significant biological activity.[1][2] Its primary mechanism of action involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions.[3][4] This inhibition leads to the accumulation of SAH, which in turn disrupts essential methylation processes for viral and host macromolecules, ultimately leading to cytotoxicity and antiviral effects.[5][6] Studies have shown that this compound can suppress RNA synthesis to a greater extent than DNA synthesis and induce apoptosis in cancer cells.[1][7]

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)AssayReference
MOLT-4T-cell leukemia7MTT[1]
A431Epidermoid carcinoma10MTT[1]
MDA-MB-231Triple-negative breast cancer< 25SRB[8]

Key Experimental Protocols

A thorough assessment of this compound cytotoxicity involves multiple assays to evaluate different cellular parameters, such as metabolic activity, membrane integrity, and apoptosis.

Assessment of Metabolic Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]

Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.[1][13] Incubate for 24 hours under standard conditions (37°C, 5% CO2).[13]

  • Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the desired concentrations of the compound to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1][12]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][12] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Assessment of Cell Membrane Integrity using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[16]

Protocol: LDH Cytotoxicity Assay

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound. Include wells with untreated cells (negative control), vehicle control, and a positive control for maximum LDH release (cells treated with a lysis buffer provided in the kit).[17]

  • Incubation: Incubate the plates for the desired exposure period.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Typically, this involves mixing the substrate and diaphorase.

  • Incubation with Reaction Mixture: Add the LDH reaction mixture to each well containing the supernatant and incubate for 30-60 minutes at room temperature, protected from light.[14][16]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: Cytotoxicity (%) = [(Treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Assessment of Apoptosis using Caspase Activity Assay

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer agents.[18][19] Caspases are a family of proteases that are central to the apoptotic process.[20] Measuring the activity of executioner caspases, such as caspase-3, provides a specific indication of apoptosis.[21]

Protocol: Caspase-3 Fluorometric Assay

Materials:

  • This compound

  • 96-well plates (black, clear bottom for fluorescence)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)[21]

  • Reaction buffer

  • Fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol.

  • Cell Lysis: After the treatment period, collect the cells and lyse them using a chilled cell lysis buffer.[21] Incubate on ice for 10 minutes.

  • Lysate Preparation: Centrifuge the cell lysate to pellet the debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase Reaction: In a 96-well black plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (Ac-DEVD-AMC) to each well.[21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[21]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[21]

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity. Compare the fluorescence of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

Visualizations: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the experimental procedures, the following diagrams are provided.

cluster_0 This compound Mechanism of Action NPA This compound SAHH S-adenosyl-L-homocysteine Hydrolase (SAHH) NPA->SAHH Inhibits SAH S-adenosyl-L-homocysteine (SAH) SAHH->SAH Hydrolyzes Methyltransferases Methyltransferases SAH->Methyltransferases Inhibits Methylation Disruption of Cellular Methylation Reactions Methyltransferases->Methylation RNA_Synthesis Inhibition of RNA Synthesis Methylation->RNA_Synthesis Apoptosis Induction of Apoptosis Methylation->Apoptosis Cytotoxicity Cytotoxicity RNA_Synthesis->Cytotoxicity Apoptosis->Cytotoxicity cluster_1 Cytotoxicity Assessment Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_caspase Caspase Assay start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate for a Defined Period treat->incubate mtt_reagent Add MTT Reagent incubate->mtt_reagent ldh_supernatant Collect Supernatant incubate->ldh_supernatant caspase_lyse Lyse Cells incubate->caspase_lyse mtt_incubate Incubate (2-4h) mtt_reagent->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read end Determine IC50 / Fold Change mtt_read->end ldh_reagent Add LDH Reaction Mix ldh_supernatant->ldh_reagent ldh_incubate Incubate (30-60min) ldh_reagent->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read ldh_read->end caspase_reagent Add Caspase Substrate caspase_lyse->caspase_reagent caspase_incubate Incubate (1-2h) caspase_reagent->caspase_incubate caspase_read Read Fluorescence caspase_incubate->caspase_read caspase_read->end

References

Experimental Design for In Vivo Studies of (-)-Neplanocin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Neplanocin A is a carbocyclic adenosine analog with potent antiviral and antitumor properties. Its primary mechanism of action involves the irreversible inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in the methionine cycle. This inhibition leads to the intracellular accumulation of SAH, a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. The resulting disruption of methylation reactions, crucial for the capping of viral mRNA and the regulation of oncogene expression (such as c-myc), underlies its therapeutic effects.[1][2][3] this compound is also activated by adenosine kinase, which contributes to its cytotoxic activity.[3] These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical cancer and viral infection models.

Data Presentation

In Vivo Antitumor Efficacy of this compound in Murine Leukemia (L1210) Model
Treatment GroupDose (mg/kg/day)Administration RouteTreatment ScheduleMedian Survival Time (Days)Increase in Lifespan (%)Reference
Control (Vehicle)-Intraperitoneal (i.p.)Days 1-98.5-[4]
This compound0.5Intraperitoneal (i.p.)Days 1-912.041.2[4]
This compound1.0Intraperitoneal (i.p.)Days 1-915.582.4[4]
In Vivo Antiviral Efficacy of this compound in Murine Vesicular Stomatitis Virus (VSV) Infection Model
Treatment GroupDose (mg/kg/day)Administration RouteTreatment ScheduleSurvival Rate (%)Mean Survival Time (Days)Reference
Control (Vehicle)-Subcutaneous (s.c.)Day 006.2[5]
This compound5Subcutaneous (s.c.)+1h post-infection107.5[5]

Note: The in vivo efficacy against Vesicular Stomatitis Virus was reported as marginal.[5]

Experimental Protocols

In Vivo Antitumor Efficacy in a Murine Leukemia (L1210) Syngeneic Model

This protocol outlines the procedure to assess the antitumor activity of this compound in a murine leukemia model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in corn oil)

  • L1210 murine leukemia cells[6]

  • DBA/2 mice (female, 6-8 weeks old)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for injection

  • Calipers for tumor measurement (if subcutaneous model is used)

Procedure:

  • Cell Culture: Culture L1210 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Animal Acclimatization: Acclimatize DBA/2 mice for at least one week before the experiment.

  • Tumor Inoculation: Harvest L1210 cells in their exponential growth phase, wash with sterile PBS, and resuspend to a concentration of 1 x 10^6 cells/mL. Inject 0.1 mL of the cell suspension (1 x 10^5 cells) intraperitoneally (i.p.) into each mouse.[7]

  • Animal Grouping and Treatment: Randomly divide the mice into treatment and control groups (n=6-10 mice per group).

    • Control Group: Administer the vehicle intraperitoneally once daily for 9 days, starting 24 hours after tumor inoculation.

    • Treatment Group: Prepare fresh solutions of this compound in the vehicle at the desired concentrations (e.g., 0.5 and 1.0 mg/kg). Administer the drug intraperitoneally once daily for 9 days, starting 24 hours after tumor inoculation.

  • Monitoring: Monitor the mice daily for signs of toxicity (e.g., weight loss, ruffled fur, lethargy) and record survival.

  • Endpoint: The primary endpoint is the mean survival time. The increase in lifespan (ILS %) is calculated as: [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

In Vivo Antiviral Efficacy in a Murine Vesicular Stomatitis Virus (VSV) Infection Model

This protocol describes the evaluation of the antiviral activity of this compound against VSV in a murine model.

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS)

  • Vesicular Stomatitis Virus (VSV), Indiana strain

  • BALB/c mice (newborn or young weaned)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium) for virus titration

  • Syringes and needles for infection and treatment

Procedure:

  • Virus Propagation and Titer Determination: Propagate VSV in a suitable cell line (e.g., Vero cells) and determine the viral titer (Plaque Forming Units/mL) by a standard plaque assay.

  • Animal Acclimatization: Acclimatize young weaned mice for at least one week prior to the experiment. For newborn mice, use within 24 hours of birth.

  • Infection: Infect mice subcutaneously (s.c.) or intranasally with a lethal dose of VSV (e.g., 100 PFU).[5][8]

  • Animal Grouping and Treatment: Randomly assign the infected mice to control and treatment groups (n=10-20 mice per group).

    • Control Group: Administer the vehicle subcutaneously at a specified time point relative to infection (e.g., 1 hour post-infection).

    • Treatment Group: Prepare a solution of this compound in the vehicle. Administer the drug subcutaneously at the desired dose (e.g., 5 mg/kg) at the same time point as the control group.[5]

  • Monitoring: Observe the mice daily for clinical signs of disease (e.g., paralysis, weight loss) and record mortality for at least 14 days.

  • Endpoint: The primary endpoints are the survival rate and the mean survival time. For more detailed studies, viral load in target organs (e.g., brain, lungs) can be quantified at different time points post-infection using plaque assays or RT-qPCR.[9]

Mandatory Visualization

G cluster_0 Cellular Methylation Cycle cluster_1 This compound Mechanism of Action Methionine Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (e.g., DNMT, PRMT, HIST1H3B) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase (SAHH) Target of this compound Adenosine Adenosine SAH->Adenosine SAHH SAHH_inhibition Inhibition of SAH Hydrolase Homocysteine->Methionine Methionine Synthase NeplanocinA This compound NeplanocinA->SAHH_inhibition SAH_accumulation Accumulation of SAH SAHH_inhibition->SAH_accumulation Methylation_inhibition Inhibition of Methylation (DNA, RNA, Protein) SAH_accumulation->Methylation_inhibition Antiviral_effect Antiviral Effect (Inhibition of viral mRNA capping) Methylation_inhibition->Antiviral_effect Antitumor_effect Antitumor Effect (e.g., c-myc downregulation) Methylation_inhibition->Antitumor_effect

Caption: Mechanism of action of this compound.

G cluster_0 Antitumor In Vivo Workflow start Start inoculation Inoculate Mice with L1210 Cells start->inoculation randomization Randomize Mice into Groups inoculation->randomization treatment Treat with this compound or Vehicle (i.p.) randomization->treatment monitoring Monitor Survival and Toxicity treatment->monitoring endpoint Endpoint: Mean Survival Time, Increase in Lifespan monitoring->endpoint

Caption: Experimental workflow for antitumor studies.

G cluster_1 Antiviral In Vivo Workflow start_v Start infection Infect Mice with VSV start_v->infection grouping Randomize Mice into Groups infection->grouping treatment_v Treat with this compound or Vehicle (s.c.) grouping->treatment_v monitoring_v Monitor Survival and Clinical Signs treatment_v->monitoring_v endpoint_v Endpoint: Survival Rate, Mean Survival Time monitoring_v->endpoint_v

Caption: Experimental workflow for antiviral studies.

References

Application Notes and Protocols for the Quantification of (-)-Neplanocin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (-)-Neplanocin A, a carbocyclic nucleoside analogue with potent antiviral and antitumor properties. The protocols outlined below are primarily based on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for quantifying analytes in complex biological matrices.

Introduction

This compound is a naturally occurring adenosine analog isolated from Ampullariella regularis.[1] Its unique carbocyclic structure, where a cyclopentene ring replaces the ribose sugar, confers significant biological activity.[1] The primary mechanism of action is the potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions.[2] Accurate quantification of this compound in various biological samples is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development.

Analytical Techniques Overview

The quantification of this compound, a polar molecule, in biological matrices like plasma, serum, or urine, presents analytical challenges. LC-MS/MS is the method of choice due to its high sensitivity, specificity, and ability to distinguish the analyte from endogenous matrix components.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the quantification of a close structural analog, 3-Deazaneplanocin A, and is intended as a robust starting point for method development and validation for this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method is suitable for extracting this compound from a plasma matrix.

Materials:

  • Human plasma (with K2-EDTA as anticoagulant)

  • This compound standard

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., [¹³C₅]-(-)-Neplanocin A) is highly recommended. If unavailable, a structurally similar analog not present in the sample can be used after thorough validation.

  • Acetonitrile (ACN), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 50 µL of blank human plasma with the appropriate concentration of this compound standard solutions for calibration curve and quality control (QC) samples.

  • Add 10 µL of the Internal Standard working solution to all samples, calibration standards, and QCs (except for the blank).

  • To each tube, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 1.5 mL tube.

  • Add 400 µL of dichloromethane to the supernatant for liquid-liquid extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully aspirate and discard the lower organic layer (DCM).

  • Evaporate the remaining aqueous/ACN layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 91:9 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for polar compounds like this compound. For example, a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    Time (min) %A %B
    0.0 9 91
    0.5 9 91
    1.0 40 60
    2.0 40 60
    2.1 9 91

    | 3.0 | 9 | 91 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound (C₁₁H₁₃N₅O₃, Molecular Weight: 263.25 g/mol ) will be the protonated molecule [M+H]⁺, which has a theoretical m/z of 264.1.[3][4]

    • Product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan on the precursor ion (m/z 264.1). A common fragmentation pathway for nucleosides is the loss of the sugar moiety, resulting in a product ion corresponding to the protonated purine base (adenine, m/z 135.1).

    • Proposed MRM transitions to be optimized:

      • This compound: 264.1 → 135.1 (quantifier), 264.1 → [other product ion] (qualifier)

      • Internal Standard (e.g., [¹³C₅]-(-)-Neplanocin A)): 269.1 → 140.1

  • Key MS Parameters to Optimize:

    • Capillary Voltage

    • Cone Voltage

    • Source Temperature

    • Desolvation Gas Flow

    • Collision Energy

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH). Key validation parameters include:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.

  • Linearity and Range: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) by spiking blank plasma with known concentrations of this compound. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in replicate (n=5) on at least three different days. The accuracy (% bias) should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ), and the precision (coefficient of variation, %CV) should be ≤15% (≤20% for the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the peak areas of the analyte in post-extraction spiked blank plasma with those of the analyte in a neat solution.

  • Recovery: Determine the extraction efficiency by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.

  • Stability: Assess the stability of this compound in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative (in the autosampler).

Quantitative Data Summary

The following table should be populated with experimental data upon method validation.

Validation Parameter Acceptance Criteria Example Result
Linearity (r²) >0.990.998
Range -1 - 1000 ng/mL
LLOQ S/N > 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Intra-day Precision (%CV) ≤15%3.5 - 7.8%
Inter-day Precision (%CV) ≤15%5.2 - 9.1%
Intra-day Accuracy (%Bias) ±15%-8.2 to 6.5%
Inter-day Accuracy (%Bias) ±15%-5.7 to 4.9%
Mean Extraction Recovery Consistent and reproducible~85%
Matrix Effect CV ≤15%8.9%

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike Spike with IS Plasma->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Extract Liquid-Liquid Extraction (DCM) Precipitate->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate HILIC Column Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Workflow for the quantification of this compound in plasma.

Signaling Pathway Inhibition by this compound

G NeplanocinA This compound SAHH S-adenosyl-L-homocysteine Hydrolase (SAHH) NeplanocinA->SAHH Inhibition Adenosine Adenosine SAHH->Adenosine Homocysteine Homocysteine SAHH->Homocysteine SAM S-adenosylmethionine (SAM) (Methyl Donor) Methyltransferase Methyltransferase SAM->Methyltransferase MethylatedSubstrate Methylated Substrate Methyltransferase->MethylatedSubstrate SAH S-adenosyl-L-homocysteine (SAH) Methyltransferase->SAH Substrate Substrate (e.g., DNA, RNA, protein) Substrate->Methyltransferase SAH->SAHH Hydrolysis

Caption: Inhibition of the cellular methylation cycle by this compound.

References

Application Notes and Protocols for (-)-Neplanocin A in Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Neplanocin A is a naturally occurring carbocyclic adenosine analog isolated from Ampullariella regularis. It is a potent antiviral agent with a broad spectrum of activity against a range of DNA and RNA viruses.[1][2] Its primary mechanism of action involves the potent and irreversible inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, a key enzyme in cellular methylation reactions.[3][4] This inhibition leads to the intracellular accumulation of S-adenosyl-L-homocysteine (AdoHcy), which in turn competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[3][5] These methylation reactions are critical for viral replication, including the capping of viral mRNA, and their disruption is the basis of this compound's antiviral effect.[3][6]

Mechanism of Action

This compound acts as a powerful inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[3] This enzyme is crucial for the hydrolysis of AdoHcy to adenosine and homocysteine, a vital step in recycling AdoHcy and maintaining the cellular methylation potential.[5] By irreversibly inhibiting AdoHcy hydrolase, this compound causes a significant increase in the intracellular concentration of AdoHcy.[3][7] The elevated AdoHcy levels then act as a potent feedback inhibitor of various S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[5] These enzymes are essential for the methylation of a wide range of biomolecules, including viral and cellular RNAs, proteins, and DNA.[3][8][9] For many viruses, the 5'-capping of their messenger RNA (mRNA) is a critical step for its stability, translation, and evasion of host immune responses. This capping process involves a series of methylation events. By disrupting these essential methylation reactions, this compound effectively inhibits the production of functional viral components and progeny virions.[3][6]

Neplanocin_A_Mechanism cluster_0 Cellular Methylation Cycle cluster_1 Inhibition by this compound SAM S-adenosyl-L-methionine (SAM) AdoHcy S-adenosyl-L-homocysteine (AdoHcy) SAM->AdoHcy -CH3 Methylated_Product Methylated Product (e.g., Capped viral mRNA) SAM->Methylated_Product CH3 Adenosine Adenosine AdoHcy->Adenosine Homocysteine Homocysteine AdoHcy->Homocysteine Methyl_Acceptor Methyl Acceptor (e.g., viral mRNA) Methyl_Acceptor->Methylated_Product Methyltransferase Methyltransferase AdoHcy_Hydrolase AdoHcy Hydrolase Neplanocin_A This compound Neplanocin_A->AdoHcy_Hydrolase Inhibits

Figure 1: Mechanism of action of this compound.

Antiviral Spectrum and Potency

This compound has demonstrated a broad-spectrum of antiviral activity against various families of DNA and RNA viruses. Its efficacy is particularly notable against viruses that are highly dependent on methylation for their replication.

Virus FamilyVirusCell LineIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
PoxviridaeVaccinia Virus (WR)Mouse L929 cells0.5 - 1.0>10 (implied)>10-20[3]
RhabdoviridaeVesicular Stomatitis VirusMultiple0.01 - 4 µg/mL*Varies50 - 4,000[1][2]
ParamyxoviridaeParainfluenza VirusMultipleVariesVariesVaries[1][10]
ParamyxoviridaeMeasles VirusMultipleVariesVariesVaries[1]
ReoviridaeReovirusMultipleVariesVariesVaries[1][10]
ReoviridaeRotavirusMultipleVariesVariesVaries[10]
HepadnaviridaeHepatitis B Virus (HBV)PHH0.068 (AR-II-04-26) >100 (AR-II-04-26)>1470[11]
HepadnaviridaeHepatitis B Virus (HBV)PHH0.38 (MK-III-02-03) 32.4 (MK-III-02-03)85[11]

*Note: Concentration in µg/mL can be converted to µM by dividing by the molecular weight of this compound (264.26 g/mol ). Values presented as ranges indicate variability depending on the specific cell line and experimental conditions. Note: AR-II-04-26 and MK-III-02-03 are derivatives of Neplanocin A.

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral Activity

This assay is a standard method to quantify the inhibitory effect of a compound on viral replication by measuring the reduction in the number of viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, HeLa, or L929 cells) in 6-well plates.

  • Virus stock of known titer (plaque-forming units per mL, PFU/mL).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium (e.g., DMEM or MEM) with and without serum.

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Protocol:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with the overlay medium containing the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for plaque formation for the specific virus (typically 2-5 days).

  • Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. Gently wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated as: [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100. The IC50 value (the concentration of the compound that inhibits plaque formation by 50%) can be determined by plotting the percentage of plaque reduction against the compound concentration.

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow A Seed host cells in 6-well plates B Infect confluent cell monolayer with virus A->B C Treat with serial dilutions of this compound B->C D Add overlay medium containing compound C->D E Incubate for plaque formation D->E F Fix, stain, and count plaques E->F G Calculate IC50 value F->G

Figure 2: Workflow for the Plaque Reduction Assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxicity of a compound.

Materials:

  • Host cells in a 96-well plate.

  • This compound stock solution.

  • Cell culture medium.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a cell control (no compound).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated wells / Absorbance of cell control wells) x 100. The CC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cells in a 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate CC50 value F->G

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound is a valuable tool for virology research, serving as a potent broad-spectrum antiviral agent and a probe for studying the role of methylation in viral replication. Its well-defined mechanism of action, targeting AdoHcy hydrolase, makes it a reference compound for the development of novel antiviral therapies that exploit viral dependence on host methylation machinery. The provided protocols offer a starting point for researchers to investigate the antiviral properties of this compound and other potential methylation inhibitors.

References

Application Notes and Protocols for (-)-Neplanocin A in Epigenetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Neplanocin A is a naturally occurring carbocyclic adenosine analog with potent antiviral and anticancer properties.[1][2] Its primary mechanism of action involves the potent inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH), a crucial enzyme in cellular methylation pathways.[1][2] By inhibiting SAHH, this compound leads to the accumulation of S-adenosyl-L-homocysteine (SAH), a product feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. This disruption of the cellular methylation machinery makes this compound a valuable tool for studying the role of DNA and histone methylation in various biological processes, including gene expression, cell differentiation, and disease pathogenesis. These notes provide detailed protocols and data for the application of this compound in epigenetic research.

Mechanism of Action

This compound is a potent, irreversible inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH).[3] SAHH is responsible for the hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine, a critical step in recycling SAH and maintaining the cellular methylation potential. Inhibition of SAHH by this compound leads to the intracellular accumulation of SAH.[2] SAH, in turn, acts as a competitive inhibitor of various S-adenosylmethionine (SAM)-dependent methyltransferases, including DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs).[4] This leads to a global reduction in DNA and histone methylation, ultimately altering gene expression and cellular phenotype.[1][4] For example, treatment with neplanocin A analogues has been shown to inhibit the methylation of histone H3 at lysine 79 (H3K79) and the activity of the H3K27 methyltransferase EZH2.[1]

Neplanocin_A_Mechanism cluster_0 Cellular Methylation Cycle SAM S-adenosylmethionine (Methyl Donor) Methyltransferases DNA/Histone Methyltransferases SAM->Methyltransferases CH3 Methylated_Substrate Methylated DNA/ Histones Methyltransferases->Methylated_Substrate SAH S-adenosylhomocysteine (Inhibitor) Methyltransferases->SAH SAH->Methyltransferases Feedback Inhibition SAHH SAHH SAH->SAHH Adenosine_Homocysteine Adenosine + Homocysteine SAHH->Adenosine_Homocysteine Neplanocin_A This compound Neplanocin_A->SAHH Inhibition Experimental_Workflow cluster_1 Phase 1: Dose Determination cluster_2 Phase 2: Epigenetic Analysis Cell_Culture_1 Cell Culture Treatment_1 This compound Treatment (Dose-Response) Cell_Culture_1->Treatment_1 Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_1->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Treatment_2 This compound Treatment (Optimal Dose) IC50->Treatment_2 Inform Dose Selection Cell_Culture_2 Cell Culture Cell_Culture_2->Treatment_2 Harvest Harvest Cells Treatment_2->Harvest DNA_Extraction DNA Extraction Harvest->DNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction RNA_Extraction RNA Extraction Harvest->RNA_Extraction Bisulfite_Seq Bisulfite Sequencing DNA_Extraction->Bisulfite_Seq Western_Blot Western Blot (Histone Marks) Protein_Extraction->Western_Blot qPCR RT-qPCR RNA_Extraction->qPCR Data_Analysis_DNA DNA Methylation Analysis Bisulfite_Seq->Data_Analysis_DNA Data_Analysis_Histone Histone Modification Analysis Western_Blot->Data_Analysis_Histone Data_Analysis_Gene Gene Expression Analysis qPCR->Data_Analysis_Gene Logical_Relationship Neplanocin_A This compound Treatment SAHH_Inhibition SAHH Inhibition Neplanocin_A->SAHH_Inhibition SAH_Accumulation SAH Accumulation SAHH_Inhibition->SAH_Accumulation Methyltransferase_Inhibition Inhibition of DNA & Histone Methyltransferases SAH_Accumulation->Methyltransferase_Inhibition DNA_Hypomethylation Global DNA Hypomethylation Methyltransferase_Inhibition->DNA_Hypomethylation Histone_Hypomethylation Altered Histone Methylation Patterns (e.g., ↓H3K79me2, ↓H3K27me3) Methyltransferase_Inhibition->Histone_Hypomethylation Gene_Expression_Changes Altered Gene Expression (e.g., ↓c-myc, ↑Tumor Suppressors) DNA_Hypomethylation->Gene_Expression_Changes Histone_Hypomethylation->Gene_Expression_Changes Phenotypic_Changes Cellular Phenotypic Changes (↓Proliferation, ↑Differentiation, ↑Apoptosis) Gene_Expression_Changes->Phenotypic_Changes

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (-)-Neplanocin A Cytotoxicity in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during in vitro experiments involving (-)-Neplanocin A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity?

A1: this compound exhibits cytotoxicity through two primary mechanisms. Its main mode of action is the potent and irreversible inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions.[1][2][3] This inhibition leads to the accumulation of SAH, which in turn inhibits essential S-adenosyl-L-methionine (SAM)-dependent methyltransferases, disrupting the methylation of crucial biomolecules like DNA, RNA, and proteins. Additionally, this compound can be phosphorylated by adenosine kinase, leading to the formation of metabolites that contribute to its cytotoxic effects.[4]

Q2: Why do I observe different levels of cytotoxicity across different cell lines?

A2: The sensitivity of cell lines to this compound can vary significantly. This variability is often linked to the cells' proliferation rate, as rapidly dividing cells are generally more susceptible to the drug's effects.[5][6] Furthermore, the expression levels of adenosine kinase can influence the extent of cytotoxic metabolite formation, contributing to differential sensitivity.[4]

Q3: Can I reduce the cytotoxicity of this compound without compromising its intended experimental effect?

A3: Yes, it is possible to mitigate the cytotoxicity of this compound. One effective strategy is to reduce the proliferation rate of the cells, for example, through serum starvation prior to and during treatment.[5][6] This can help to uncouple the cytotoxic effects from the specific antiviral or antitumor activity being investigated. Optimizing the concentration and incubation time of the drug is also crucial.

Troubleshooting Guide

Issue 1: Excessive Cell Death Observed Even at Low Concentrations

  • Possible Cause: The cell line being used is highly proliferative and/or expresses high levels of adenosine kinase, making it particularly sensitive to this compound.

  • Troubleshooting Steps:

    • Serum Starvation: Synchronize cells in a quiescent state by serum-starving them before and during treatment. This can significantly reduce proliferation-dependent cytotoxicity.[5][7]

    • Concentration and Time Optimization: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period that elicits the desired effect with minimal cell death.

    • Use a Different Cell Line: If feasible, consider using a less proliferative or adenosine kinase-deficient cell line for your experiments.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

  • Possible Cause: Experimental variability can arise from inconsistent cell seeding density, variations in cell confluence at the time of treatment, or degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent cell seeding densities and aim for a similar level of cell confluency (e.g., 70-80%) before initiating each experiment.

    • Verify Compound Integrity: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.

    • Include Proper Controls: Always include untreated and vehicle-treated (e.g., DMSO) control groups in your experimental setup.

Issue 3: Desired Experimental Effect is Masked by Cytotoxicity

  • Possible Cause: The therapeutic window for your specific cell line and experimental endpoint is very narrow.

  • Troubleshooting Steps:

    • Conduct a Selectivity Index (SI) Analysis: Determine both the half-maximal cytotoxic concentration (CC50) and the half-maximal effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50). A higher SI indicates a wider therapeutic window.

    • Consider Analogues: Investigate the use of this compound analogues that have been specifically designed to have reduced cytotoxicity while retaining their inhibitory effect on SAH hydrolase.[8]

Quantitative Data Summary

The following tables summarize the cytotoxic and inhibitory concentrations of this compound in various cell lines.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound in Various Cell Lines

Cell LineIC50 ValueAssay Conditions
A5491.22 µM72 hours, Sulforhodamine B assay
A5492.16 µM72 hours, SRB assay
CCRF-CEM1.2 µMNot specified
L9290.05 µMNot specified
MOLT-47 µMNot specified
A43110 µMNot specified

Data compiled from multiple sources.[5][9]

Table 2: Half-maximal Cytotoxic Concentration (CC50) of this compound in Various Cell Lines

Cell LineCC50 ValueAssay Conditions
E6SM0.7 µg/mLAgainst vaccinia virus
E6SM40 µg/mLAgainst TK-HSV-1 (B2006) virus
E6SM7 µg/mLAgainst VSV virus

Data compiled from MedchemExpress.[9]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: Serum Starvation to Reduce this compound Cytotoxicity

This protocol describes how to synchronize cells in a quiescent state to minimize proliferation-dependent cytotoxicity.

  • Cell Seeding:

    • Seed cells in the desired culture vessel and allow them to reach approximately 70% confluency in a complete growth medium.[7]

  • Induction of Quiescence:

    • Carefully aspirate the complete growth medium.

    • Wash the cells gently with sterile phosphate-buffered saline (PBS).

    • Add a serum-free or low-serum (e.g., 0.5-1% FBS) medium to the cells.

    • Incubate the cells in the serum-starved medium for 18-24 hours.[13][14]

  • This compound Treatment:

    • After the starvation period, replace the medium with a fresh serum-free or low-serum medium containing the desired concentration of this compound.

    • Proceed with your experiment for the intended duration.

Visualizations

Cytotoxicity_Pathway This compound Cytotoxicity Pathways NPA This compound SAHH S-adenosyl-L-homocysteine Hydrolase (SAHH) NPA->SAHH Inhibition AK Adenosine Kinase (AK) NPA->AK Phosphorylation SAH S-adenosyl-L-homocysteine (SAH) SAHH->SAH Hydrolysis Methyltransferases Methyltransferases SAH->Methyltransferases Inhibition Methylation Disrupted DNA, RNA, & Protein Methylation Methyltransferases->Methylation Cytotoxicity Cytotoxicity Methylation->Cytotoxicity NPA_P Phosphorylated This compound Metabolites AK->NPA_P NPA_P->Cytotoxicity

Caption: Dual mechanisms of this compound cytotoxicity.

Troubleshooting_Workflow Troubleshooting Workflow for High Cytotoxicity Start High Cytotoxicity Observed CheckProliferation Is the cell line highly proliferative? Start->CheckProliferation SerumStarve Implement Serum Starvation Protocol CheckProliferation->SerumStarve Yes CheckConsistency Are experimental conditions consistent? CheckProliferation->CheckConsistency No Optimize Optimize Drug Concentration & Time SerumStarve->Optimize Evaluate Evaluate Results Optimize->Evaluate Standardize Standardize Seeding & Confluency CheckConsistency->Standardize No CheckConsistency->Evaluate Yes FreshStock Use Fresh Drug Dilutions Standardize->FreshStock FreshStock->Evaluate

Caption: A logical workflow for troubleshooting cytotoxicity.

References

Technical Support Center: (-)-Neplanocin A Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of (-)-Neplanocin A for reliable and reproducible in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is highly recommended. This compound exhibits good solubility in DMSO, and this solvent is compatible with most biological assays when diluted to a final concentration that is non-toxic to the cells (typically ≤0.5%).

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?

A2: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps you can take:

  • Lower the final concentration: The most direct approach is to reduce the final concentration of this compound in your working solution.

  • Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C before adding the DMSO stock can help improve solubility.

  • Slow, dropwise addition with mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling. This helps to avoid localized high concentrations that can lead to precipitation.[1]

  • Use a co-solvent system: If your experimental setup allows, consider using a co-solvent system. Formulations containing co-solvents like PEG300 and surfactants like Tween-80 have been used for in vivo studies and may be adaptable for in vitro assays, provided you account for potential vehicle effects.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming can be an effective method to increase the solubility of this compound in DMSO. One protocol suggests that warming to 60°C with ultrasonication can significantly increase its solubility. However, it is crucial to be cautious about the thermal stability of the compound. Avoid excessive or prolonged heating, which could lead to degradation.

Q4: How should I store my this compound stock solutions?

A4: Stock solutions of this compound in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Studies on other small molecules in DMSO suggest that repeated freeze-thaw cycles can impact compound stability.[2][3] While specific long-term stability data for this compound in various solvents is limited, it is best practice to prepare fresh aqueous dilutions for each experiment.

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in the table below. This data has been compiled from multiple sources to provide a comprehensive overview.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO311.4Standard solubility.
DMSO with ultrasonication and warming to 60°C16.6763.3Significantly increased solubility with physical methods. Use freshly opened, anhydrous DMSO for best results.
DMF0.20.76
PBS (pH 7.2)0.31.14
EthanolInsoluble to slightly soluble-While specific quantitative data is not readily available, nucleoside analogs often have limited solubility in ethanol.[4]
MethanolInsoluble to slightly soluble-Similar to ethanol, nucleoside analogs generally show poor solubility in methanol.[4]
AcetoneInsoluble-Generally not a suitable solvent for nucleoside analogs.[4]
AcetonitrileInsoluble-Not recommended as a primary solvent.[5]
In Vivo Formulation 1 ≥ 1.67≥ 6.3410% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[6]
In Vivo Formulation 2 ≥ 1.67≥ 6.3410% DMSO, 90% (20% SBE-β-CD in saline).[6]
In Vivo Formulation 3 ≥ 1.67≥ 6.3410% DMSO, 90% corn oil.[6]

Troubleshooting Guide for Solubility Issues

Problem Potential Cause Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous media The solubility limit of this compound in the final aqueous solution is exceeded.- Decrease the final concentration of the compound. - Pre-warm the aqueous media to 37°C before adding the DMSO stock. - Add the DMSO stock dropwise while gently swirling or vortexing. - Prepare an intermediate dilution in a co-solvent if compatible with the assay.
Cloudiness or precipitate observed in stock solution upon storage The compound may have come out of solution due to temperature changes or absorption of water by DMSO.- Gently warm the vial in a 37°C water bath and vortex to redissolve. - Use a brief sonication to aid dissolution. - Ensure stock solutions are stored in tightly sealed vials to prevent moisture absorption.
Inconsistent or lower-than-expected activity in assays Partial precipitation of the compound is leading to a lower effective concentration.- Visually inspect for any signs of precipitation before and during the experiment. - Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to the assay. - Prepare fresh dilutions for each experiment to ensure consistency.
Cell toxicity observed in vehicle control group The final concentration of DMSO or other co-solvents is too high.- Ensure the final concentration of DMSO in the assay is below the toxic level for your cell line (typically <0.5%). - If using other co-solvents, perform a vehicle-only control to assess their impact on cell viability.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath (optional)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the vial vigorously for 1-2 minutes until the powder is completely dissolved.

  • If dissolution is slow, place the vial in a sonicator bath for 5-10 minutes.

  • For enhanced solubility, the solution can be gently warmed in a water bath at 37-60°C for a short period, followed by vortexing.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Aqueous Solubility for Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes or flasks

Procedure:

  • Determine the final desired concentration of this compound for your experiment.

  • Calculate the volume of the DMSO stock solution needed. Ensure the final DMSO concentration in the medium will be non-toxic to your cells (e.g., ≤0.5%).

  • In a sterile tube or flask, add the required volume of pre-warmed cell culture medium.

  • While gently swirling or vortexing the medium, add the calculated volume of the this compound DMSO stock solution dropwise.

  • Continue to mix the solution gently for a few seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If a slight haze is observed, you may need to lower the final concentration.

  • Use the freshly prepared working solution immediately in your cell-based assay.

Signaling Pathways and Experimental Workflows

S-Adenosylhomocysteine (SAH) Hydrolase Pathway

This compound is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase (SAHH), a key enzyme in the methionine cycle. This pathway is crucial for cellular methylation reactions.

SAHH_Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Substrate Methylated Substrate (DNA, RNA, protein, etc.) Homocysteine Homocysteine SAH->Homocysteine SAHH Adenosine Adenosine SAH->Adenosine SAHH Homocysteine->Methionine Methionine Synthase Substrate Substrate (DNA, RNA, protein, etc.) Substrate->Methylated_Substrate Neplanocin_A This compound SAHH SAH Hydrolase (SAHH) Neplanocin_A->SAHH Inhibition

Caption: The role of SAH hydrolase in the methionine cycle and its inhibition by this compound.

Experimental Workflow for Improving Solubility

This workflow outlines a systematic approach to troubleshooting and improving the solubility of this compound for assays.

Solubility_Workflow Start Start: Poorly Soluble This compound Prepare_DMSO_Stock Prepare Concentrated Stock in Anhydrous DMSO Start->Prepare_DMSO_Stock Dilute_in_Aqueous Dilute in Aqueous Medium (Buffer/Cell Culture Media) Prepare_DMSO_Stock->Dilute_in_Aqueous Check_Precipitation Precipitation Observed? Dilute_in_Aqueous->Check_Precipitation Proceed_Assay Proceed with Assay Check_Precipitation->Proceed_Assay No Troubleshoot Troubleshooting Steps Check_Precipitation->Troubleshoot Yes Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Warm_Media Pre-warm Aqueous Medium (37°C) Troubleshoot->Warm_Media Slow_Addition Slow, Dropwise Addition with Mixing Troubleshoot->Slow_Addition Check_Again Precipitation Still Observed? Lower_Conc->Check_Again Warm_Media->Check_Again Slow_Addition->Check_Again Check_Again->Proceed_Assay No Advanced_Methods Consider Advanced Methods (e.g., Co-solvents, pH adjustment) Check_Again->Advanced_Methods Yes

Caption: A systematic workflow for troubleshooting and improving the solubility of this compound.

References

challenges in the chemical synthesis of (-)-Neplanocin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of (-)-Neplanocin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this potent antiviral and antitumor agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound?

The total synthesis of this compound, a carbocyclic analog of adenosine, presents several key challenges.[1] The main hurdles include:

  • Stereocontrol: Establishing the correct stereochemistry of the multiple chiral centers on the cyclopentene ring is arguably the most critical challenge. The biological activity of Neplanocin A is highly dependent on its natural (-) configuration.[1][2]

  • Construction of the Functionalized Cyclopentene Core: Synthesizing the highly functionalized five-membered ring with the requisite alkene and hydroxyl groups requires careful strategic planning. Common starting materials include carbohydrates like D-ribose or inexpensive materials like furaldehyde.[3][4][5]

  • Glycosidic Bond Formation: The stereoselective coupling of the cyclopentene unit with the adenine nucleobase to form the C-N bond is a non-trivial step. Various methods, including SN2 reactions and Mitsunobu couplings, are employed, each with its own set of challenges.[4][6][7][8]

  • Protecting Group Strategy: The multiple hydroxyl groups and the exocyclic amine of adenine necessitate a robust protecting group strategy. The groups must be stable to various reaction conditions and selectively removable at the end of the synthesis without compromising the delicate final structure.

Q2: Why is stereochemistry so important for Neplanocin A's activity?

Chirality plays a crucial role in the biological activity of Neplanocin A. The natural enantiomer, this compound, is significantly more cytotoxic and biologically active than its synthetic (+)-NPA counterpart.[1][2] This difference is attributed to the specific stereochemical interactions with its primary biological target, S-adenosyl-L-homocysteine (SAH) hydrolase, and other adenosine-related enzymes like adenosine kinase.[1][2][9] Molecular docking studies have revealed differences in the binding energy of the individual enantiomers with these target enzymes.[1][2]

Q3: What are the common starting materials for the synthesis?

Most synthetic routes commence from readily available chiral precursors to install the necessary stereocenters early on. A common and effective starting material is D-ribose , which provides a scaffold with the correct stereochemistry that can be elaborated into the target cyclopentene ring.[4][5] Other approaches have utilized optically inactive materials like dimethyl meso-tartrate or inexpensive achiral compounds such as furaldehyde, which then require a resolution step (often enzymatic) to isolate the desired enantiomer.[1][3]

Troubleshooting Guides

Issue 1: Low Yield or Poor Stereoselectivity in Cyclopentene Ring Formation

The formation of the key chiral cyclopentenone or cyclopentenol intermediate is a frequent bottleneck.

dot ```dot graph Troubleshooting_Cyclopentene { graph [rankdir="LR", splines=ortho, size="7.6,!", dpi=100]; node [shape=rectangle, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield / Poor Stereoselectivity\nin Cyclopentene Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPrecursor [label="Evaluate Chiral Precursor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckMethod [label="Review Ring-Forming\nMethodology", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbohydrate [label="Starting from Carbohydrate\n(e.g., D-Ribose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Achiral [label="Starting from Achiral Precursor\n(e.g., Furaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolution [label="Optimize Resolution Step\n(e.g., Lipase-catalyzed acylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AldolWittig [label="Check Aldol / Wittig/\nEnyne Metathesis Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="Verify Intramolecular\nCycloaddition Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Improve Isomer Separation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckPrecursor [color="#5F6368"]; Start -> CheckMethod [color="#5F6368"]; CheckPrecursor -> Carbohydrate [label="Issue with protecting\ngroups or side reactions?", color="#5F6368"]; CheckPrecursor -> Achiral [label="Inefficient resolution?", color="#5F6368"]; Achiral -> Resolution [color="#5F6368"]; CheckMethod -> AldolWittig [label="Reagent purity?\nTemperature control?", color="#5F6368"]; CheckMethod -> Cycloaddition [label="Incorrect solvent?\nReaction time?", color="#5F6368"]; Carbohydrate -> Purification [color="#5F6368"]; }

Caption: Decision tree for troubleshooting nucleobase coupling.

Possible Causes & Solutions:

  • Poor Leaving Group: For SN2-type reactions, the leaving group on the cyclopentene must be sufficiently reactive.

    • Troubleshooting: Mesylates (Ms) and tosylates (Ts) are commonly used and effective leaving groups. [4][6]Ensure complete conversion of the alcohol to the mesylate/tosylate before adding the nucleobase.

  • Incorrect Base/Solvent Combination: The choice of base to deprotonate the adenine and the reaction solvent are crucial.

    • Troubleshooting: For SN2 reactions, strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are often employed to generate the adeninyl anion. [6][7][8]* Low Yield in Mitsunobu Reaction: The Mitsunobu reaction is an alternative that couples an alcohol directly with adenine, inverting the stereocenter. [4] * Troubleshooting: Use stoichiometric amounts of triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD. Ensure all reagents are anhydrous. Note that using more than one equivalent of adenine can sometimes lead to side products. [4]* Failure of Ullmann Coupling: This method is used for coupling vinyl halides with the nucleobase.

    • Troubleshooting: This reaction requires a copper catalyst (e.g., CuI) and a base like K₂CO₃. The presence of an adjacent hydroxyl group on the cyclopentene ring may be necessary for the reaction to succeed. [5]

Issue 3: Difficulties with Protecting Groups

An inefficient protecting group strategy can lead to side reactions or low yields during deprotection.

dot

Caption: Common protecting groups and their deprotection methods.

Common Protecting Groups & Removal:

Protecting GroupTypical UseDeprotection Reagent(s)Reference
Isopropylidene Protects cis-diolsAcidic conditions (e.g., HCl in MeOH, p-TsOH)[4][5]
TBDMS (TBS) Protects primary or secondary hydroxyl groupsTetrabutylammonium fluoride (TBAF)[4]
Benzoyl (Bz) Protects hydroxyl groupsBasic conditions (e.g., LiOH, K₂CO₃ in MeOH)[4]
Mesyl (Ms) Activated as a leaving groupNot typically removed; it is displaced[4]

Troubleshooting:

  • Incomplete Deprotection: If the final deprotection step is incomplete, especially with multiple protecting groups.

    • Solution: Increase reaction time or temperature carefully. Ensure the reagent is not degraded. For silyl ethers, TBAF is highly effective. For acetals like isopropylidene, aqueous acid is required. [4]* Unwanted Side Reactions During Deprotection: Acidic or basic conditions can sometimes cause unintended rearrangements or degradation of the final product.

    • Solution: Use the mildest possible conditions. Monitor the reaction closely by TLC or LC-MS to avoid over-exposure. Ensure pH is carefully controlled during workup.

Experimental Protocols

Protocol 1: Mitsunobu Coupling of Cyclopentenol with Adenine

This protocol is adapted from a synthetic route to 6′-isoneplanocin A and is representative of a key C-N bond-forming step. [4]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected cyclopentenol intermediate (e.g., compound 16 in the cited literature, 1.0 eq), adenine (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add diethyl azodicarboxylate (DIAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. The characteristic red-orange color of the Mitsunobu ylide should appear and then fade.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the coupled product.

Protocol 2: Silyl Ether (TBS) Deprotection

This is a standard procedure for removing a tert-butyldimethylsilyl protecting group. [4]

  • Preparation: Dissolve the TBS-protected nucleoside (1.0 eq) in anhydrous THF in a plastic or Teflon vial (as TBAF can etch glass).

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-3 hours. Monitor the deprotection by TLC until the starting material is no longer visible.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alcohol by silica gel column chromatography.

Protocol 3: Final Isopropylidene Deprotection

This final step reveals the cis-diol in the cyclopentene ring. [4]

  • Preparation: Dissolve the fully elaborated, isopropylidene-protected Neplanocin A analog in methanol (MeOH).

  • Acidification: Add a solution of hydrochloric acid (e.g., 2 M HCl) to the mixture.

  • Reaction: Stir the solution at room temperature for 1-2 hours, or until TLC analysis indicates complete removal of the protecting group.

  • Workup: Neutralize the reaction carefully with a base (e.g., solid NaHCO₃ or an ion-exchange resin). Filter if necessary, and then concentrate the filtrate under reduced pressure.

  • Purification: Purify the final compound, this compound, typically by recrystallization or column chromatography on silica gel. The provided example reports a 91% yield for this step.

References

Technical Support Center: Optimizing In Vitro Studies with (-)-Neplanocin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (-)-Neplanocin A in in vitro studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental design and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase (also known as AHCY).[1][2][3] This enzyme is critical for the hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. Inhibition of SAH hydrolase by this compound leads to the intracellular accumulation of SAH, which in turn competitively inhibits S-adenosylmethionine (SAM)-dependent methyltransferases.[1][3][4] These enzymes are essential for the methylation of various macromolecules, including DNA, RNA, and proteins, a process vital for many cellular functions and viral replication.[1][3]

While SAH hydrolase inhibition is its primary mechanism, some studies suggest the existence of SAH-hydrolase-independent activities.[1] Additionally, this compound, as an adenosine analog, can be activated by adenosine kinase.[5][6]

Q2: I am not seeing the expected effect of this compound in my cell line. What could be the reason?

Several factors could contribute to a lack of efficacy. Consider the following:

  • Cell Line Sensitivity: The cytotoxic and antiviral effects of this compound can vary significantly between different cell lines.[1][7] This variability may be linked to the expression levels of its target, SAH hydrolase, or other adenosine-interacting enzymes like adenosine kinase.[1][6]

  • Drug Concentration: The effective concentration of this compound is highly dependent on the cell type and the specific application (e.g., antiviral vs. anticancer). A dose-response experiment is crucial to determine the optimal concentration for your system.

  • Drug Stability: Ensure proper storage and handling of your this compound stock solution. While it is stable at acidic or alkaline pH, prolonged storage at inappropriate temperatures can lead to degradation.[8]

  • Experimental Duration: The effects of this compound may take time to become apparent. For instance, effects on hormone production in GH4C1 cells were observed after 4-7 days of treatment.[2]

  • Resistance: Although not extensively documented, potential mechanisms of resistance could include mutations in SAH hydrolase or changes in drug uptake and efflux.[9]

Q3: What is a good starting concentration range for my in vitro experiments?

The optimal concentration of this compound will vary depending on your cell line and the biological question you are addressing. Based on published data, a broad starting range to consider for initial dose-response studies is 0.1 µM to 100 µM .

  • Antiviral studies: Effective concentrations (EC₅₀) can be as low as 0.1 µM for HIV-1 and can range from 0.01 to 4 µg/mL (approximately 0.04 to 15 µM) for various other viruses.[1][4][10] For example, concentrations of 0.5 to 1.0 µM have been shown to significantly inhibit vaccinia virus plaque formation.[3]

  • Anticancer studies: The half-maximal inhibitory concentration (IC₅₀) for cytotoxicity in cancer cell lines typically falls within the low micromolar range. For instance, the IC₅₀ for MOLT-4 and A431 cancer cells is 7 µM and 10 µM, respectively.[1][11] However, some cell lines may require higher concentrations.

It is highly recommended to perform a dose-response curve to determine the EC₅₀ or IC₅₀ in your specific experimental system.

Q4: How should I prepare and store this compound?

  • Solubility: this compound has limited solubility in aqueous solutions like PBS (0.3 mg/mL). It is more soluble in DMSO (3 mg/mL) and DMF (0.2 mg/mL).[12] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

  • Storage: Store the solid compound at -20°C for long-term stability (≥ 4 years).[12] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: Is this compound cytotoxic to all cells?

Yes, this compound can be cytotoxic, and the degree of cytotoxicity varies between cell types, including both cancerous and non-cancerous cell lines.[1][7] For example, after 48 hours of treatment with 100 µM (-)-NPA, the viability of HEK-293 cells was reduced to 54%, while MCF-7 cells remained largely unaffected (91% viability).[1] It is essential to determine the cytotoxic concentration (CC₅₀) in your specific cell line to identify a therapeutic window where antiviral or other desired effects can be observed with minimal toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments Variability in cell plating density, reagent preparation, or incubation times.Standardize your experimental protocol. Ensure consistent cell seeding numbers and reagent concentrations. Refer to best practices for reducing variance in in vitro assays.[13]
High background cytotoxicity in control (DMSO-treated) cells DMSO concentration is too high.Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and non-toxic to your cells. Run a DMSO toxicity control to confirm.
Precipitation of the compound in the culture medium The final concentration of this compound exceeds its solubility in the medium.Check the solubility information and ensure your final working concentration is below the solubility limit. When diluting the DMSO stock, add it to the medium with gentle mixing.
Observed effect is not dose-dependent The concentrations tested are all at the high or low end of the dose-response curve. The compound may have a narrow therapeutic window.Expand the range of concentrations tested in your dose-response experiment. Use a logarithmic dilution series to cover a wider range.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Against Various Viruses

VirusCell LineParameterValueReference
HIV-1EC₅₀0.1 µM[1]
West Nile VirusEC₅₀51 µM[1]
Vaccinia VirusMouse L-cellsPlaque Inhibition84% at 0.5 µM[3]
Vaccinia VirusMouse L-cellsPlaque Inhibition95% at 1.0 µM[3]
Vesicular Stomatitis VirusID₅₀0.07 µg/mL[12]
Various DNA and RNA virusesVariousMIC0.01 - 4 µg/mL[4][10]

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound in Different Cell Lines

Cell LineIC₅₀Reference
MOLT-4 (Leukemia)7 µM[1]
A431 (Epidermoid Carcinoma)10 µM[1]
A549 (Lung Carcinoma)1.22 µM / 2.16 µM[14]
CCRF-CEM (Leukemia)1.2 µM[14]

Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and non-toxic. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC₅₀ value.

2. Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% or 90%).

  • Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Remove the culture medium and infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Prepare different concentrations of this compound in an overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose). After the virus adsorption period, remove the inoculum and add the overlay medium containing the compound.

  • Incubation: Incubate the plates at the optimal temperature for viral replication until distinct plaques are visible in the control wells (no drug).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the drug concentration.

Visualizations

Signaling_Pathway cluster_0 Methylation Cycle cluster_1 Effect of this compound Methionine Methionine SAM SAM Methionine->SAM MAT SAH SAH SAM->SAH Methyltransferase (Substrate -> Methylated Substrate) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase (AHCY) Methyltransferase\n(Substrate -> Methylated Substrate) Methyltransferase (Substrate -> Methylated Substrate) SAH->Methyltransferase\n(Substrate -> Methylated Substrate) Inhibition Homocysteine->Methionine This compound This compound SAH Hydrolase (AHCY) SAH Hydrolase (AHCY) This compound->SAH Hydrolase (AHCY) Inhibition

Caption: Mechanism of action of this compound on the cellular methylation cycle.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis A Determine Cell Line Sensitivity (Dose-Response Cytotoxicity Assay) B Establish Therapeutic Window (Compare IC50 and EC50) A->B C Select Optimal Concentrations (Non-toxic, effective range) B->C D Perform Functional Assays (e.g., Plaque Reduction, Gene Expression) C->D E Analyze Dose-Dependent Effects D->E F Confirm Mechanism of Action (e.g., SAH accumulation assay) E->F

Caption: A typical experimental workflow for optimizing this compound dosage.

Troubleshooting_Tree cluster_0 Concentration & Duration cluster_1 Reagent & Cell Health Start No/Low Activity Observed Q1 Is the concentration range appropriate? Start->Q1 A1_yes Proceed to next check Q1->A1_yes Yes A1_no Perform broad dose-response (e.g., 0.01 - 100 µM) Q1->A1_no No Q2 Is the treatment duration sufficient? A1_yes->Q2 A2_yes Proceed to next check Q2->A2_yes Yes A2_no Perform time-course experiment Q2->A2_no No Q3 Is the drug stock viable? A2_yes->Q3 A3_yes Proceed to next check Q3->A3_yes Yes A3_no Prepare fresh stock solution Q3->A3_no No Q4 Are cells healthy and responsive? A3_yes->Q4 A4_yes Consider alternative mechanisms Q4->A4_yes Yes A4_no Check cell culture conditions and use positive controls Q4->A4_no No

Caption: A troubleshooting decision tree for experiments with this compound.

References

stability of (-)-Neplanocin A in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Neplanocin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring carbocyclic adenosine analog with potent antitumor and antiviral properties. Its primary mechanism of action is the irreversible inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. By inhibiting SAH hydrolase, this compound causes an accumulation of SAH, which in turn inhibits various S-adenosyl-L-methionine (SAM)-dependent methyltransferases. This disruption of methylation processes is crucial for its biological activity.

Q2: How should I store this compound?

Proper storage is critical to maintain the stability and activity of this compound. Recommendations for storage are summarized in the table below.

FormStorage TemperatureRecommended DurationNotes
Crystalline Solid-20°C≥ 4 yearsProtect from moisture.
Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
In vivo working solutionPrepare freshUse on the same dayTo ensure maximum potency and avoid degradation.

Q3: In what solvents is this compound soluble?

The solubility of this compound in common laboratory solvents is provided in the table below. It is recommended to prepare stock solutions at a higher concentration in an organic solvent and then dilute with aqueous buffers for working solutions. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

SolventSolubility
DMSO3 mg/mL
DMF0.2 mg/mL
PBS (pH 7.2)0.3 mg/mL

Q4: How stable is this compound in aqueous solutions?

As a carbocyclic nucleoside, this compound is generally more chemically stable than natural nucleosides because the furanose ring oxygen is replaced by a methylene group. This modification makes it resistant to enzymatic degradation by phosphorylases and hydrolases that would normally cleave the glycosidic bond. However, like many nucleoside analogs, its stability in aqueous solution can be affected by pH and temperature over extended periods. For critical experiments, it is always recommended to prepare fresh working solutions from a frozen stock.

Q5: Can I autoclave solutions containing this compound?

There is no specific data on the stability of this compound after autoclaving. While some related adenine-based compounds have shown stability after an autoclave cycle, it is generally not recommended to autoclave solutions containing this compound due to the potential for thermal degradation. Sterile filtration is the preferred method for sterilizing solutions of this compound.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in my assay.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

    • Troubleshooting Step:

      • Confirm that stock solutions have been stored at the correct temperature and for the recommended duration.

      • Avoid multiple freeze-thaw cycles by preparing and storing small aliquots of the stock solution.

      • Always prepare fresh working solutions for your experiments.

      • Verify the accuracy of the concentration of your stock solution.

  • Possible Cause: Issues with the experimental setup.

    • Troubleshooting Step:

      • Review your experimental protocol for consistency, ensuring accurate cell densities, reagent concentrations, and incubation times.

      • Include appropriate positive and negative controls in your experiments to validate the assay performance.

Issue 2: Precipitation of this compound in my working solution.

  • Possible Cause: The solubility limit has been exceeded in the aqueous buffer.

    • Troubleshooting Step:

      • Ensure that the final concentration of the organic solvent (e.g., DMSO) from your stock solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5% v/v for cell-based assays).

      • If precipitation is observed, you can try gentle warming or sonication to redissolve the compound. If the problem persists, consider preparing a fresh, more dilute working solution.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation profile of this compound under hydrolytic (acidic, basic, and neutral), oxidative, and thermal stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with an equivalent amount of 0.1 M HCl.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC-grade water or a neutral buffer (e.g., phosphate buffer, pH 7.0). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in a controlled oven for a defined period. Also, expose a solution of this compound to the same temperature.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each condition by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

    • The results can be used to establish the degradation pathway and kinetics of this compound.

Visualizations

Signaling Pathway of S-adenosylhomocysteine (SAH) Hydrolase

The following diagram illustrates the central role of SAH hydrolase in the methionine cycle and cellular methylation reactions. This compound inhibits SAH hydrolase, leading to the accumulation of SAH and subsequent inhibition of methyltransferases.

SAH_Hydrolase_Pathway cluster_methionine_cycle Methionine Cycle cluster_inhibition Inhibition cluster_downstream Downstream Effects Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM MAT SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferases (Substrate -> Methylated Substrate) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Methyltransferases\n(Substrate -> Methylated Substrate) Methyltransferases (Substrate -> Methylated Substrate) SAH->Methyltransferases\n(Substrate -> Methylated Substrate) Inhibits Homocysteine->Methionine MS Neplanocin_A This compound SAH Hydrolase SAH Hydrolase Neplanocin_A->SAH Hydrolase Inhibits SAH_inhibition SAH Accumulation Downstream Disruption of: - DNA methylation - RNA methylation - Protein methylation - Antiviral/Antitumor Effects Methyltransferases\n(Substrate -> Methylated Substrate)->Downstream

Caption: The inhibitory effect of this compound on the SAH hydrolase pathway.

Experimental Workflow for a Forced Degradation Study

The following diagram outlines the key steps in performing a forced degradation study to assess the stability of a compound like this compound.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start Start: this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Neutral Neutral Hydrolysis (e.g., Water, 60°C) Start->Neutral Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid/solution) Start->Thermal Sampling Sample at Time Points Acid->Sampling Base->Sampling Neutral->Sampling Oxidation->Sampling Thermal->Sampling Neutralization Neutralize (if needed) Sampling->Neutralization Dilution Dilute for Analysis Neutralization->Dilution HPLC HPLC Analysis Dilution->HPLC Data Data Analysis: % Degradation HPLC->Data Pathway Identify Degradation Products & Pathway Data->Pathway

Caption: A typical workflow for a forced degradation stability study.

Technical Support Center: Troubleshooting Inconsistent Results with (-)-Neplanocin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Neplanocin A. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase (SAHH), with a Ki value of approximately 8.39 nM for the purified bovine liver enzyme.[1] SAH hydrolase is a critical enzyme in the methionine cycle responsible for hydrolyzing SAH into adenosine and homocysteine. Inhibition of SAHH leads to the accumulation of SAH, which in turn acts as a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of cellular methylation processes is believed to be the primary mechanism behind its various biological activities.[1][2]

Q2: Beyond SAH hydrolase inhibition, are there other mechanisms to consider?

Yes, the biological effects of this compound can be complex. As a nucleoside analog, it can be phosphorylated by adenosine kinase, which is a necessary activation step for some of its cytotoxic effects.[3] Cell lines with reduced adenosine kinase activity have shown resistance to this compound.[3] Therefore, the expression levels and activity of adenosine kinase in your experimental model can significantly influence the observed results. Additionally, its effects on cellular processes may not be solely due to the inhibition of methylation.[4][5]

Q3: What are the common applications of this compound in research?

This compound is utilized for its potent antitumor and broad-spectrum antiviral properties.[1][6] It is effective against both DNA and RNA viruses.[6] In cancer research, it is studied for its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] It has also been shown to potentiate the differentiation of certain leukemia cells.[7]

Q4: How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[8] Stock solutions are typically prepared in DMSO (up to 3 mg/mL) or PBS (pH 7.2, up to 0.3 mg/mL).[8] It is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide

Issue 1: Inconsistent or No Cytotoxic Effect Observed

Possible Cause 1: Suboptimal Compound Concentration

  • Solution: The effective concentration of this compound is highly cell-type dependent. Perform a dose-response experiment to determine the IC50 value in your specific cell line. Consult the literature for reported IC50 values in similar cell lines as a starting point (see Table 1).

Possible Cause 2: Low Adenosine Kinase Activity

  • Solution: The cytotoxic activity of this compound can be dependent on its phosphorylation by adenosine kinase.[3] If you suspect low adenosine kinase activity in your cell line, you could assess its expression level (e.g., via qPCR or Western blot) or its enzymatic activity. Consider using a cell line known to have robust adenosine kinase activity as a positive control.

Possible Cause 3: Cell Culture Conditions

  • Solution: The cytotoxic effects of this compound can be influenced by culture conditions. For instance, its activity is reported to be more pronounced in highly proliferating cells.[4] Serum starvation or contact inhibition may reduce its efficacy.[4] Ensure your cells are in a logarithmic growth phase during the experiment.

Possible Cause 4: Compound Instability

  • Solution: While stable when stored correctly, the stability of this compound in cell culture media at 37°C over extended periods (e.g., 48-72 hours) is not well-documented. Consider shorter incubation times or replenishing the media with fresh compound during longer experiments. As a purine analog, it is expected to have reasonable stability in aqueous solutions at physiological pH, but degradation can still occur.[9][10]

Issue 2: Poor Reproducibility Between Experiments

Possible Cause 1: Inconsistent Cell Passaging and Density

  • Solution: Changes in DNA methylation and overall cell physiology can occur with prolonged cell culture.[11][12] Use cells within a consistent and limited passage number range for all experiments. Ensure that cells are seeded at the same density for each replicate and experiment to avoid variations due to cell-to-cell contact and growth phase.

Possible Cause 2: Variability in Stock Solution

  • Solution: Avoid multiple freeze-thaw cycles of your stock solution, as this can lead to degradation.[6] Prepare single-use aliquots. When diluting the stock solution into your culture medium, ensure thorough mixing to achieve a homogenous final concentration.

Possible Cause 3: Biological Variability

  • Solution: Inherent biological variability is a factor in any cell-based assay. To mitigate its impact, increase the number of biological replicates for each experiment. Always include appropriate positive and negative controls to monitor the consistency of your assay system.

Data Presentation

Table 1: Reported IC50/EC50 Values of this compound and its Analogs in Various Cell Lines

Compound/AnalogCell LineAssay TypeIC50/EC50 (µM)Reference
This compoundL1210 LeukemiaCytotoxicityNot specified, but active[1]
This compoundVaccinia Virus in L-cellsPlaque Formation0.5 - 1.0[1]
This compoundVesicular Stomatitis VirusCytopathogenicity~0.26 (0.07 µg/mL)[8]
6'-fluoroneplanocin AVesicular Stomatitis VirusAntiviral Activity0.43[13]
6'-fluoroneplanocin AVarious Human Tumor LinesAnticancer ActivityPotent[13]

Note: This table is not exhaustive and IC50 values can vary based on experimental conditions such as incubation time and the specific assay used.

Table 2: Solubility and Storage of this compound

ParameterValueReference
Solubility
DMSO3 mg/mL[8]
DMF0.2 mg/mL[8]
PBS (pH 7.2)0.3 mg/mL[8]
Storage
Solid-20°C (≥ 4 years)[8]
Stock Solution (-20°C)1 month[6]
Stock Solution (-80°C)6 months[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: S-Adenosylhomocysteine Hydrolase (SAHH) Inhibition Assay (Coupled Enzymatic Assay)

This protocol measures the production of adenosine, a product of the SAHH reaction.

  • Reagent Preparation:

    • Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA.

    • S-adenosylhomocysteine (SAH) stock solution.

    • Adenosine deaminase (ADA) solution.

    • SAHH enzyme solution.

  • Assay Setup (for a 1 mL final volume):

    • In a cuvette, mix 930 µL of Reaction Buffer, 50 µL of SAH stock solution (for a final concentration of 500 µM), and 10 µL of ADA solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the SAHH enzyme solution.

  • Measurement:

    • Immediately monitor the decrease in absorbance at 265 nm for 10-15 minutes. The conversion of adenosine to inosine by ADA results in this absorbance decrease.

  • Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The rate of adenosine production can be determined using the difference in molar extinction coefficients between adenosine and inosine at 265 nm. To test for inhibition, pre-incubate the SAHH enzyme with this compound before adding it to the reaction mixture.

Visualizations

G cluster_0 Methionine Cycle & this compound Inhibition SAM S-Adenosylmethionine (SAM) (Methyl Donor) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methyltransferase Methyltransferases SAH->Methyltransferase Feedback Inhibition Adenosine Adenosine SAH->Adenosine Hydrolysis Homocysteine Homocysteine SAHH SAH Hydrolase Neplanocin_A This compound Neplanocin_A->SAHH Inhibition Substrate Substrate (DNA, RNA, Protein) Methylated_Substrate Methylated Substrate Substrate->Methylated_Substrate

Caption: Signaling pathway of this compound action.

G cluster_0 Experimental Workflow: Cell Viability Assay arrow arrow start Seed cells in 96-well plate adhere Allow cells to adhere (overnight) start->adhere treat Treat with this compound (serial dilutions) adhere->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize formazan (add DMSO) incubate_mtt->solubilize read Read absorbance (570 nm) solubilize->read analyze Analyze data (Calculate IC50) read->analyze

Caption: Workflow for a typical cell viability assay.

G cluster_1 Troubleshooting Logic start Inconsistent Results with this compound q1 Is the IC50 known for your cell line? start->q1 a1_yes Run dose-response to confirm q1->a1_yes Yes a1_no Perform dose-response to determine IC50 q1->a1_no No q2 Are culture conditions and cell passage consistent? a1_yes->q2 a1_no->q2 a2_yes Check compound stability and preparation q2->a2_yes Yes a2_no Standardize passage number and seeding density q2->a2_no No q3 Is adenosine kinase activity a factor? a2_yes->q3 end Consistent Results a2_no->end a3 Assess adenosine kinase expression/activity q3->a3 a3->end

Caption: Logical steps for troubleshooting inconsistent results.

References

minimizing off-target effects of (-)-Neplanocin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Neplanocin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, irreversible inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase (AdoHcy hydrolase) with a Ki value of approximately 8.39 nM.[1][2] SAH hydrolase is a critical enzyme in the methionine cycle, responsible for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of this enzyme leads to the accumulation of SAH, which in turn is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[3] This disruption of cellular methylation processes is the basis for its antiviral and antitumor activities.[1][4]

Q2: What are the main off-target effects of this compound?

The primary off-target effect of this compound is cytotoxicity.[5][6] This cellular toxicity is largely attributed to its phosphorylation by adenosine kinase into nucleotide forms that can interfere with nucleic acid and protein synthesis.[6][7] This can lead to apoptosis and a general inhibition of cell proliferation, which is not specific to virus-infected or cancer cells.[8][9]

Q3: How can I minimize the cytotoxic off-target effects of this compound in my experiments?

Minimizing cytotoxicity is crucial for obtaining specific results. Here are some key strategies:

  • Dose Optimization: Conduct a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect (e.g., antiviral activity) with minimal impact on cell viability.

  • Use of Analogs: Consider using analogs of this compound that have been specifically designed to reduce cytotoxicity. For example, 3-deazaneplanocin A (DZNep) and 6'-homoneplanocin A have shown potent antiviral or anticancer activity with a better therapeutic index.[10][11]

  • Control Experiments: Always include appropriate controls, such as mock-treated cells and cells treated with a vehicle control, to accurately assess the baseline level of cytotoxicity.

  • Monitor Cell Viability: Routinely perform cell viability assays (e.g., MTT, Trypan Blue exclusion) to monitor the health of your cell cultures throughout the experiment.

Q4: Are there any known analogs of this compound with a better safety profile?

Yes, several analogs have been developed to separate the therapeutic effects from the cytotoxicity. Notably:

  • 3-Deazaneplanocin A (DZNep): This analog is a potent inhibitor of SAH hydrolase and also inhibits the histone methyltransferase EZH2.[12][13] It has demonstrated significant anticancer activity with reduced general cytotoxicity compared to this compound in some cell lines.[10]

  • 6'-Homoneplanocin A (HNPA): This analog has shown a comparable antiviral activity spectrum to this compound but with higher specificity, indicating a potentially wider therapeutic window.[11]

  • Other Synthetic Analogs: Researchers have synthesized various other analogs, some of which retain potent antiviral activity while being poor substrates for adenosine kinase, thus exhibiting reduced cytotoxicity.[6]

Q5: What are the recommended storage and handling conditions for this compound?

This compound is typically supplied as a crystalline solid. It is recommended to store it at -20°C for long-term stability.[4] For creating stock solutions, dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) can be used.[4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2] Always refer to the manufacturer's specific instructions for optimal storage and handling.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High level of cytotoxicity observed even at low concentrations. Cell line is particularly sensitive to adenosine kinase-mediated toxicity.1. Perform a thorough dose-response analysis to find a narrow effective concentration range. 2. Switch to a this compound analog with reduced cytotoxicity (e.g., 3-deazaneplanocin A). 3. Reduce the treatment duration.
Inconsistent antiviral or antitumor effects. 1. Degradation of the compound. 2. Suboptimal concentration used. 3. Cell culture variability.1. Ensure proper storage of the compound and stock solutions. Prepare fresh dilutions for each experiment. 2. Re-evaluate the optimal concentration using a dose-response experiment. 3. Maintain consistent cell passage number and seeding density.
Difficulty in dissolving the compound. The compound has limited solubility in aqueous solutions.1. Prepare a concentrated stock solution in DMSO. 2. Gently warm the solution and vortex to aid dissolution. 3. For final dilutions in culture media, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Observed effects are not consistent with SAH hydrolase inhibition. Possible off-target effects unrelated to methylation.1. Measure the intracellular SAH/SAM ratio to confirm inhibition of the methylation cycle. 2. Use a rescue experiment by co-administering adenosine or homocysteine to see if the phenotype is reversed. 3. Compare the effects with other known SAH hydrolase inhibitors.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Analogs

CompoundTarget/ActivityAssay SystemIC50 / Ki / CC50Reference
This compound SAH HydrolasePurified Bovine Liver EnzymeKi: 8.39 nM[1][2]
SAH HydrolaseMurine L929 CellsIC50: 0.08 µM[1]
Vaccinia Virus ReplicationMurine L929 CellsIC50: 0.08 µM
Vesicular Stomatitis Virus-ID50: 0.07 µg/mL[4]
CytotoxicityCEM cellsCC50: 0.7 µg/mL[1]
CytotoxicityE6SM CellsCC50: 7 µg/mL[2]
3-Deazaneplanocin A (DZNep) SAH Hydrolase-Ki: 50 pM[13]
Cell ProliferationNSCLC cell linesIC50: 0.08 - 0.24 µM[10]
Cell ProliferationHCT-116 cellsIC50: 0.26 µM[12]
Cell ProliferationMIA-PaCa-2 cellsIC50: 1.0 µM[14]
6'-Homoneplanocin A (HNPA) Antiviral ActivityVarious virusesComparable to this compound with higher specificity[11]
(+)-Neplanocin A (Enantiomer) CytotoxicityMOLT-4 cellsIC50: 500 µM
CytotoxicityA431 cellsIC50: 330 µM
AR-II-04-26 (NPA Derivative) HBV DNA ProductionHepG2.2.15.7 cellsEC50: 0.77 µM
CytotoxicityHepG2.2.15.7 cellsCC50: >100 µM[15]
MK-III-02-03 (NPA Derivative) HBV DNA ProductionHepG2.2.15.7 cellsEC50: 0.83 µM[15]
CytotoxicityHepG2.2.15.7 cellsCC50: 67.8 µM[15]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

SAH Hydrolase Inhibition Assay

This protocol provides a general method to measure the inhibitory effect of this compound on SAH hydrolase activity.

Materials:

  • Purified SAH hydrolase enzyme

  • S-adenosyl-L-homocysteine (SAH) substrate

  • This compound

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)

  • Detection reagent (e.g., a thiol-reactive fluorescent probe to detect the product, homocysteine)

  • Microplate reader (fluorescence or absorbance, depending on the detection method)

Procedure:

  • Pre-incubate the purified SAH hydrolase with various concentrations of this compound in the assay buffer for a specific time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the SAH substrate.

  • Incubate the reaction at 37°C for a set period.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Add the detection reagent to quantify the amount of product (homocysteine or adenosine) formed.

  • Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition relative to an uninhibited control reaction.

Global DNA Methylation Analysis (Bisulfite Sequencing)

This protocol outlines the key steps for assessing changes in global DNA methylation following treatment with this compound.

Materials:

  • Genomic DNA isolated from treated and control cells

  • Bisulfite conversion kit

  • PCR primers specific for a region of interest

  • Taq polymerase suitable for bisulfite-treated DNA

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

Procedure:

  • Isolate high-quality genomic DNA from cells treated with this compound and control cells.

  • Perform bisulfite conversion of the genomic DNA using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Amplify the bisulfite-converted DNA using PCR with primers designed to be independent of the methylation status of CpG sites.

  • Purify the PCR products.

  • Sequence the purified PCR products using either Sanger sequencing for specific regions or NGS for a genome-wide analysis.

  • Analyze the sequencing data to determine the methylation status of individual CpG sites by comparing the number of cytosines (methylated) to thymines (converted from unmethylated cytosines).

Visualizations

Signaling_Pathway cluster_0 Cellular Methylation Cycle cluster_1 Mechanism of this compound SAM S-Adenosylmethionine (SAM) Methyltransferase Methyltransferases SAM->Methyltransferase SAH S-Adenosyl-L-homocysteine (SAH) SAH->Methyltransferase Inhibition SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Ado_Hcy Adenosine + Homocysteine Methyltransferase->SAH Methylated_Acceptor Methylated Acceptor Methyltransferase->Methylated_Acceptor SAH_Hydrolase->Ado_Hcy Acceptor Methyl Acceptor (DNA, RNA, Protein) Acceptor->Methyltransferase NPA This compound NPA->SAH_Hydrolase Irreversible Inhibition Adenosine_Kinase Adenosine Kinase NPA->Adenosine_Kinase NPA_Phosphorylated Phosphorylated Metabolites Cytotoxicity Cytotoxicity NPA_Phosphorylated->Cytotoxicity Off-Target Effect Adenosine_Kinase->NPA_Phosphorylated

Caption: Mechanism of action and off-target effects of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Effect Assessment cluster_2 Phase 3: Mechanistic Analysis A1 Cell Seeding A2 This compound Treatment (Dose-Response) A1->A2 A3 Incubation A2->A3 B1 Cell Viability Assay (MTT) A3->B1 B2 On-Target Activity Assay (e.g., Antiviral Plaque Assay) A3->B2 B3 Determine EC50 and CC50 B1->B3 B2->B3 C1 Optimal Dose Treatment B3->C1 C2 Sample Collection (DNA, RNA, Protein) C1->C2 C3 SAH/SAM Ratio Analysis C2->C3 C4 Methylation Analysis (Bisulfite Sequencing) C2->C4

Caption: Experimental workflow for evaluating this compound.

Troubleshooting_Logic Start High Cytotoxicity Observed Q1 Is the dose optimized? Start->Q1 A1 Perform Dose-Response and select lowest effective concentration Q1->A1 No Q2 Is the cell line known to be sensitive? Q1->Q2 Yes A1->Q2 A2 Consider using a This compound analog with lower cytotoxicity Q2->A2 Yes A3 Reduce treatment duration Q2->A3 No End Problem Resolved A2->End A3->End

Caption: Troubleshooting logic for high cytotoxicity.

References

Technical Support Center: Troubleshooting Resistance to (-)-Neplanocin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to (-)-Neplanocin A in cell lines. All information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent antitumor and antiviral agent. Its primary mechanism of action is the irreversible inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase (SAHH).[1] SAHH is a critical enzyme that catalyzes the hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAHH leads to the accumulation of SAH, which in turn is a strong product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of cellular methylation reactions affects a wide range of processes, including DNA, RNA, and protein methylation, ultimately impacting gene expression and cell viability.[2][3][4] Additionally, this compound can be activated by adenosine kinase, and it preferentially suppresses RNA synthesis over DNA synthesis.[5]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to this compound can arise through several mechanisms:

  • Reduced Adenosine Kinase Activity: Since this compound can be activated by adenosine kinase, a decrease in the activity of this enzyme can lead to reduced drug efficacy.[5]

  • Altered Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively transport this compound out of the cell, lowering its intracellular concentration.

  • Mutations in SAH Hydrolase: Although less common, mutations in the AHCY gene encoding SAH hydrolase could potentially alter the drug's binding affinity, leading to reduced inhibition.

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating alternative signaling pathways to compensate for the effects of SAH hydrolase inhibition. For example, alterations in pathways like Wnt or MEK/ERK have been observed with SAH hydrolase inhibition.[2][3]

Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?

To confirm resistance, you should perform a series of experiments to compare the responses of the suspected resistant cell line to the parental (sensitive) cell line. The key indicator is a significant increase in the half-maximal inhibitory concentration (IC50) value. An increase of more than three-fold is generally considered an indication of resistance.

Troubleshooting Guide

Problem 1: I am not observing the expected cytotoxicity with this compound in my sensitive cell line.

  • Question: What are the possible reasons for the lack of cytotoxic effect?

    • Answer:

      • Suboptimal Drug Concentration: The concentration of this compound may be too low to induce a cytotoxic effect in your specific cell line.

      • Incorrect Cell Seeding Density: Cell density can influence drug sensitivity. Too high a density can lead to contact inhibition and reduced proliferation, making cells less susceptible, while too low a density can result in poor cell health.

      • Degraded this compound Stock: The drug may have degraded due to improper storage or handling.

      • Cell Line Misidentification or Contamination: Ensure your cell line is the correct one and is free from contamination (e.g., mycoplasma), which can alter experimental outcomes.

      • Suboptimal Assay Conditions: The incubation time or the chosen viability assay may not be optimal for detecting the cytotoxic effects of this compound.

  • Question: How can I troubleshoot this issue?

    • Answer:

      • Perform a Dose-Response Curve: Treat your cells with a wide range of this compound concentrations to determine the IC50 value for your specific cell line.

      • Optimize Cell Seeding Density: Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during drug treatment.

      • Prepare Fresh Drug Stock: Prepare a fresh stock solution of this compound and store it under the recommended conditions (typically at -20°C or -80°C, protected from light).

      • Cell Line Authentication and Mycoplasma Testing: Authenticate your cell line using methods like short tandem repeat (STR) profiling and regularly test for mycoplasma contamination.

      • Optimize Viability Assay: Refer to the detailed protocols for cell viability assays below and consider trying different methods (e.g., MTT, MTS, or resazurin-based assays) and varying the incubation time.

Problem 2: My cell line shows a significantly higher IC50 for this compound compared to the parental line. How do I investigate the mechanism of resistance?

  • Question: What experiments should I perform to characterize the resistance mechanism?

    • Answer: A multi-pronged approach is recommended to elucidate the resistance mechanism:

      • Measure SAH Hydrolase Activity: Directly assess the activity of the drug's target in both sensitive and resistant cell lines.

      • Assess Adenosine Kinase Activity: Since reduced adenosine kinase activity is a known resistance mechanism, comparing its activity between the two cell lines is crucial.

      • Analyze Gene Expression: Use techniques like quantitative PCR (qPCR) or Western blotting to examine the expression levels of the AHCY gene (encoding SAH hydrolase), adenosine kinase, and common drug resistance-associated genes (e.g., ABC transporters like ABCB1 encoding P-glycoprotein).

      • Evaluate Apoptosis Induction: Compare the extent of apoptosis induced by this compound in sensitive versus resistant cells.

      • Investigate Downstream Signaling: Analyze the activation status of signaling pathways known to be affected by SAH hydrolase inhibition, such as the Wnt and MEK/ERK pathways.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)Fold Resistance
Parental (Sensitive)480.51
Resistant Subline485.010

Table 2: Comparison of Biochemical Parameters in Sensitive vs. Resistant Cells

ParameterParental (Sensitive) CellsResistant CellsMethod
SAH Hydrolase Activity (U/mg protein)1.2 ± 0.11.1 ± 0.2Spectrophotometric Assay
Adenosine Kinase Activity (nmol/min/mg protein)25.4 ± 2.15.2 ± 0.8Radiometric Assay
AHCY mRNA Expression (Relative Fold Change)1.00.95qPCR
ABCB1 mRNA Expression (Relative Fold Change)1.08.5qPCR

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include an untreated control.

  • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[8][9]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

S-Adenosylhomocysteine (SAH) Hydrolase Activity Assay (Spectrophotometric)

This assay measures the activity of SAH hydrolase by detecting the production of homocysteine.

Materials:

  • Cell lysates from sensitive and resistant cells

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA)

  • S-Adenosylhomocysteine (SAH) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) solution

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare cell lysates from both sensitive and resistant cells and determine the protein concentration.

  • In a 96-well plate, prepare a reaction mixture containing the reaction buffer and DTNB solution.[5]

  • Add the cell lysate (containing a known amount of protein) to the reaction mixture.

  • Initiate the reaction by adding the SAH substrate.

  • Immediately monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of homocysteine production and thus, SAH hydrolase activity.[12]

  • Calculate the specific activity (U/mg protein) and compare the values between the sensitive and resistant cell lines.

Visualizations

Signaling_Pathway NeplanocinA This compound SAHH SAH Hydrolase (AHCY) NeplanocinA->SAHH Inhibits AdenosineKinase Adenosine Kinase NeplanocinA->AdenosineKinase SAH S-Adenosyl- homocysteine (SAH) Adenosine Adenosine SAHH->Adenosine Homocysteine Homocysteine SAHH->Homocysteine Methyltransferases Methyltransferases SAH->Methyltransferases Inhibits SAM S-Adenosyl- methionine (SAM) SAM->Methyltransferases Donates Methyl Group Methylation DNA, RNA, Protein Methylation Methyltransferases->Methylation GeneExpression Altered Gene Expression Methylation->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis NeplanocinAMP This compound Monophosphate AdenosineKinase->NeplanocinAMP

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Suspected Resistance to This compound IC50 Determine IC50 in Parental and Suspected Resistant Cells (e.g., MTT Assay) Start->IC50 Confirm Resistance Confirmed? (IC50 > 3-fold higher) IC50->Confirm Investigate Investigate Resistance Mechanism Confirm->Investigate Yes No_Resistance No Significant Resistance Confirm->No_Resistance No SAHH_Assay Measure SAH Hydrolase Activity Investigate->SAHH_Assay AK_Assay Measure Adenosine Kinase Activity Investigate->AK_Assay Gene_Expression Analyze Gene Expression (AHCY, ABCB1, etc.) Investigate->Gene_Expression Apoptosis_Assay Assess Apoptosis Induction (Annexin V/PI) Investigate->Apoptosis_Assay Signaling_Analysis Analyze Downstream Signaling Pathways Investigate->Signaling_Analysis Troubleshoot Troubleshoot Experimental Conditions No_Resistance->Troubleshoot

Caption: Workflow for investigating resistance.

Troubleshooting_Logic Problem Problem: Reduced Cell Sensitivity Check1 Is IC50 significantly increased? Problem->Check1 Resistance Potential Resistance Check1->Resistance Yes NoResistance No Confirmed Resistance Check1->NoResistance No FollowWorkflow Follow Resistance Investigation Workflow Resistance->FollowWorkflow Check2 Check Experimental Parameters: - Drug Integrity - Cell Health/Contamination - Assay Conditions NoResistance->Check2 Optimize Optimize Protocol and Re-test Check2->Optimize

Caption: Troubleshooting decision tree.

References

Technical Support Center: Refining Purification Protocols for (-)-Neplanocin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of (-)-Neplanocin A and its analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows significant tailing during silica gel column chromatography. What are the likely causes and solutions?

A1: Peak tailing is a common issue when purifying polar, nitrogen-containing compounds like Neplanocin A analogs on silica gel. The primary cause is strong interaction between the basic nitrogen atoms of the purine or pyrimidine moiety and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system to neutralize the acidic silanol groups. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). Alternatively, a solution of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH4OH in MeOH stock) can be effective for very polar compounds.

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. A common solvent system is a gradient of methanol in dichloromethane (DCM) or chloroform.

  • Stationary Phase Modification:

    • Use Deactivated Silica: Pre-treat the silica gel with a solution of your mobile phase containing the basic modifier before packing the column.

    • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

      • Alumina (Neutral or Basic): Can be less acidic than silica and provide better peak shape for basic compounds.

      • Reversed-Phase Silica (C18): For highly polar analogs, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid) can be very effective.

Q2: I am observing low recovery of my analog from the silica gel column. Where could my compound be?

A2: Low recovery is often due to irreversible adsorption of the highly polar analog onto the silica gel or degradation on the acidic stationary phase.

Troubleshooting Steps:

  • Check for Degradation: Before performing a large-scale column, spot your crude material on a TLC plate and let it sit for an extended period. Also, run a 2D TLC to see if any new spots appear, which would indicate degradation on the silica.

  • "Methanol Purge": After your expected product has eluted, flush the column with a highly polar solvent like 100% methanol or a methanol/ammonium hydroxide mixture to elute any strongly adsorbed material.

  • Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, it can precipitate at the top of the column. Use a dry loading technique: pre-adsorb your sample onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[1]

  • Alternative Purification Methods: If recovery issues persist, consider methods that do not rely on silica gel, such as preparative HPLC or crystallization.

Q3: My analog, which appears as a single spot on TLC, is eluting as multiple peaks during HPLC purification. What could be the reason?

A3: This can be due to several factors:

Troubleshooting Steps:

  • On-Column Degradation: The compound may be unstable under the HPLC conditions (e.g., acidic mobile phase). Try using a buffered mobile phase to maintain a stable pH.

  • Presence of Diastereomers: If your synthesis can produce diastereomers, they may not separate on TLC but can be resolved by the higher efficiency of HPLC.

  • Tautomers: Some heterocyclic compounds can exist as tautomers that may interconvert slowly on the chromatographic timescale, leading to peak broadening or multiple peaks. Adjusting the mobile phase pH or temperature might help to favor one tautomeric form.

Troubleshooting Guides

Guide 1: Flash Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Compound streaks or remains at the baseline Eluent is not polar enough. Strong interaction with silica.Gradually increase the polarity of the eluent (e.g., increase methanol percentage in DCM). Add a basic modifier like triethylamine (0.1-1%) to the eluent.
Poor separation of product from impurities Inappropriate solvent system. Column overloading.Screen different solvent systems using TLC to maximize the difference in Rf values. Reduce the amount of crude material loaded onto the column.
Compound is unstable on silica gel The acidic nature of silica gel is causing degradation.Use a less acidic stationary phase like neutral or basic alumina. Deactivate the silica gel by pre-washing with a solvent containing a base. Minimize the time the compound spends on the column by using a faster flow rate.
Low or no recovery of the compound The compound is irreversibly adsorbed to the silica. The compound has degraded on the column.Elute the column with a very polar solvent (e.g., 10% methanol in DCM with 1% ammonium hydroxide) after the main elution. Confirm compound stability on a TLC plate before scaling up.
Cracking or channeling of the silica bed Improper column packing.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Guide 2: High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Suggested Solution(s)
Broad or tailing peaks Secondary interactions with the stationary phase. Inappropriate mobile phase pH.For reversed-phase, add a modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase. Ensure the mobile phase pH is at least 2 units away from the pKa of the analog.
Split peaks Column void or contamination. Co-elution of closely related isomers.Flush the column with a strong solvent. Optimize the gradient to improve the resolution between isomers.
Inconsistent retention times Inadequate column equilibration. Changes in mobile phase composition.Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. Prepare fresh mobile phase daily and ensure proper mixing.
Low recovery from preparative HPLC The compound is precipitating in the collection tube. The compound is adsorbing to the tubing or collection vessel.Add a small amount of a stronger, compatible solvent to the collection tubes. Use silanized glassware for collection.

Experimental Protocols

Protocol 1: General Flash Column Chromatography Purification of a this compound Analog
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 DCM:MeOH).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the solvent drain to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound analog in a minimal amount of a polar solvent (e.g., methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial, less polar solvent system.

    • Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol in DCM). A typical gradient might be from 2% to 10% methanol.

    • Collect fractions and monitor by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: General Reversed-Phase HPLC Purification of a this compound Analog
  • Column: C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start with a low percentage of Solvent B (e.g., 5%).

    • Increase the percentage of Solvent B in a linear gradient to elute the compound of interest. The final percentage of B will depend on the polarity of the analog.

    • A typical gradient might be from 5% to 50% Solvent B over 30 minutes.

  • Detection: UV detection at a wavelength where the analog has strong absorbance (typically around 260 nm for adenine-containing analogs).

  • Injection and Collection:

    • Dissolve the sample in the initial mobile phase composition.

    • Inject the sample and collect fractions corresponding to the peak of interest.

  • Product Isolation: Combine the fractions and remove the solvent by lyophilization (freeze-drying).

Data Presentation

Table 1: Example Solvent Systems for Flash Column Chromatography of this compound Analogs

Analog Type Stationary Phase Eluent System (v/v) Notes
Moderately Polar AnalogsSilica GelDichloromethane : Methanol (98:2 to 90:10 gradient)A gradual increase in methanol concentration is often effective.
Highly Polar AnalogsSilica GelDichloromethane : Methanol with 0.5% TriethylamineThe addition of a base is crucial to prevent peak tailing.
Very Polar or Basic AnalogsNeutral AluminaEthyl Acetate : Methanol (95:5 to 80:20 gradient)Alumina can provide better recovery for base-sensitive compounds.
Highly Water-Soluble AnalogsC18 Reversed-Phase SilicaWater : Acetonitrile with 0.1% Formic AcidA gradient from high water content to higher acetonitrile content is used.

Mandatory Visualizations

Signaling Pathway

SAH_Hydrolase_Inhibition cluster_methylation Cellular Methylation Cycle cluster_inhibition Inhibition Pathway cluster_downstream Downstream Effects of Inhibition SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Donates Methyl Group Methyl_Acceptor Methyl Acceptor (DNA, RNA, protein, etc.) SAM->Methyl_Acceptor Methyltransferase Ado_Hcy Adenosine + Homocysteine SAH->Ado_Hcy SAH Hydrolase (Target Enzyme) SAH_Accumulation SAH Accumulation SAH->SAH_Accumulation Accumulates due to inhibition Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product Neplanocin_A This compound Analog SAH_Hydrolase SAH Hydrolase Neplanocin_A->SAH_Hydrolase Inhibits Methyltransferase_Inhibition Inhibition of Methyltransferases SAH_Accumulation->Methyltransferase_Inhibition Impaired_Methylation Impaired Methylation (Viral & Cellular) Methyltransferase_Inhibition->Impaired_Methylation Antiviral_Effect Antiviral/Antitumor Effect Impaired_Methylation->Antiviral_Effect

Caption: Inhibition of SAH hydrolase by this compound analogs disrupts the methylation cycle.

Experimental Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_hplc Optional HPLC cluster_final Final Product Crude_Product Crude Reaction Mixture TLC_Analysis TLC Analysis to Determine Solvent System Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Fraction_Analysis TLC/LC-MS Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Preparative_HPLC Preparative HPLC Combine_Fractions->Preparative_HPLC If further purification needed Pure_Analog Pure this compound Analog Combine_Fractions->Pure_Analog If sufficiently pure Lyophilization Lyophilization Preparative_HPLC->Lyophilization Lyophilization->Pure_Analog Characterization Characterization (NMR, MS, etc.) Pure_Analog->Characterization

References

addressing batch-to-batch variability of synthetic (-)-Neplanocin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic (-)-Neplanocin A. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a carbocyclic analog of adenosine, originally isolated from Ampullariella regularis.[1] It exhibits potent antitumor and broad-spectrum antiviral activities.[1][2][3] Its primary mechanism of action is the potent and irreversible inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase (also known as AdoHcy hydrolase). This inhibition leads to the accumulation of SAH, which in turn feedback-inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[4] These methylation reactions are crucial for various cellular processes, including the capping of viral mRNA, making SAH hydrolase an attractive target for antiviral therapies.[4][5][6] Some studies also suggest that its anticancer activity may be linked to adenosine kinase.[7][8]

Q2: What are the recommended storage and handling conditions for synthetic this compound?

A2: Proper storage and handling are critical to maintain the integrity of each batch.

ConditionRecommendationRationale
Storage Temperature Store as a solid at -20°C.[2][9]Minimizes degradation over long periods. Stability of at least 4 years has been reported under these conditions.[2]
Stock Solutions Prepare concentrated stock solutions in a suitable solvent such as DMSO.[9][10] Aliquot into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[9]Avoids repeated freeze-thaw cycles which can lead to compound degradation.
Handling Allow the vial to warm to room temperature before opening to prevent condensation. Use fresh, anhydrous solvents for preparing stock solutions.Prevents the introduction of moisture which can affect compound stability and concentration.

Q3: What are potential sources of batch-to-batch variability in synthetic this compound?

A3: Batch-to-batch variability can arise from several factors during the complex multi-step chemical synthesis. Potential sources include:

  • Stereoisomeric Purity: The synthesis of this compound involves the creation of multiple chiral centers. Incomplete stereoselectivity can result in the presence of other stereoisomers, such as the less active (+)-enantiomer, which can affect the overall potency of the batch.[7]

  • Residual Solvents and Reagents: Incomplete removal of solvents, reagents, or catalysts used during synthesis can lead to batch contamination.

  • Byproducts and Degradation Products: Side reactions or degradation of intermediates can generate impurities that may have their own biological activities or interfere with the activity of this compound.

  • Physical Properties: Differences in crystallinity, particle size, or hygroscopicity between batches can affect solubility and dissolution rates, leading to variability in experimental results.

Troubleshooting Guide for Inconsistent Experimental Results

Inconsistent results, such as variable IC50/EC50 values in antiviral or cytotoxicity assays, can be frustrating. This guide provides a systematic approach to troubleshooting these issues.

Problem 1: Higher than Expected IC50/EC50 Values (Reduced Potency)
Potential CauseRecommended Action
Compound Degradation Use a fresh aliquot of your this compound stock solution. If the problem persists, obtain a new batch of the compound and compare its performance.
Inaccurate Concentration of Stock Solution Verify the concentration of your stock solution using a qualified analytical method such as HPLC-UV or LC-MS/MS. Ensure the compound was fully dissolved when preparing the stock.
Presence of Inactive Isomers Request a certificate of analysis (CoA) from the supplier that includes data on enantiomeric purity. If possible, analyze the batch using chiral chromatography to confirm the enantiomeric excess of the (-) isomer.
Drug-Resistant Virus Strain If applicable, sequence the target gene in your viral stock to check for mutations that may confer resistance. Test the compound against a known sensitive (wild-type) viral strain as a positive control.[8]
High Serum Concentration in Media Components in serum, such as plasma proteins, can bind to the compound and reduce its effective concentration.[8] If your assay allows, consider reducing the serum percentage or using serum-free media.
Problem 2: Poor Reproducibility Between Experiments
Potential CauseRecommended Action
Variability in Assay Conditions Standardize all assay parameters, including cell density, multiplicity of infection (MOI), and incubation times.[8] Use the same batch of cells and virus stock for comparative experiments.
Inconsistent Cell Health Use cells from a consistent and low passage number. Ensure cell monolayers are healthy and have reached the appropriate confluency at the time of the experiment. Perform regular checks for mycoplasma contamination.
Compound Solubility Issues This compound has limited solubility in aqueous solutions.[3][10] Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%).[8] Visually inspect for any precipitation in the wells.
Pipetting Inaccuracies Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
Edge Effects in Multi-Well Plates To minimize evaporation from the outer wells of a microplate, which can alter compound concentrations, consider filling the perimeter wells with sterile PBS or media without cells.[11]
Problem 3: Unexpected Cytotoxicity
Potential CauseRecommended Action
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific cell line. Run a "vehicle control" with the solvent alone to assess its effect on cell viability.
Toxic Impurities If unexpected cytotoxicity is observed across multiple experiments with the same batch, it may be due to a toxic impurity. Contact the supplier for information on the impurity profile of the batch. Consider purifying the compound in-house if analytical capabilities are available.
Incorrect CC50 Determination Always run a parallel cytotoxicity assay (e.g., MTT, MTS) on uninfected cells under the same experimental conditions (cell density, incubation time, etc.) to determine the 50% cytotoxic concentration (CC50).[2] This helps to differentiate true antiviral activity from general cytotoxicity.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

This protocol provides a general method for assessing the purity of a batch of synthetic this compound.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of a reference standard of this compound at 1 mg/mL in DMSO.

    • Prepare a sample solution of the batch to be tested at the same concentration.

    • Further dilute both solutions to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.4) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 262 nm.[3]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the reference standard to determine the retention time of this compound.

    • Run the sample solution. The purity of the batch can be estimated by the area of the main peak relative to the total area of all peaks.

    • The presence of significant secondary peaks may indicate impurities.

Protocol 2: General Antiviral Plaque Reduction Assay

This workflow is used to determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (EC50).

  • Cell Seeding: Seed a suitable host cell line in 12-well or 24-well plates and incubate overnight to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Infection: Remove the growth medium from the cells. Infect the cells with a known titer of the virus (a multiplicity of infection that will produce countable plaques).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing low-melting-point agarose or methylcellulose) mixed with the corresponding concentrations of this compound. Include a "virus only" control (no compound) and a "cell" control (no virus or compound).

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus until plaques are visible (typically 2-5 days).

  • Staining and Analysis: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution such as crystal violet. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression analysis to determine the EC50 value.[2]

Visualizations

Signaling_Pathway cluster_0 Methylation Cycle cluster_1 SAH Hydrolysis SAM SAM (S-Adenosyl-L-methionine) SAH SAH (S-Adenosyl-L-homocysteine) SAM->SAH Donates methyl group Methyltransferase Methyltransferase SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Substrate Substrate (e.g., RNA, DNA, protein) Methylated_Substrate Methylated Substrate SAH_Hydrolase->Methyltransferase Adenosine Adenosine SAH_Hydrolase->Adenosine Homocysteine L-Homocysteine SAH_Hydrolase->Homocysteine NeplanocinA This compound NeplanocinA->SAH_Hydrolase Irreversible Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_Troubleshooting Troubleshooting Inconsistent Results cluster_Compound_Checks Compound Checks cluster_Assay_Checks Assay Checks cluster_Biological_Checks Biological Checks Start Inconsistent Results Observed (e.g., variable IC50) Check_Compound Step 1: Compound Integrity Check Start->Check_Compound Check_Assay Step 2: Assay Parameters Check Check_Compound->Check_Assay If compound is OK Purity Purity/Impurities (HPLC) Check_Compound->Purity Concentration Concentration (UV/LC-MS) Check_Compound->Concentration Stability Storage/Handling Check_Compound->Stability Solubility Precipitation Check Check_Compound->Solubility Check_Biologicals Step 3: Biological Reagents Check Check_Assay->Check_Biologicals If assay is consistent Pipetting Pipette Calibration Check_Assay->Pipetting Conditions Incubation Time/Temp Check_Assay->Conditions Plates Edge Effects Check_Assay->Plates Readout Instrument Settings Check_Assay->Readout Resolution Consistent Results Achieved Check_Biologicals->Resolution If reagents are OK Cell_Health Cell Health/Passage No. Check_Biologicals->Cell_Health Cell_Density Seeding Density Check_Biologicals->Cell_Density Virus_Titer Virus Titer (MOI) Check_Biologicals->Virus_Titer Media Media/Serum Quality Check_Biologicals->Media

References

Validation & Comparative

A Comparative Guide to (-)-Neplanocin A and Other S-Adenosyl-L-homocysteine Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-Neplanocin A with other prominent inhibitors of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, a critical enzyme in cellular methylation pathways. The information presented herein is supported by experimental data to aid in the evaluation and selection of these compounds for research and therapeutic development.

Introduction to AdoHcy Hydrolase and its Inhibition

S-adenosyl-L-homocysteine (AdoHcy) hydrolase (SAHH) plays a pivotal role in regulating cellular methylation by catalyzing the reversible hydrolysis of AdoHcy to adenosine and L-homocysteine. AdoHcy is a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. The inhibition of AdoHcy hydrolase leads to the accumulation of intracellular AdoHcy, which in turn inhibits essential methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. This disruption of methylation processes is the basis for the antiviral, anticancer, and other biological activities of AdoHcy hydrolase inhibitors.

This compound, a naturally occurring carbocyclic analog of adenosine, is a potent irreversible inhibitor of AdoHcy hydrolase.[1][2] Its unique structural features and mechanism of action have made it a valuable tool in biomedical research and a lead compound for the development of novel therapeutics.

Quantitative Comparison of AdoHcy Hydrolase Inhibitors

The following table summarizes the inhibitory potency of this compound and other well-characterized AdoHcy hydrolase inhibitors. The data is presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, which are key parameters for comparing the efficacy of enzyme inhibitors.

InhibitorType of InhibitionKi ValueIC50 ValueTarget Enzyme SourceReference(s)
This compound Irreversible8.39 nM0.24 µM (anti-VSV)Bovine Liver[1][3]
0.2 nML929 Cell[2]
3-Deazaneplanocin A (DZNep) Reversible50 pM-Hamster Liver[4]
Aristeromycin Reversible5 nM38.5 nM-[5][6]
3-Deazaadenosine (c³Ado) Reversible---[7]
Carbocyclic 3-deazaadenosine Competitive---[8]
6'-fluoroneplanocin A --0.24 µMAdoHcy hydrolase[9]

Mechanism of Action and Downstream Effects

The inhibition of AdoHcy hydrolase by compounds like this compound initiates a cascade of cellular events stemming from the accumulation of AdoHcy. This leads to the feedback inhibition of SAM-dependent methyltransferases, which are responsible for vital methylation events.

Signaling_Pathway cluster_0 Methylation Cycle cluster_1 Inhibition cluster_2 Downstream Effects SAM S-Adenosylmethionine (SAM) AdoHcy S-Adenosylhomocysteine (AdoHcy) SAM->AdoHcy Methyltransferases (Substrate -> Methylated Substrate) Adenosine Adenosine AdoHcy->Adenosine AdoHcy Hydrolase AdoHcy->Adenosine Homocysteine L-Homocysteine AdoHcy->Homocysteine AdoHcy Hydrolase Methylation_Inhibition Inhibition of Methylation (DNA, RNA, Protein) AdoHcy->Methylation_Inhibition Feedback Inhibition Adenosine->AdoHcy AdoHcy Hydrolase Inhibitor This compound & Other Inhibitors Inhibitor->AdoHcy_Hydrolase_target Antiviral Antiviral Activity Methylation_Inhibition->Antiviral Anticancer Anticancer Activity Methylation_Inhibition->Anticancer Gene_Expression Altered Gene Expression Methylation_Inhibition->Gene_Expression

Mechanism of AdoHcy hydrolase inhibition and its downstream effects.

Experimental Protocols

Accurate evaluation of AdoHcy hydrolase inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for key assays used in the characterization of these compounds.

AdoHcy Hydrolase Activity Assay (Spectrophotometric)

This assay measures the production of homocysteine, a product of AdoHcy hydrolysis, using Ellman's reagent (DTNB).

Materials:

  • Purified AdoHcy hydrolase

  • S-Adenosyl-L-homocysteine (AdoHcy)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and DTNB (final concentration 1 mM).

  • Add the AdoHcy hydrolase enzyme to the mixture.

  • Initiate the reaction by adding AdoHcy to the desired final concentration.

  • Immediately monitor the increase in absorbance at 412 nm at 37°C. The rate of increase in absorbance is proportional to the rate of homocysteine production.

  • To test inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding AdoHcy.

AdoHcy Hydrolase Activity Assay (HPLC-based)

This method directly measures the formation of adenosine and homocysteine from AdoHcy.

Materials:

  • Purified AdoHcy hydrolase

  • S-Adenosyl-L-homocysteine (AdoHcy)

  • Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA

  • Quenching solution: 10% Trichloroacetic acid (TCA)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Set up the reaction mixture containing Reaction Buffer and AdoHcy hydrolase.

  • Initiate the reaction by adding AdoHcy.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding an equal volume of ice-cold 10% TCA.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amounts of adenosine and homocysteine produced.

Antiviral Plaque Reduction Assay

This assay determines the concentration of an inhibitor required to reduce the number of viral plaques.

Materials:

  • Susceptible host cell line

  • Virus stock

  • Test inhibitor

  • Culture medium

  • Semi-solid overlay (e.g., agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test inhibitor.

  • Infect the cell monolayers with a known amount of virus in the presence of the inhibitor dilutions.

  • After an adsorption period, remove the virus inoculum and overlay the cells with the semi-solid medium containing the respective inhibitor concentrations.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the 50% effective concentration (EC50) of the inhibitor.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the inhibitors on host cells.

Materials:

  • Host cell line

  • Test inhibitor

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with serial dilutions of the test inhibitor and incubate for a period equivalent to the antiviral assay.

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with the solubilizing agent.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the 50% cytotoxic concentration (CC50).

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a potential AdoHcy hydrolase inhibitor.

Experimental_Workflow cluster_0 In Vitro Enzyme Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Enzyme_Assay AdoHcy Hydrolase Activity Assay (Spectrophotometric or HPLC) Determine_Ki_IC50 Determine Ki and IC50 Enzyme_Assay->Determine_Ki_IC50 Antiviral_Assay Antiviral Assay (Plaque Reduction) Determine_Ki_IC50->Antiviral_Assay Determine_EC50 Determine EC50 Antiviral_Assay->Determine_EC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Determine_EC50->Selectivity_Index Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Determine_CC50->Selectivity_Index

Workflow for evaluating AdoHcy hydrolase inhibitors.

Conclusion

This compound stands out as a potent, irreversible inhibitor of AdoHcy hydrolase with significant antiviral and anticancer properties. However, its cytotoxicity, potentially linked to its phosphorylation by cellular kinases, has prompted the development of analogues with improved therapeutic indices.[10] The comparative data and experimental protocols provided in this guide are intended to facilitate the informed selection and evaluation of AdoHcy hydrolase inhibitors for various research and drug development applications. A thorough understanding of their potency, mechanism of action, and cellular effects is crucial for advancing these promising compounds towards clinical use.

References

A Comparative Guide: (-)-Neplanocin A vs. 3-Deazaneplanocin A (DZNep) in Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of (-)-Neplanocin A and its derivative, 3-deazaneplanocin A (DZNep). Both are carbocyclic nucleoside analogs that function as potent inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. Their ability to disrupt the methyl cycle underlies their significant antiviral and anticancer properties. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biochemical pathways to aid in research and development decisions.

Executive Summary

This compound is a naturally occurring adenosine analog, while 3-deazaneplanocin A (DZNep) is a synthetic derivative. Experimental data consistently demonstrates that This compound is a more potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase compared to DZNep. This higher potency in enzyme inhibition generally translates to greater efficacy in antiviral and anticancer assays. However, DZNep is often considered to have a better therapeutic index due to its significantly lower cytotoxicity . This reduced toxicity is attributed to its metabolic stability, as it is not converted to 5'-triphosphate and S-adenosylmethionine metabolites.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the efficacy of this compound and DZNep.

Table 1: Inhibition of Human S-adenosyl-L-homocysteine (SAH) Hydrolase

CompoundTargetAssay TypeKᵢ (µM)Reference
This compound Human SAH HydrolaseEnzyme Inhibition0.03[1]
3-Deazaneplanocin A (DZNep) Human SAH HydrolaseEnzyme Inhibition0.26[1]

Kᵢ (Inhibition constant): A lower value indicates a more potent inhibitor.

Table 2: Antiviral Efficacy

CompoundVirusAssay TypeEC₅₀ (nM)Reference
This compound Ebola Virus (EBOV)Antiviral Assay13[1]
Marburg Virus (MARV)Antiviral Assay12[1]
3-Deazaneplanocin A (DZNep) Ebola Virus (EBOV)Antiviral Assay160[1]
Marburg Virus (MARV)Antiviral Assay260[1]

EC₅₀ (Half-maximal effective concentration): A lower value indicates greater antiviral potency.

Table 3: Anticancer Efficacy (Cytotoxicity)

CompoundCell LineAssay TypeIC₅₀ (µM)Reference
3-Deazaneplanocin A (DZNep) Non-Small Cell Lung Cancer (NSCLC)Proliferation Assay0.08 - 0.24[2][3]

IC₅₀ (Half-maximal inhibitory concentration): A lower value indicates greater cytotoxicity. Direct comparative IC₅₀ values for this compound in the same cell lines were not available in the reviewed literature, but it is generally reported to be more cytotoxic.

Mechanism of Action: Signaling Pathways

Both this compound and DZNep exert their effects by inhibiting SAH hydrolase, which leads to the intracellular accumulation of SAH. SAH is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This inhibition disrupts a wide range of cellular methylation events, including the methylation of DNA, RNA, proteins, and histones. A key consequence is the inhibition of histone methyltransferases, such as EZH2, leading to altered gene expression.

SAM_Cycle_Inhibition cluster_methylation Methylation Reaction cluster_hydrolysis Hydrolysis Reaction Methionine Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methyltransferases Methyltransferases (e.g., EZH2) Homocysteine Homocysteine SAH->Homocysteine Hydrolysis SAH->Homocysteine Adenosine Adenosine SAH->Adenosine SAHH SAH Hydrolase SAH->Methyltransferases Inhibition Homocysteine->Methionine Remethylation Methylated_Substrate Methylated Substrate (DNA, RNA, Histones, etc.) Substrate Substrate Substrate->Methylated_Substrate Inhibitors This compound 3-Deazaneplanocin A (DZNep) Inhibitors->SAHH Inhibition

SAM Cycle and Inhibition by Neplanocins.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate this compound and DZNep.

SAH Hydrolase Inhibition Assay (Spectrophotometric Method)

This assay measures the enzymatic activity of SAH hydrolase by quantifying the production of homocysteine.

  • Principle: The assay relies on the reaction of the thiol group of homocysteine, a product of SAH hydrolysis, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

  • Materials:

    • Recombinant human SAH hydrolase

    • Potassium phosphate buffer (pH 7.2)

    • S-Adenosyl-L-homocysteine (SAH)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Test compounds (this compound or DZNep) dissolved in DMSO

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, DTNB, and SAH hydrolase in a 96-well plate.

    • Add various concentrations of the test compound or DMSO (vehicle control) to the wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding SAH to each well.

    • Monitor the increase in absorbance at 412 nm over time.

    • Calculate the initial reaction velocities and determine the IC₅₀ or Kᵢ values for the inhibitors.

SAH_Hydrolase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, DTNB, SAH Hydrolase) Start->Prepare_Mixture Add_Inhibitor Add Inhibitor (this compound or DZNep) Prepare_Mixture->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction (Add SAH) Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC₅₀/Kᵢ) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

SAH Hydrolase Inhibition Assay Workflow.
Antiviral Efficacy Assay (EC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal effective concentration (EC₅₀) of an antiviral compound.

  • Principle: The assay measures the ability of a compound to inhibit virus-induced cytopathic effect (CPE) or viral replication in a dose-dependent manner.

  • Materials:

    • Host cells permissive to the virus of interest (e.g., Vero cells)

    • Virus stock with a known titer

    • Cell culture medium and supplements

    • Test compounds

    • 96-well cell culture plates

    • Method for quantifying viral activity (e.g., CPE scoring, plaque reduction assay, qRT-PCR for viral RNA)

  • Procedure:

    • Seed host cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Incubate the plates for a period sufficient for the virus to replicate and cause CPE in the control wells (typically 2-5 days).

    • Assess viral activity in each well using a suitable method.

    • Calculate the EC₅₀ value by plotting the percentage of viral inhibition against the compound concentration.

Western Blot Analysis for EZH2 and H3K27me3

This protocol is used to assess the downstream effects of SAH hydrolase inhibition on histone methylation.

  • Principle: Western blotting is used to detect changes in the protein levels of the histone methyltransferase EZH2 and the levels of its catalytic product, trimethylated histone H3 at lysine 27 (H3K27me3), in cells treated with the inhibitors.

  • Materials:

    • Cancer cell lines (e.g., non-small cell lung cancer lines)

    • Test compounds

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Histone H3 as a loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Lyse the cells and extract total protein.

    • Quantify the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in EZH2 and H3K27me3 levels.

Conclusion

The choice between this compound and 3-deazaneplanocin A for therapeutic development depends on the specific application and the desired balance between potency and toxicity. This compound offers superior potency as an inhibitor of SAH hydrolase and in antiviral and anticancer models. In contrast, DZNep's favorable safety profile, attributed to its metabolic stability, makes it a compelling candidate for further investigation, particularly in oncology where a wider therapeutic window is crucial. This guide provides the foundational data and methodologies to inform such strategic decisions in drug discovery and development.

References

(-)-Neplanocin A: A Comparative Analysis of its Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[CITY, STATE] – [Date] – In the ongoing search for potent and broad-spectrum antiviral agents, the carbocyclic adenosine analog, (-)-Neplanocin A, has been a subject of significant preclinical research. This guide provides a comprehensive validation of this compound as an antiviral agent, offering a comparative analysis with other notable antivirals, detailed experimental data, and insights into its mechanism of action. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound has demonstrated significant in vitro activity against a wide range of both DNA and RNA viruses. Its primary mechanism of action is the potent and irreversible inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key cellular enzyme in methylation reactions. This inhibition leads to the disruption of viral mRNA capping, a critical step for the replication of many viruses. While preclinical data are promising, this compound has not progressed to human clinical trials for antiviral indications to date. This guide compares its in vitro efficacy with that of Remdesivir and Favipiravir, two antivirals that have been deployed in clinical settings.

Comparative Analysis of Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound and its analogs, alongside comparative data for Remdesivir and Favipiravir against various viruses. It is important to note that the data for this compound and the comparator drugs are from different studies and, therefore, experimental conditions may vary.

Table 1: Antiviral Activity of this compound and Analogs against a Broad Range of Viruses

CompoundVirusCell LineEC₅₀ / MIC (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
This compound Vaccinia VirusMouse L-cells0.5 - 1.0>10>10-20[1]
Vesicular Stomatitis VirusVarious0.027 - 1.52.7 - >10050 - 4,000[2]
Parainfluenza VirusVarious0.0038 - 0.152.7 - >100High[2]
ReovirusVarious0.0038 - 0.152.7 - >100High[2]
Measles VirusVarious0.0038>100>26,315[2]
3-Deazaneplanocin A Ebola VirusIn vitro2Not ReportedNot Reported[3]
Vesicular Stomatitis VirusVariousNot Reported>100High[4]
Aristeromycin MERS-CoVVero cellsNot ReportedNot ReportedNot Reported[5]
Chikungunya VirusVero cellsNot ReportedNot ReportedNot Reported[5]
Zika VirusVero cellsNot ReportedNot ReportedNot Reported[5]

Note: EC₅₀ (50% effective concentration) and MIC (minimum inhibitory concentration) values are measures of antiviral potency. CC₅₀ (50% cytotoxic concentration) is a measure of toxicity to the host cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.

Table 2: Comparative Antiviral Activity of Remdesivir and Favipiravir

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Remdesivir SARS-CoV-2Vero E60.99>10>10.1[6]
MERS-CoVHAE<1>10>10[7]
Ebola VirusIn vitroNot ReportedNot ReportedNot Reported[8][9]
Favipiravir Influenza A (H1N1)MDCK0.19 - 22.48>3200>142 - >16842[10]
Ebola VirusIn vitroEffectiveMinimal CytotoxicityNot Reported[7]
SARS-CoV-2 (Hamster model)In vivoEffective at high dosesNot ReportedNot Reported[1]

Disclaimer: The data in Tables 1 and 2 are compiled from different publications and are not from head-to-head comparative studies. Direct comparison of absolute values should be made with caution due to variations in experimental methodologies.

Mechanism of Action: Inhibition of S-adenosyl-L-homocysteine Hydrolase

This compound is a potent irreversible inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, with a Ki of 8.39 nM for the purified bovine liver enzyme[1]. SAH hydrolase is a critical enzyme in the methionine cycle, responsible for the hydrolysis of SAH to adenosine and homocysteine. SAH is a product of all S-adenosylmethionine (SAM)-dependent methylation reactions. The inhibition of SAH hydrolase by this compound leads to an intracellular accumulation of SAH. Elevated levels of SAH, in turn, act as a potent feedback inhibitor of SAM-dependent methyltransferases[11].

Many viruses rely on host cell methyltransferases for the 5'-capping of their messenger RNA (mRNA). This cap structure is essential for mRNA stability, efficient translation into viral proteins, and evasion of the host's innate immune system. By inhibiting this process, this compound effectively blocks viral replication[6].

Neplanocin A Mechanism of Action cluster_0 Cellular Methylation Cycle cluster_1 Viral Replication SAM S-adenosylmethionine (SAM) (Methyl Donor) Methylated_Substrate Methylated Substrate (e.g., Capped viral mRNA) SAM->Methylated_Substrate Methyl Group Transfer SAH S-adenosylhomocysteine (SAH) Substrate Substrate (e.g., viral mRNA precursor) Substrate->Methylated_Substrate Viral_mRNA_capping Viral mRNA Capping (Essential for replication) Methylated_Substrate->Viral_mRNA_capping SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Methyltransferase Methyltransferase SAH->Methyltransferase Inhibits (at high conc.) Adenosine Adenosine SAH_Hydrolase->Adenosine Homocysteine Homocysteine SAH_Hydrolase->Homocysteine Methyltransferase->SAH  releases Methyltransferase->Viral_mRNA_capping Inhibits Viral_Replication Viral Replication Viral_mRNA_capping->Viral_Replication Neplanocin_A This compound Neplanocin_A->SAH_Hydrolase Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the antiviral activity of compounds like this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

1. Cell Preparation:

  • Seed a suitable host cell line (e.g., Vero E6 for coronaviruses, MRC-5 for HCoV-229E) into 96-well microtiter plates at a density that will result in a confluent monolayer the next day[12][13].
  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS)[2].
  • Perform serial dilutions of the compound in cell culture medium to achieve the desired test concentrations.

3. Virus Infection and Treatment:

  • Aspirate the growth medium from the confluent cell monolayers.
  • Infect the cells with a pre-titered virus stock at a specific multiplicity of infection (MOI) to induce CPE within a defined timeframe (e.g., 48-72 hours)[12].
  • After a 1-2 hour adsorption period, remove the virus inoculum and add the serially diluted compound to the respective wells[6]. Include virus control (cells + virus, no compound) and cell control (cells only, no virus) wells.

4. Incubation and CPE Observation:

  • Incubate the plates at 37°C in a 5% CO₂ incubator for the predetermined duration.
  • Visually inspect the cells daily for the appearance of CPE using an inverted microscope.

5. Quantification of Antiviral Activity:

  • At the end of the incubation period, quantify cell viability using a suitable method, such as staining with crystal violet or neutral red, or by using a colorimetric assay like the MTS assay[5][13].

  • The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, is calculated by regression analysis of the dose-response curve.

  • The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells treated with the compound.

    CPE Inhibition Assay Workflow Start Start Seed_Cells Seed host cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Infect_Cells Infect cells with virus Incubate_Overnight->Infect_Cells Prepare_Compound Prepare serial dilutions of this compound Add_Compound Add diluted compound to cells Prepare_Compound->Add_Compound Infect_Cells->Add_Compound Incubate_CPE Incubate for CPE development Add_Compound->Incubate_CPE Quantify_Viability Quantify cell viability Incubate_CPE->Quantify_Viability Calculate_EC50_CC50 Calculate EC₅₀ and CC₅₀ Quantify_Viability->Calculate_EC50_CC50 End End Calculate_EC50_CC50->End

    Caption: Workflow for a CPE inhibition assay.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.

1. Cell Preparation:

  • Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer[10].

2. Virus and Compound Preparation:

  • Prepare serial dilutions of the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).
  • Prepare serial dilutions of this compound in cell culture medium.

3. Infection and Treatment:

  • Aspirate the growth medium from the cell monolayers.
  • In separate tubes, pre-incubate the diluted virus with the various concentrations of the compound for 1 hour at 37°C[14].
  • Add the virus-compound mixture to the cell monolayers and allow for viral adsorption for 1-2 hours at 37°C[14].

4. Overlay and Incubation:

  • After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread[10][14].
  • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus)[14].

5. Plaque Visualization and Counting:

  • After incubation, fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye such as crystal violet, which stains living cells[14].
  • Plaques will appear as clear zones against a stained background of healthy cells.
  • Count the number of plaques in each well.

6. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.

    Plaque Reduction Assay Workflow Start Start Seed_Cells Seed host cells in multi-well plates Start->Seed_Cells Prepare_Virus_Compound Prepare virus and compound dilutions Seed_Cells->Prepare_Virus_Compound Pre_incubate Pre-incubate virus with compound Prepare_Virus_Compound->Pre_incubate Infect_Cells Infect cell monolayer Pre_incubate->Infect_Cells Adsorption Allow for viral adsorption Infect_Cells->Adsorption Overlay Apply semi-solid overlay Adsorption->Overlay Incubate_Plaques Incubate for plaque formation Overlay->Incubate_Plaques Fix_Stain Fix and stain cells Incubate_Plaques->Fix_Stain Count_Plaques Count plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC₅₀ Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

    Caption: Workflow for a plaque reduction assay.

Conclusion and Future Directions

This compound is a potent, broad-spectrum antiviral agent in preclinical studies, with a well-defined mechanism of action targeting the host-cell enzyme SAH hydrolase. While its in vitro efficacy is notable, the lack of direct comparative studies against clinically approved antivirals like Remdesivir and Favipiravir makes a definitive assessment of its relative potential challenging. Furthermore, the absence of clinical trial data suggests that there may be challenges related to its in vivo efficacy, toxicity, or pharmacokinetic properties that have so far precluded its development for human use.

Future research should focus on head-to-head comparative studies of this compound and its more selective analogs against a panel of clinically relevant viruses, alongside approved antivirals. In vivo studies in relevant animal models are crucial to assess its therapeutic potential and safety profile. Further medicinal chemistry efforts could also focus on developing derivatives of this compound with an improved therapeutic index.

Disclaimer: This document is for informational purposes only and is intended for a scientific audience. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

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References

A Comparative Analysis of (-)-Neplanocin A and Its Analogs in Antiviral and Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships, mechanisms of action, and therapeutic potential of Neplanocin A derivatives.

(-)-Neplanocin A, a naturally occurring carbocyclic adenosine analog isolated from Ampullariella regularis, has garnered significant attention in the scientific community for its potent antiviral and anticancer properties.[1][2][3] Its unique molecular architecture, which substitutes the ribose sugar of adenosine with a cyclopentene ring, is central to its biological activity. This guide provides a comparative analysis of this compound and its synthetic analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance supported by experimental data.

The primary mechanism of action for this compound and many of its analogs is the potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase.[2][3][4] This enzyme is critical for cellular methylation reactions, which are essential for the post-translational modification of proteins and the capping of viral mRNA.[2][4][5] By inhibiting SAH hydrolase, these compounds lead to an accumulation of SAH, a potent feedback inhibitor of methyltransferases, thereby disrupting these vital cellular and viral processes.[2][4] However, the clinical utility of this compound has been limited by its cytotoxicity, prompting extensive research into the development of analogs with an improved therapeutic index.[3]

Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound and several of its key analogs against various targets and cell lines. These comparisons highlight the structure-activity relationships that govern their potency and selectivity.

Table 1: Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase
CompoundIC50 (µM)Ki (nM)Source Organism of EnzymeReference
This compound-8.39Bovine Liver[2][6]
This compound0.08-Murine L929 Cells[6]
6'-Fluoro-neplanocin A0.24--[7][8]
Table 2: Antiviral Activity
CompoundVirusCell LineEC50 (µM)Reference
This compoundVaccinia Virus (WR)Murine L9290.5 - 1.0 (84-95% plaque inhibition)[2]
This compoundVesicular Stomatitis Virus (VSV)--
6'-Fluoro-neplanocin AVesicular Stomatitis Virus (VSV)-0.43[7][8]
2-Fluoro-neplanocin AVaccinia, VSV, Parainfluenza, Reovirus, Arenaviruses, HCMV-Comparable to this compound
6'-Homoneplanocin A (HNPA)HCMV, Vaccinia, Parainfluenza, VSV, Arenaviruses-Comparable or higher specificity than this compound[9]
AR-II-04-26Hepatitis B Virus (HBV)HepG2.2.15.70.77 ± 0.23[10]
MK-III-02-03Hepatitis B Virus (HBV)HepG2.2.15.70.83 ± 0.36[10]
Table 3: Anticancer Activity (Cytotoxicity)
CompoundCell LineActivityReference
This compoundL1210 LeukemiaSignificant antitumor activity in mice[2]
This compoundVarious cancer cell linesMore cytotoxic than (+)-Neplanocin A[1][11]
(+)-Neplanocin AVarious cancer cell linesLess cytotoxic than this compound[1][11]
6'-Fluoro-neplanocin AVarious human tumor cell linesPotent anticancer activity[7][8]
6'-H-3-deazaadenine derivativeVarious human cancer cell linesPotent anticancer activity[7]

Key Analogs and Their Structure-Activity Relationships

  • Enantiomers: The natural stereochemistry of this compound is crucial for its higher cytotoxicity compared to its synthetic enantiomer, (+)-Neplanocin A.[1][11] Molecular docking studies suggest differences in the binding energy of the enantiomers with target enzymes like SAH hydrolase.[1]

  • Halogenated Analogs: The introduction of a fluorine atom at the 6'-position of the carbocyclic ring, as seen in 6'-fluoroneplanocin A, enhances the inhibitory activity against SAH hydrolase and results in potent antiviral and anticancer effects.[7][8] Similarly, 2-fluoroneplanocin A exhibits an antiviral potency and spectrum comparable to the parent compound.[12]

  • Base Modifications: Modification of the adenine base has a significant impact on activity. The introduction of a 7-deazaadenine moiety eliminates inhibitory activity against SAH hydrolase, indicating that the N-7 position is essential for hydrogen bonding.[7][8] In contrast, 3-deazaadenine analogs maintain this inhibitory activity.[7][8] Some novel 7-deazaneplanocin A derivatives have been identified as potent and selective inhibitors of the Hepatitis B virus, acting through a mechanism independent of SAH hydrolase inhibition.[10]

  • Sugar Moiety Modifications: Homologation at the 5'-position of the carbocyclic ring generally leads to a decrease in inhibitory activity against SAH hydrolase, suggesting steric hindrance at the active site.[7][8] 6'-homoneplanocin A (HNPA), however, shows a comparable antiviral activity spectrum to this compound but with higher specificity.[9] Acyclic analogs have also been synthesized, with some showing significant cytotoxicity against leukemia cells or inhibitory activity against herpes simplex viruses.[13][14]

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are rooted in the disruption of cellular methylation, a fundamental process for life.

Neplanocin_A_Signaling_Pathway Neplanocin_A This compound & Analogs SAHH S-Adenosyl-L- homocysteine (SAH) Hydrolase Neplanocin_A->SAHH Inhibition SAH S-Adenosyl-L- homocysteine (SAH) (Accumulates) SAHH->SAH Hydrolysis Methyltransferases Methyltransferases (e.g., Histone, mRNA) SAH->Methyltransferases Inhibition Methylation Cellular & Viral Methylation Methyltransferases->Methylation Catalysis SAM S-Adenosyl- methionine (SAM) SAM->Methylation Methyl Donor Biological_Effects Biological Effects: - Antiviral Activity - Anticancer Activity - Cytotoxicity Methylation->Biological_Effects Disruption leads to

Caption: Mechanism of action of this compound.

The evaluation of these compounds typically follows a standardized workflow to determine their efficacy and toxicity.

Experimental_Workflow start Compound Synthesis & Characterization enzymatic_assay SAH Hydrolase Inhibition Assay (IC50) start->enzymatic_assay antiviral_assay Antiviral Assay (e.g., Plaque Reduction) (EC50) start->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, XTT) (CC50) start->cytotoxicity_assay in_vivo In Vivo Studies (Animal Models) enzymatic_assay->in_vivo si_calculation Selectivity Index (SI) Calculation (CC50/EC50) antiviral_assay->si_calculation cytotoxicity_assay->si_calculation si_calculation->in_vivo end Lead Compound Identification in_vivo->end

Caption: General workflow for evaluating Neplanocin A analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the study of Neplanocin A and its analogs.

SAH Hydrolase Inhibition Assay

The inhibitory activity of Neplanocin A analogs against SAH hydrolase is a primary determinant of their mechanism of action.

  • Enzyme Source: Purified SAH hydrolase from sources such as bovine liver or cell lysates (e.g., murine L929 cells) is commonly used.[2][6]

  • Assay Principle: The assay measures the enzymatic conversion of SAH to adenosine and homocysteine. The inhibitory effect of the test compounds is determined by quantifying the reduction in product formation.

  • Procedure:

    • The purified enzyme is pre-incubated with various concentrations of the test compound.

    • The reaction is initiated by the addition of the substrate, S-adenosyl-L-homocysteine.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of product (adenosine or homocysteine) is quantified using methods such as high-performance liquid chromatography (HPLC) or spectrophotometric assays.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve. The inhibition constant (Ki) can be determined through kinetic studies, such as Dixon plots.[2]

Antiviral Plaque Reduction Assay

This assay is a standard method for determining the antiviral efficacy of a compound.

  • Cell Lines and Viruses: A variety of cell lines (e.g., murine L929, Vero) and viruses (e.g., Vaccinia virus, Vesicular Stomatitis Virus) are used depending on the desired spectrum of activity to be tested.[2][5]

  • Procedure:

    • Confluent monolayers of host cells are infected with a specific amount of virus to produce a countable number of plaques.

    • After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing agar or methylcellulose) containing various concentrations of the test compound.

    • The plates are incubated for several days to allow for plaque formation.

    • The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • Data Analysis: The effective concentration that reduces the number of plaques by 50% (EC50) is determined by comparing the number of plaques in treated versus untreated wells.

Cytotoxicity Assays

Assessing the toxicity of the compounds to host cells is critical for determining their therapeutic potential.

  • Principle: These assays measure cell viability or proliferation after exposure to the test compound. Common methods include the MTT or XTT assays, which measure mitochondrial activity, or direct cell counting.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach.

    • The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • A viability reagent (e.g., MTT, XTT) is added, and after an incubation period, the absorbance is measured using a plate reader.

  • Data Analysis: The cytotoxic concentration that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI), the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic window of an antiviral compound.

Conclusion

The study of this compound and its analogs continues to be a fertile ground for the discovery of novel antiviral and anticancer agents. The extensive structure-activity relationship data gathered over the years provides a valuable roadmap for the rational design of new derivatives with improved potency and reduced toxicity. While the inhibition of SAH hydrolase remains a key mechanism, the discovery of analogs with alternative modes of action, such as the novel HBV inhibitors, opens up new avenues for therapeutic intervention. Future research will likely focus on further refining the therapeutic index of these compounds and exploring their potential in combination therapies.

References

A Comparative Analysis of (-)-Neplanocin A's Efficacy Against Diverse Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Neplanocin A, a carbocyclic analog of adenosine, has demonstrated significant antiviral activity across a broad spectrum of viral families. Its primary mechanism of action involves the potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key cellular enzyme. This inhibition leads to the intracellular accumulation of SAH, which in turn competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are crucial for the 5'-capping of viral mRNAs, a critical step for their stability, translation, and evasion of host immune responses. Disruption of this process ultimately impairs viral protein synthesis and replication.[1][2] This guide provides a comparative overview of the efficacy of this compound against various viral strains, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound has been evaluated against a range of DNA and RNA viruses. The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) of this compound against different viruses in various cell lines. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also presented to indicate the therapeutic window of the compound. A higher SI value suggests greater selectivity for viral targets over host cells.

Virus FamilyVirus StrainCell LineEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
PoxviridaeVaccinia VirusMurine L9290.43>100>232[3]
RhabdoviridaeVesicular Stomatitis Virus (VSV)-0.43--[3]
ParamyxoviridaeParainfluenza Virus----[4][5]
ParamyxoviridaeMeasles Virus----[6]
ReoviridaeReovirus----[4]
FlaviviridaeDengue Virus----[6]
FiloviridaeEbola Virus-Moderate to High Activity--[6]
HepadnaviridaeHepatitis B Virus (HBV)-Inactive--[7]
ArenaviridaeJunin Virus-Active--
ArenaviridaeTacaribe Virus-Active--
HerpesviridaeHuman Cytomegalovirus (HCMV)-Moderate to High Activity--[6]
NorovirusNorovirus-Moderate to High Activity--[6]

Experimental Protocols

The following are detailed methodologies for two common assays used to determine the antiviral efficacy of compounds like this compound.

Plaque Reduction Assay

This assay quantifies the ability of an antiviral agent to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • This compound stock solution.

  • Culture medium (e.g., DMEM) with and without serum.

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose).

  • Phosphate-Buffered Saline (PBS).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of this compound in a culture medium.

  • Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Remove the culture medium from the cells and infect the monolayer with the diluted virus in the presence of varying concentrations of this compound or a vehicle control. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the virus inoculum and add the semi-solid overlay medium containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining: After incubation, fix the cells with the fixing solution and then stain with the crystal violet solution.

  • Plaque Counting: Gently wash the wells to remove excess stain and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50%.[8][9][10]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of an antiviral compound to protect cells from the virus-induced morphological changes and cell death known as the cytopathic effect.

Materials:

  • Host cells seeded in 96-well plates.

  • Virus stock.

  • This compound stock solution.

  • Culture medium.

  • Cell viability dye (e.g., Neutral Red or Crystal Violet).

  • Fixative (e.g., methanol or formaldehyde).

  • Solubilizing agent (for crystal violet).

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate to form a semi-confluent monolayer.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Infection: Infect the cells with a pre-determined amount of virus that causes significant CPE within a few days.

  • Incubation: Incubate the plate until the desired level of CPE is observed in the virus control wells.

  • Quantification of CPE:

    • Crystal Violet Method: Fix the cells, stain with crystal violet, wash, and then solubilize the dye. Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

    • Neutral Red Method: Incubate the cells with Neutral Red, which is taken up by viable cells. After incubation, extract the dye and measure the absorbance (e.g., at 540 nm).

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC₅₀ is the concentration that protects 50% of the cells from the viral CPE.[11][12][13]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 Cellular Methylation Cycle cluster_1 Mechanism of this compound cluster_2 Resulting Effect on Virus SAM S-Adenosyl-L-methionine (SAM) (Methyl Donor) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferase (e.g., for Viral mRNA cap) Ado Adenosine SAH->Ado SAH Hydrolase Hcy Homocysteine SAH->Hcy SAH Hydrolase NPA This compound Inhibition Inhibition NPA->Inhibition SAH_Hydrolase_Target SAH Hydrolase Inhibition->SAH_Hydrolase_Target Blocks conversion of SAH to Adenosine & Homocysteine Accumulation Accumulation of SAH SAH_Hydrolase_Target->Accumulation Methylation_Inhibition Inhibition of Viral mRNA Methylation Accumulation->Methylation_Inhibition Replication_Block Blocked Viral Replication Methylation_Inhibition->Replication_Block

Caption: Mechanism of action of this compound.

cluster_workflow Antiviral Efficacy Assay Workflow A 1. Seed Host Cells in Plate B 2. Prepare Serial Dilutions of this compound A->B C 3. Infect Cells with Virus ± Compound B->C D 4. Incubate for Plaque/CPE Development C->D E 5. Fix and Stain Cells D->E F 6. Quantify Viral Inhibition (Plaque/CPE Count) E->F G 7. Determine EC₅₀ Value F->G

Caption: General workflow for antiviral efficacy assays.

cluster_comparison Comparative Logic: this compound vs. Analogs Parent This compound Efficacy Efficacy Parent->Efficacy Broad-spectrum antiviral activity Cytotoxicity Cytotoxicity Parent->Cytotoxicity Higher Cytotoxicity Analog Analogs (e.g., 3-Deazaneplanocin A) Analog->Efficacy Often greater selectivity Analog->Cytotoxicity Reduced Cytotoxicity Conclusion Analogs can offer an improved therapeutic window Efficacy->Conclusion Cytotoxicity->Conclusion

Caption: Comparison of this compound and its analogs.

Conclusion

This compound is a potent broad-spectrum antiviral agent, with a well-defined mechanism of action targeting the cellular enzyme SAH hydrolase. This guide provides a foundation for comparing its efficacy against various viral strains. The provided experimental protocols offer a standardized approach for further investigation and validation. The development of analogs, such as 3-deazaneplanocin A, has shown promise in improving the selectivity and reducing the cytotoxicity of this class of compounds, highlighting a key direction for future drug development efforts.[4][5]

References

Unraveling the Potency of (-)-Neplanocin A: A Comparative Guide to its Functional Group Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that drive the therapeutic effects of a compound is paramount. In this guide, we delve into the critical role of specific functional groups in the biological activity of (-)-Neplanocin A, a carbocyclic adenosine analog renowned for its potent antiviral and antitumor properties. Through a comprehensive comparison with its analogs, supported by experimental data, we illuminate the structural nuances that govern its efficacy as an inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase.

This compound stands as a significant lead compound in the development of novel therapeutics. Its mechanism of action primarily involves the inhibition of AdoHcy hydrolase, a key enzyme in cellular methylation reactions.[1][2] This inhibition leads to the accumulation of S-adenosylhomocysteine (AdoHcy), a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1][3] These enzymes are crucial for the methylation of various biomolecules, including viral and cellular mRNA, DNA, and proteins.[1][4] By disrupting these essential methylation processes, this compound exerts its broad-spectrum antiviral and anticancer effects.[5][6][7]

Comparative Analysis of Functional Group Contributions

The biological activity of this compound is intricately linked to the unique stereochemistry and composition of its functional groups. Modifications to the carbocyclic sugar moiety, the adenine base, and the exocyclic hydroxymethyl group have profound impacts on its inhibitory potency against AdoHcy hydrolase and its overall therapeutic profile.

The Indispensable Carbocyclic Moiety and its Hydroxyl Groups

The cyclopentenyl ring of this compound, which replaces the ribose sugar of adenosine, is a defining feature responsible for its metabolic stability.[8] The presence and stereochemistry of the hydroxyl groups on this ring are critical for its interaction with the active site of AdoHcy hydrolase. Analogs lacking these hydroxyl groups or with altered stereochemistry generally exhibit significantly reduced activity.

The Adenine Base: A Key to Recognition

The adenine base is crucial for the recognition and binding of this compound to AdoHcy hydrolase. Structure-activity relationship (SAR) studies have demonstrated the importance of specific nitrogen atoms within the purine ring for hydrogen bonding interactions with the enzyme.

  • N7 Position: The introduction of a 7-deazaadenine, which replaces the N7 nitrogen with a carbon, leads to a complete loss of inhibitory activity.[9][10] This indicates that the N7 atom is essential, likely acting as a hydrogen bond acceptor in the enzyme's active site.[9][10]

  • N3 Position: In contrast, the 3-deazaadenine analog retains significant inhibitory activity, suggesting that the N3 position is not as critical for binding.[9][10]

  • N6-Amino Group: Modifications to the 6-amino group of the adenine base have also been explored, with some derivatives maintaining potent activity.[11]

Modifications at the 5' and 6' Positions: Fine-Tuning Activity

The exocyclic hydroxymethyl group (5'-position) and the adjacent 6'-position on the cyclopentenyl ring offer opportunities for synthetic modification to enhance potency and selectivity.

  • 5'-Position: One-carbon homologation at the 5'-position generally leads to a decrease in inhibitory activity, suggesting steric hindrance within the enzyme's active site.[9][10] However, the introduction of a hydrogen bonding donor at this position, such as an amino or thiol group, is essential for inhibitory activity.[12]

  • 6'-Position: Substitution at the 6'-position has yielded some of the most potent analogs. The introduction of a fluorine atom at this position, creating 6'-fluoroneplanocin A, significantly increases the inhibitory activity against AdoHcy hydrolase.[9][10] This analog has demonstrated potent antiviral and anticancer activities.[9][10]

Quantitative Comparison of this compound and its Analogs

The following tables summarize the inhibitory activity of this compound and key analogs against S-adenosylhomocysteine hydrolase, as well as their antiviral and anticancer activities.

CompoundModificationAdoHcy Hydrolase Inhibition (IC50, µM)Antiviral Activity (EC50, µM) vs. VSVReference(s)
This compound -0.24 - 8.39 nM (Ki)0.43[1][9]
6'-fluoroneplanocin A Fluorine at the 6'-position0.240.43[9][10]
7-deaza-neplanocin A Replacement of N7 with CH in adenineInactive-[9][10]
3-deaza-neplanocin A Replacement of N3 with CH in adenineActive-[9][10]
Aristeromycin Saturated cyclopentane ringPotent Inhibitor-[8][13]
6'-homoneplanocin A One-carbon homologation at the 6'-positionPotent InhibitorComparable to Neplanocin A[14]

Experimental Protocols

S-Adenosylhomocysteine (AdoHcy) Hydrolase Inhibition Assay

The inhibitory activity of the compounds against AdoHcy hydrolase is typically determined using a spectrophotometric assay. The assay measures the rate of hydrolysis of AdoHcy to adenosine and homocysteine.

  • Enzyme Source: Purified AdoHcy hydrolase from sources such as bovine liver or recombinant expression systems.

  • Substrate: S-adenosylhomocysteine.

  • Assay Buffer: A suitable buffer system, such as potassium phosphate buffer, at a physiological pH.

  • Procedure: a. The enzyme is pre-incubated with various concentrations of the test compound for a specified period. b. The reaction is initiated by the addition of the substrate, AdoHcy. c. The increase in absorbance at a specific wavelength, corresponding to the formation of a product, is monitored over time using a spectrophotometer. d. The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity is often assessed using a plaque reduction assay, which measures the ability of a compound to inhibit virus-induced cell death.

  • Cell Line: A susceptible host cell line for the specific virus being tested (e.g., Vero cells for Vesicular Stomatitis Virus - VSV).

  • Virus: A stock of the virus with a known titer.

  • Procedure: a. Confluent monolayers of the host cells are infected with a specific amount of virus. b. After a viral adsorption period, the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose). c. The plates are incubated for a period sufficient for plaque formation. d. The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques in the treated wells is counted and compared to the untreated control. e. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on host cells is determined to assess their therapeutic index.

  • Cell Line: The same host cell line used in the antiviral assay.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure: a. Cells are seeded in microtiter plates and treated with various concentrations of the test compound. b. After an incubation period, the MTT reagent is added to the wells. c. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. d. The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. e. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.

Visualizing the Mechanism and Workflow

To further elucidate the role of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow for evaluating its analogs.

NeplanocinA_Mechanism cluster_0 Cellular Methylation Cycle SAM S-adenosylmethionine (SAM) Methylated_Substrate Methylated Substrate (mRNA, DNA, etc.) SAM->Methylated_Substrate Methyltransferase AdoHcy S-adenosylhomocysteine (AdoHcy) Adenosine Adenosine AdoHcy->Adenosine AdoHcy Hydrolase AdoHcy_Hydrolase AdoHcy Hydrolase AdoHcy->AdoHcy_Hydrolase Homocysteine Homocysteine Methylated_Substrate->AdoHcy Substrate Substrate NeplanocinA This compound NeplanocinA->AdoHcy_Hydrolase Inhibits

Figure 1. Mechanism of action of this compound.

Experimental_Workflow start Design & Synthesis of Neplanocin A Analogs assay1 AdoHcy Hydrolase Inhibition Assay start->assay1 assay2 Antiviral Activity Assay (e.g., Plaque Reduction) start->assay2 assay3 Cytotoxicity Assay (e.g., MTT) start->assay3 data_analysis Data Analysis (IC50, EC50, CC50) assay1->data_analysis assay2->data_analysis assay3->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end Identification of Lead Compounds sar->end

References

Independent Verification of (-)-Neplanocin A: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of (-)-Neplanocin A with alternative compounds, supported by experimental data from independent research. It is intended to serve as a resource for researchers in virology and oncology, as well as professionals in drug development, by summarizing key findings and providing detailed experimental methodologies.

Executive Summary

This compound, a naturally occurring carbocyclic adenosine analog, has demonstrated significant potential as both an antiviral and an anticancer agent.[1][2] Its primary mechanism of action is the potent and irreversible inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions.[2][3] This inhibition disrupts essential processes for viral replication and cancer cell proliferation. This guide consolidates independently verified data on the efficacy of this compound and compares it with other relevant compounds.

Mechanism of Action: Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase

This compound's biological activity is primarily attributed to its function as a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[2][3] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. An accumulation of SAH, a product of S-adenosylmethionine (SAM)-dependent methylation reactions, leads to feedback inhibition of methyltransferases. These methylation reactions are vital for various cellular processes, including the capping of viral mRNA and the regulation of gene expression, making SAH hydrolase an attractive target for antiviral and anticancer therapies.[3] The natural (-)-enantiomer of Neplanocin A is significantly more potent in its biological activities compared to its synthetic (+)-enantiomer.[1]

Synthetic Workflow for this compound Start Known Cyclopentenone Derivative Step1 Preparation of Optically Active (Mesyloxy)cyclopentene Derivative Start->Step1 Step2 Condensation with Nucleobase (e.g., Adenine) Step1->Step2 Step3 Deprotection Step2->Step3 End This compound Step3->End SAH Hydrolase Inhibition Assay Workflow Start Prepare Reagents: - SAH Hydrolase Enzyme - SAH Substrate - DTNB (Ellman's Reagent) - Test Compound (e.g., (-)-NPA) - Assay Buffer Step1 Pre-incubate enzyme with test compound Start->Step1 Step2 Initiate reaction by adding SAH substrate Step1->Step2 Step3 Add DTNB Step2->Step3 Step4 Measure absorbance at 412 nm over time Step3->Step4 End Calculate % inhibition Step4->End

References

Safety Operating Guide

Proper Disposal of (-)-Neplanocin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding cytotoxic and antineoplastic agents. Disposal procedures for (-)-Neplanocin A, an analog of adenosine with antiviral and antitumor properties, must align with regulations for hazardous chemical waste. Although some safety data sheets (SDS) may not classify it as a hazardous substance, its cytotoxic nature necessitates a cautious approach to disposal to ensure personnel safety and environmental protection.[1][2]

Summary of Disposal Recommendations

Proper disposal of this compound and its contaminated materials is crucial. The following table summarizes key recommendations from safety data sheets and regulatory guidelines.

Waste TypeRecommended Disposal MethodKey Considerations
Unused or Excess this compound Dispose of as chemical waste through an approved waste disposal plant.Do not mix with other waste streams.[3] Keep in original, tightly closed containers.[1][3]
Contaminated Labware (e.g., vials, plates) Place in a designated, labeled, puncture-resistant container for chemotherapeutic waste.[4][5]Handle as toxic waste and keep separate from general laboratory trash.[4]
Contaminated Personal Protective Equipment (PPE) Dispose of in labeled, sealed bags for chemotherapeutic waste.[4][5]This includes gloves, gowns, and other disposable materials used during handling.[4]
Liquid Waste Collect in a designated, leak-proof container. Do not dispose of down the drain.[5]For larger quantities, an absorbent material can be added to the container before sealing.[5]
Spill Cleanup Materials Collect all materials used for cleanup (absorbents, wipes, etc.) and place in a chemical waste container for disposal.[1][2]Follow established spill cleanup procedures, wearing appropriate PPE.[1]

Note: One safety data sheet suggests that smaller quantities may be disposed of with household waste.[6] However, given the cytotoxic potential of this compound, it is best practice to treat all quantities as chemical waste unless explicitly permitted by your institution's EHS guidelines.

Disposal Decision Workflow

The following diagram outlines the general decision-making process for the proper disposal of this compound and associated materials.

A Identify Waste Containing This compound B Is the waste liquid or solid? A->B C Liquid Waste B->C Liquid D Solid Waste B->D Solid E Collect in a designated, leak-proof chemical waste container. Do NOT pour down the drain. C->E F Is the solid waste sharp? D->F I Arrange for pickup by approved chemical waste handler. E->I G Place in a puncture-resistant 'sharps' container for chemotherapeutic waste. F->G Yes H Place in a labeled bag or container for chemotherapeutic waste. F->H No G->I H->I

Caption: Decision workflow for the disposal of this compound waste.

Experimental Protocols for Disposal

Handling and Safety Precautions

When preparing this compound for disposal, researchers should adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Container Labeling: Ensure all waste containers are clearly and accurately labeled as "Chemotherapeutic Waste" or as required by your institution.[5]

By following these guidelines, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Essential Safety and Operational Guide for Handling (-)-Neplanocin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for (-)-Neplanocin A, a potent antitumor and antiviral agent.[1][2][3] Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), others indicate that it may be irritating to mucous membranes and the upper respiratory tract and potentially harmful upon inhalation, ingestion, or skin absorption.[4][5][6] Given that the toxicological properties have not been thoroughly investigated, a cautious approach is warranted.[6] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GlassesMust be worn to protect against splashes.[6]
Hand Protection Chemical-resistant glovesUse compatible, impermeable gloves.[4][6] Due to a lack of specific testing data, it is advisable to consult glove manufacturer compatibility charts for the solvents in use (e.g., DMSO, DMF).[1][4] Double gloving is recommended when handling stock solutions.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against incidental contact.[6]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid compound outside of a ventilated enclosure to avoid dust inhalation.[6] Use is also warranted if aerosol formation is possible.[5]

Operational Plan for Safe Handling

This step-by-step guide outlines the process for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and incompatible materials such as strong acids, alkalis, and oxidizing agents.[5]

  • Recommended storage for the powder form is -20°C for long-term stability (up to 3 years).[5]

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of stock solutions should be conducted in a chemical fume hood or other ventilated enclosure.

  • Avoid the formation of dust and aerosols.[5]

  • Use appropriate solvents such as DMSO or DMF for solubilization.[1]

3. Handling and Use:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid inhalation, and contact with eyes and skin.[5]

  • After handling, wash hands thoroughly.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

1. Immediate Response:

  • Alert others in the vicinity of the spill.[7]

  • Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.[8]

  • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

2. Spill Cleanup:

  • Don the appropriate PPE before beginning cleanup, including respiratory protection for powder spills.[9]

  • For solid spills: Gently cover the spill with an absorbent material to avoid generating dust.[7] Carefully wet the material with water to dissolve the powder and absorb it.[7]

  • For liquid spills: Contain the spill by placing absorbent material around the perimeter and then covering the entire spill, working from the outside in.[9]

  • Use a scoop or scraper to collect the absorbed material and any broken glass.[7]

  • Place the waste into a sealed, leak-proof container and label it as hazardous waste.[9]

  • Decontaminate the spill area by washing it three times with a detergent solution, followed by a water rinse.[10]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as hazardous chemical waste.[11]

  • Do not dispose of this material down the drain or in the regular trash.[5][11]

  • Collect waste in clearly labeled, sealed containers.[11]

  • Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.[12]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound cluster_prep Preparation & Handling cluster_cleanup Spill & Emergency cluster_disposal Waste Disposal receiving Receiving & Storage ppe Don Appropriate PPE receiving->ppe handling Handling in Ventilated Enclosure ppe->handling experiment Experimental Use handling->experiment collect_waste Collect Contaminated Waste experiment->collect_waste spill Spill Occurs alert Alert & Evacuate spill->alert contain Contain Spill alert->contain cleanup Clean & Decontaminate contain->cleanup cleanup->collect_waste label_waste Label as Hazardous collect_waste->label_waste dispose Dispose via EHS label_waste->dispose

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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